molecular formula C21H27ClFN7O B12410995 YE6144

YE6144

Cat. No.: B12410995
M. Wt: 447.9 g/mol
InChI Key: NUNTVCPRDFANCY-ZOWAZICSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YE6144 is a useful research compound. Its molecular formula is C21H27ClFN7O and its molecular weight is 447.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H27ClFN7O

Molecular Weight

447.9 g/mol

IUPAC Name

(2S)-1-N-[6-fluoro-3-[(E)-2-(6-morpholin-4-ylpyridazin-3-yl)ethenyl]-1H-indazol-5-yl]butane-1,2-diamine;hydrochloride

InChI

InChI=1S/C21H26FN7O.ClH/c1-2-14(23)13-24-20-11-16-18(26-27-19(16)12-17(20)22)5-3-15-4-6-21(28-25-15)29-7-9-30-10-8-29;/h3-6,11-12,14,24H,2,7-10,13,23H2,1H3,(H,26,27);1H/b5-3+;/t14-;/m0./s1

InChI Key

NUNTVCPRDFANCY-ZOWAZICSSA-N

Isomeric SMILES

CC[C@@H](CNC1=C(C=C2C(=C1)C(=NN2)/C=C/C3=NN=C(C=C3)N4CCOCC4)F)N.Cl

Canonical SMILES

CCC(CNC1=C(C=C2C(=C1)C(=NN2)C=CC3=NN=C(C=C3)N4CCOCC4)F)N.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of YE6144

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

YE6144 is a novel small-molecule inhibitor of Interferon Regulatory Factor 5 (IRF5), a key transcription factor implicated in the pathogenesis of autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE).[1] Extensive research demonstrates that this compound selectively suppresses the activity of IRF5 by directly inhibiting its phosphorylation.[2][3][4] This action prevents the nuclear translocation of IRF5, thereby blocking the downstream transcription of type I interferons (IFNs) and other pro-inflammatory cytokines.[4][5][6] Notably, this compound exhibits high selectivity for IRF5, with minimal impact on the related NF-κB signaling pathway.[4][5][7] Preclinical studies in mouse models of lupus have shown that this compound can attenuate disease progression, reduce autoantibody production, and alleviate symptoms such as splenomegaly and renal dysfunction, highlighting its therapeutic potential.[5][6][8]

Core Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of Interferon Regulatory Factor 5 (IRF5). IRF5 is a critical mediator of innate immune responses, particularly downstream of endosomal Toll-like receptors (TLRs) such as TLR7, TLR8, and TLR9, which recognize nucleic acids.[1][4]

Upon TLR activation, a signaling cascade involving the MyD88 adaptor protein leads to the activation of various kinases, including IKKβ, which are responsible for phosphorylating IRF5.[5][9] Phosphorylation is a critical activation step that induces a conformational change in IRF5, leading to its dimerization and subsequent translocation from the cytoplasm to the nucleus.[5] Once in the nucleus, IRF5 binds to specific DNA sequences (Interferon-Stimulated Response Elements, or ISREs) in the promoter regions of target genes, driving the transcription of type I interferons (IFN-α, IFN-β) and pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-12).[5][7]

This compound exerts its inhibitory effect by preventing the phosphorylation of IRF5.[2][4] By blocking this crucial activation step, this compound ensures that IRF5 remains in its inactive, monomeric state in the cytoplasm, thereby inhibiting its entire downstream signaling cascade. A key feature of this compound is its selectivity; while sharing upstream kinases like IKKβ, the activation of the transcription factor NF-κB is only marginally affected by this compound, suggesting a discriminatory mechanism of action.[4][7]

Signaling Pathway Visualization

The following diagram illustrates the TLR7/9 signaling pathway and the specific point of intervention for this compound.

YE6144_Mechanism_of_Action cluster_membrane Cell Membrane / Endosome cluster_cytoplasm Cytoplasm TLR TLR7 / TLR9 MyD88 MyD88 TLR->MyD88 Ligand Binding Kinase_Complex IKKβ / Other Kinases (e.g., IRAK4, TAK1) MyD88->Kinase_Complex IRF5_inactive IRF5 (Inactive) Kinase_Complex->IRF5_inactive Phosphorylation NFkB_inactive IκB-NF-κB Kinase_Complex->NFkB_inactive Phosphorylation of IκB IRF5_active p-IRF5 (Active) Dimer IRF5_inactive->IRF5_active IRF5_translocated p-IRF5 IRF5_active->IRF5_translocated Nuclear Translocation NFkB_active NF-κB NFkB_inactive->NFkB_active NFkB_translocated NF-κB NFkB_active->NFkB_translocated Nuclear Translocation This compound This compound This compound->Kinase_Complex Inhibits IRF5 Phosphorylation Gene_Expression_IFN Type I IFN & Cytokine Genes IRF5_translocated->Gene_Expression_IFN Transcription Gene_Expression_NFkB Inflammatory Genes NFkB_translocated->Gene_Expression_NFkB

Caption: TLR signaling pathway leading to IRF5 and NF-κB activation, with this compound inhibition point.

Quantitative Data Presentation

The inhibitory activity and efficacy of this compound have been quantified in various in vitro and in vivo experimental systems. The key data are summarized below.

ParameterSystem / Cell TypeStimulantValueReference
IC₅₀ Human Peripheral Blood Mononuclear Cells (PBMCs)R-848 (3 µM)~0.09 µM[2][4][6]
Effective Concentration Human PBMCsR-848 (3 µM)1 µM[2][8]
Effective Concentration Mouse SplenocytesR-848 (3 µM)3 µM[2][8]
Effective Dose NZB/W F1 Mouse Model of SLEN/A40.0 mg/kg (s.c.)[2][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Protocol: In Vitro Inhibition of IRF5 Phosphorylation

This protocol details the methodology used to assess the direct impact of this compound on IRF5 phosphorylation in primary immune cells.

  • Cell Preparation:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

    • Alternatively, prepare splenocytes from wild-type mice by mechanical dissociation of the spleen followed by red blood cell lysis.

    • Resuspend cells in complete RPMI-1640 medium.

  • Compound Treatment:

    • Pre-treat PBMCs with 1 µM this compound and mouse splenocytes with 3 µM this compound.[8] Use DMSO as a vehicle control.

    • Incubate the cells for 30 minutes at 37°C, 5% CO₂.[8][10]

  • Cell Stimulation:

    • Stimulate the cells with a TLR7/8 agonist, such as 3 µM R-848, to induce IRF5 phosphorylation.

    • Incubate for 60 minutes at 37°C, 5% CO₂.[4][10]

  • Protein Extraction:

    • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total cell lysates.

    • Determine protein concentration using a BCA assay.

  • Immunoassay:

    • Analyze cell lysates using a capillary-based immunoassay (e.g., Simple Western) or traditional Western Blot.[4][10]

    • Use primary antibodies specific for phospho-IRF5 (targeting key sites like S462) and total IRF5.

    • Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.[4][10]

    • Quantify band intensities to determine the ratio of phosphorylated IRF5 to total IRF5.

Protocol: In Vitro Cytokine Production Assay

This protocol is used to measure the functional consequence of IRF5 inhibition, specifically the reduction in type I IFN production.

  • Cell Preparation:

    • Isolate and prepare human PBMCs as described in Protocol 4.1.

  • Compound Treatment:

    • Pre-treat PBMCs with a dose range of this compound (e.g., 0.03–10 µM) or DMSO vehicle control for 30 minutes.[4]

  • Cell Stimulation:

    • Stimulate the cells with 3 µM R-848 for 24 hours to allow for cytokine synthesis and secretion.[4][10]

  • Supernatant Collection:

    • Centrifuge the cell plates and carefully collect the culture supernatant.

  • ELISA:

    • Measure the concentration of IFN-α and IFN-β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[4]

    • Plot the results on a logarithmic scale against the this compound concentration to determine the IC₅₀ value using a four-parameter logistic curve fit.[4][10]

Experimental Workflow Visualization

The diagram below outlines the general workflow for the in vitro testing of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result Cell_Isolation 1. Isolate Primary Cells (e.g., PBMCs) Pretreatment 3. Pre-treat Cells with this compound (30 min) Cell_Isolation->Pretreatment Compound_Prep 2. Prepare this compound Dose Range Compound_Prep->Pretreatment Stimulation 4. Stimulate Cells with TLR Ligand (e.g., R-848) Pretreatment->Stimulation Harvest_Lysates 5a. Harvest Lysates (for Western Blot) Stimulation->Harvest_Lysates Harvest_Supernatant 5b. Harvest Supernatant (for ELISA) Stimulation->Harvest_Supernatant Western_Blot 6a. Analyze p-IRF5 / Total IRF5 Harvest_Lysates->Western_Blot ELISA 6b. Measure Cytokine Levels (IFN-α/β) Harvest_Supernatant->ELISA Result Determine Inhibition of Phosphorylation & IC₅₀ Western_Blot->Result ELISA->Result

Caption: A generalized workflow for in vitro analysis of this compound's inhibitory effects.

References

YE6144: A Prototypical Inhibitor of Interferon Regulatory Factor 5 (IRF5) for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Abstract Interferon Regulatory Factor 5 (IRF5) is a critical transcription factor that mediates immune responses downstream of Toll-like receptors (TLRs) and other innate immune sensors.[1][2][3] Dysregulated IRF5 activity is strongly associated with the pathogenesis of autoimmune diseases such as Systemic Lupus Erythematosus (SLE), making it a compelling therapeutic target.[2][4][5] This document provides a comprehensive technical overview of YE6144, a novel small-molecule inhibitor of IRF5. This compound selectively suppresses IRF5 activation by inhibiting its phosphorylation, leading to reduced production of type I interferons and other pro-inflammatory cytokines.[4][6][7] We detail the IRF5 signaling pathway, present preclinical data for this compound in structured tables, and provide detailed protocols for key experimental assays used in its characterization. This guide is intended for researchers and drug development professionals investigating novel therapeutics for inflammatory and autoimmune disorders.

Introduction: The Role of IRF5 in Inflammation

Interferon Regulatory Factor 5 (IRF5) is a member of the IRF family of transcription factors, which play essential roles in host defense, immune regulation, and oncogenesis.[1] Unlike other IRFs that primarily drive antiviral responses, IRF5 is a key regulator of pro-inflammatory gene expression.[1] It is constitutively expressed in various immune cells, including macrophages, dendritic cells (DCs), and B cells.[1][2]

Genetic studies have identified polymorphisms in the IRF5 gene that are associated with an increased risk for several autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE).[2][8] In patients with SLE, both the expression and activation of IRF5 are significantly elevated, correlating with disease activity.[2][5] IRF5 activation leads to the production of numerous cytokines implicated in autoimmunity, such as type I interferons (IFN-α/β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[2] This central role in driving inflammation highlights IRF5 as a promising target for therapeutic intervention.

The IRF5 Signaling Pathway

IRF5 is activated downstream of several pattern recognition receptors, most notably the Toll-like receptors (TLRs), particularly the endosomal TLR7 and TLR8.[2][9] The canonical activation pathway is dependent on the adaptor protein MyD88.[2][9]

Upon ligand binding, TLRs recruit MyD88, which in turn recruits members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK4, and TNF receptor-associated factor 6 (TRAF6).[2][8][9] This complex, often termed the "Myddosome," initiates a signaling cascade where TRAF6, an E3 ubiquitin ligase, mediates the K63-linked ubiquitination of IRF5.[2][9] Subsequently, the kinase IKKβ (Inhibitor of nuclear factor Kappa-B Kinase beta) is activated, which phosphorylates IRF5 at key serine residues in its C-terminal region.[1][2][8]

These post-translational modifications—ubiquitination and phosphorylation—induce a conformational change in IRF5, leading to its homodimerization and subsequent translocation from the cytoplasm to the nucleus.[1][2] In the nucleus, the IRF5 homodimer binds to specific DNA sequences in the promoters of target genes, driving the transcription of type I IFNs and pro-inflammatory cytokines.[1] The small-molecule inhibitor this compound specifically intervenes in this pathway by preventing the critical phosphorylation step, thereby blocking IRF5 activation.[6][7]

IRF5_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand TLR7/8 TLR7/8 Ligand->TLR7/8 MyD88 MyD88 TLR7/8->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 MyD88->TRAF6 IKK_beta IKK_beta IRAK4->IKK_beta Latent_IRF5 IRF5 (Latent) TRAF6->Latent_IRF5 Ubiquitination IKK_beta->Latent_IRF5 Phosphorylation Active_IRF5 IRF5 Dimer (Active) Latent_IRF5->Active_IRF5 Dimerization Gene_Expression Type I IFN & Pro-inflammatory Cytokine Gene Expression Active_IRF5->Gene_Expression Nuclear Translocation This compound This compound This compound->IKK_beta Inhibition of Phosphorylation

Caption: The canonical IRF5 signaling pathway and the inhibitory action of this compound.

This compound: A Selective IRF5 Inhibitor

This compound is a prototypical small-molecule inhibitor of IRF5, identified through high-throughput screening of chemical libraries.[10][11] Its primary mechanism of action is the selective suppression of IRF5 activity through the inhibition of its phosphorylation.[6][7] While upstream kinases like IKKβ are shared with other pathways, such as NF-κB activation, studies have shown that this compound only minimally affects NF-κB nuclear translocation.[4][7] This suggests a selective interaction that discriminates between the activation of IRF5 and NF-κB, providing a targeted therapeutic approach with a potentially favorable safety profile.[7]

Preclinical Characterization of this compound

The efficacy of this compound has been evaluated in both in vitro cellular assays and in vivo animal models of autoimmune disease.

In Vitro Efficacy

This compound demonstrates potent activity in primary human and mouse immune cells. It effectively inhibits the phosphorylation of IRF5, blocks the production of type I interferons, and reduces the expression of IFN-stimulated genes.

Table 1: Summary of In Vitro Activity of this compound

Assay Cell Type Stimulus Key Result Reference
Type I IFN Production Human PBMCs R-848 (TLR7 agonist) IC₅₀ ≈ 0.09 µM [6][12][13]
IRF5 Phosphorylation Human PBMCs R-848 Inhibition observed at 1 µM [6][7][14]
IRF5 Phosphorylation Mouse Splenocytes R-848 Inhibition observed at 3 µM [6][14]
IRF5 Nuclear Translocation Human Monocytes & pDCs R-848 Substantial inhibition at 1 µM [7][13]
Gene Expression Mouse Splenocytes TLR7/9 ligands Weakened induction of Ifnb1 & Ifna [13][14]

| NF-κB p65 Translocation | Human Monocytes & pDCs | R-848 | Marginally inhibited or unchanged |[7] |

In Vivo Efficacy

The therapeutic potential of this compound was assessed in the NZB/W F1 mouse model, which spontaneously develops a lupus-like disease that closely mimics human SLE. Administration of this compound, both before and after disease onset, effectively suppressed disease progression.

Table 2: Summary of In Vivo Efficacy of this compound in NZB/W F1 Mouse Model of SLE

Parameter Dosing Regimen Key Outcome Reference
Autoantibody Production 40 mg/kg, s.c. Suppressed exacerbation of autoantibodies [6][7][13][14]
Splenomegaly 40 mg/kg, s.c. (post-onset) Suppressed spleen enlargement [7][13][14]
Renal Dysfunction 40 mg/kg, s.c. (post-onset) Alleviated proteinuria and glomerulonephritis [7][14]

| Disease Progression | 40 mg/kg, s.c. | Maintained remission and slowed disease course |[7][12] |

Key Experimental Methodologies

The characterization of an IRF5 inhibitor like this compound involves a series of specific biochemical and cellular assays. Below are detailed protocols for several key experiments.

Experimental_Workflow cluster_Discovery Discovery & Primary Validation cluster_Mechanism Mechanism of Action cluster_Efficacy In Vivo Efficacy HTS 1. High-Throughput Screening (Luciferase Reporter Assay) Hit_Validation 2. Hit Validation (Endogenous Gene Expression) HTS->Hit_Validation Phospho_Assay 3. Phosphorylation Assay (Western Blot) Hit_Validation->Phospho_Assay NT_Assay 4. Nuclear Translocation Assay (Imaging Flow Cytometry) Phospho_Assay->NT_Assay ChIP_Assay 5. Target Gene Occupancy (ChIP-qPCR) NT_Assay->ChIP_Assay In_Vivo 6. Animal Model Testing (e.g., SLE Mouse Model) ChIP_Assay->In_Vivo

Caption: Workflow for the discovery and characterization of an IRF5 inhibitor.
Luciferase Reporter Assay for High-Throughput Screening

This assay is used to screen large compound libraries for inhibitors of IRF5-mediated transcription.[10]

  • Cell Line : Use a stable cell line (e.g., THP-1 monocytes) co-transfected with two plasmids:

    • An IRF5-responsive reporter plasmid containing a firefly luciferase gene downstream of a promoter with IRF5 binding sites.

    • A control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization).[15][16]

  • Plating : Seed the reporter cells into 96- or 384-well plates at a predetermined density (e.g., 40,000 cells/well).[17]

  • Compound Treatment : Add library compounds (typically at 1-10 µM) to the wells and incubate for 1 hour. Include DMSO as a vehicle control.

  • Stimulation : Induce IRF5 activation by adding a TLR agonist like R-848 (e.g., 3 µM final concentration).

  • Incubation : Incubate the plates at 37°C with 5% CO₂ for 6-24 hours.[17]

  • Lysis and Reading : Lyse the cells and measure firefly and Renilla luciferase activity sequentially using a dual-luciferase assay system and a luminometer.[15][16]

  • Data Analysis : Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Identify compounds that selectively reduce the normalized signal in stimulated cells without affecting the basal signal or Renilla expression (to exclude cytotoxic compounds).[17]

IRF5 Phosphorylation Assay (Capillary-Based Immunoassay)

This assay directly measures the inhibition of IRF5 phosphorylation.[7][18]

  • Cell Culture and Treatment : Culture human PBMCs or mouse splenocytes. Pre-treat cells with this compound (e.g., 1-3 µM) or vehicle (DMSO) for 30-60 minutes.

  • Stimulation : Add R-848 (e.g., 3 µM) and incubate for 60 minutes to induce IRF5 phosphorylation.

  • Cell Lysis : Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • Immunoassay : Analyze cell lysates (equal protein amounts) using a capillary-based immunoassay system (e.g., Wes™). Load lysates and primary antibodies against phospho-IRF5 (Ser462), total IRF5, and a loading control (e.g., GAPDH).[18]

  • Data Analysis : Quantify the chemiluminescent signal for each protein. Normalize the phospho-IRF5 signal to the total IRF5 signal to determine the extent of phosphorylation inhibition by this compound.

Immunoprecipitation (IP) of IRF5

This protocol is used to isolate IRF5 and its interacting partners.

  • Cell Lysis : Lyse treated and untreated cells (e.g., THP-1 or Ramos B cells) in a non-denaturing lysis buffer (e.g., 1% Triton X-100 based buffer) with protease/phosphatase inhibitors.[19][20]

  • Pre-clearing : Centrifuge lysates to pellet debris. Pre-clear the supernatant by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.[20]

  • Immunoprecipitation : Transfer the pre-cleared lysate to a new tube. Add a validated anti-IRF5 antibody (or an isotype control IgG) and incubate overnight at 4°C with rotation.[19][21]

  • Complex Capture : Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.[22]

  • Washing : Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads 3-4 times with ice-cold lysis buffer to remove non-specifically bound proteins.[20]

  • Elution : Elute the bound proteins from the beads by resuspending them in 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

  • Analysis : Analyze the eluted proteins by Western blotting using antibodies against IRF5 or suspected interacting proteins.

Chromatin Immunoprecipitation (ChIP) for IRF5 Target Genes

ChIP is used to determine if IRF5 directly binds to the promoter regions of specific genes following activation.

  • Cross-linking : Treat cells (e.g., 1x10⁷) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.[23]

  • Cell Lysis and Chromatin Shearing : Lyse the cells to isolate nuclei. Resuspend nuclei in a lysis buffer and sonicate the chromatin to generate DNA fragments of 200-1000 bp.[24]

  • Immunoprecipitation : Dilute the sheared chromatin and perform immunoprecipitation overnight at 4°C using an anti-IRF5 antibody, following the steps outlined in the IP protocol (5.3). Use a normal IgG as a negative control. An "input" sample (a fraction of the sheared chromatin) should be saved.

  • Washing and Elution : Wash the captured immune complexes extensively to remove non-specific chromatin. Elute the protein-DNA complexes from the beads.[25]

  • Reverse Cross-linking : Add NaCl to the eluates and the input sample and incubate at 65°C for several hours to reverse the formaldehyde cross-links.

  • DNA Purification : Treat samples with RNase A and Proteinase K, then purify the DNA using a silica-based column or phenol-chloroform extraction.[23][25]

  • Analysis : Use quantitative PCR (qPCR) with primers specific for the promoter regions of known or putative IRF5 target genes (e.g., IFNB1, IL6). Compare the amount of precipitated DNA in the IRF5-IP sample to the IgG control, normalized to the input sample, to determine enrichment.

Summary and Future Directions

This compound represents a significant tool for studying the biological functions of IRF5. As a selective inhibitor of IRF5 phosphorylation, it has demonstrated potent anti-inflammatory effects in both cellular and preclinical models of autoimmune disease.[4][7] The data strongly support the hypothesis that targeting IRF5 is a viable therapeutic strategy for conditions like SLE, where its activity is aberrantly high.[11]

Further research is needed to fully elucidate the detailed molecular interactions between this compound and its target, which may require structural optimization to develop a clinical candidate.[7] Nevertheless, the successful preclinical use of this compound provides a robust proof-of-concept for IRF5 inhibition and paves the way for the development of a new class of therapeutics for autoimmune and inflammatory diseases.

References

The Selective Inhibition of IRF5 Phosphorylation by YE6144: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interferon Regulatory Factor 5 (IRF5) is a critical transcription factor in the innate immune system, playing a pivotal role in the expression of type I interferons (IFNs) and other pro-inflammatory cytokines. Its activation is tightly regulated by post-translational modifications, primarily phosphorylation. Dysregulation of IRF5 activity is implicated in the pathogenesis of autoimmune diseases, such as systemic lupus erythematosus (SLE), making it a compelling therapeutic target. This document provides a detailed technical guide on YE6144, a novel small-molecule inhibitor that selectively targets IRF5 phosphorylation. We will delve into the molecular pathways of IRF5 activation, the mechanism of action of this compound, present key quantitative data, and provide detailed experimental protocols for assessing its activity.

The IRF5 Signaling Pathway

IRF5 is a latent transcription factor that, upon activation, translocates to the nucleus to regulate gene expression.[1] Its activation is a multi-step process initiated by upstream signaling from pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).

Upstream Activation and Kinase Involvement

The TLR-MyD88 pathway is a well-characterized activator of IRF5.[1][2] Upon ligand binding, TLRs recruit the adaptor protein MyD88, initiating a signaling cascade that involves IRAK4, TRAF6, and TAK1.[1][3] This cascade culminates in the activation of several kinases, including IκB kinase β (IKKβ), TANK-binding kinase 1 (TBK1), and Receptor-Interacting Protein 2 (RIP2), which directly phosphorylate IRF5.[1][2][4]

Phosphorylation and Dimerization

IRF5 possesses multiple phosphorylation sites primarily located in a C-terminal serine-rich region.[1][2][3] Phosphorylation at specific residues, such as Ser462 by IKKβ, is a crucial step that induces a conformational change, leading to the homodimerization of IRF5.[3][5] Other identified phosphorylation sites include T10, S158, S309, S317, S451, S425, S427, S430, and S436, each potentially contributing to different aspects of IRF5 activity, including nuclear translocation and transcriptional regulation.[1][2]

Nuclear Translocation and Transcriptional Activity

Once phosphorylated and dimerized, IRF5 translocates to the nucleus, where it binds to specific DNA sequences known as interferon-stimulated response elements (ISREs) in the promoters of target genes.[6] This leads to the transcription of type I IFNs (IFN-α and IFN-β) and other pro-inflammatory cytokines like IL-6 and TNF-α.[1]

IRF5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand TLR TLR Ligand->TLR Binds MyD88 MyD88 TLR->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates TRAF6 TRAF6 IRAK4->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKKβ IKKβ TAK1->IKKβ Activates Latent IRF5 Latent IRF5 IKKβ->Latent IRF5 Phosphorylates p-IRF5 (Dimer) p-IRF5 (Dimer) Latent IRF5->p-IRF5 (Dimer) Dimerizes p-IRF5 (Dimer)_nuc p-IRF5 (Dimer) p-IRF5 (Dimer)->p-IRF5 (Dimer)_nuc Translocates ISRE ISRE p-IRF5 (Dimer)_nuc->ISRE Binds Gene Transcription Type I IFN & Pro-inflammatory Cytokines ISRE->Gene Transcription

Figure 1. Simplified IRF5 signaling pathway upon TLR activation.

This compound: A Prototypical IRF5 Inhibitor

This compound is a small-molecule compound identified as a prototypical inhibitor of IRF5.[7][8] Its primary mechanism of action is the selective suppression of IRF5 activity through the inhibition of its phosphorylation.[7][9]

Mechanism of Action

This compound effectively blocks the phosphorylation of IRF5, which in turn prevents its dimerization and subsequent nuclear translocation.[1][9] This leads to a significant reduction in the production of type I IFNs and other inflammatory cytokines.[10][11] Notably, this compound demonstrates selectivity for IRF5, with only minimal effects on the activation of NF-κB, another key transcription factor downstream of the TLR-MyD88 pathway.[1][9]

YE6144_Mechanism_of_Action Upstream Signaling Upstream Signaling IKKβ IKKβ Upstream Signaling->IKKβ Latent IRF5 Latent IRF5 IKKβ->Latent IRF5 Phosphorylates p-IRF5 p-IRF5 Latent IRF5->p-IRF5 Nuclear Translocation Nuclear Translocation p-IRF5->Nuclear Translocation Gene Expression Gene Expression Nuclear Translocation->Gene Expression This compound This compound This compound->Latent IRF5 Inhibits Phosphorylation

Figure 2. Mechanism of action of this compound on the IRF5 pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

ParameterCell TypeStimulantValueReference
IC₅₀ (IFN-β & IFN-α production)Human PBMCsR-8480.09 µM[7][8][10]
Concentration for IRF5 Phosphorylation InhibitionHuman PBMCsR-8481 µM[7][11]
Concentration for IRF5 Phosphorylation InhibitionMouse SplenocytesR-8483 µM[7][11]

Table 2: In Vivo Administration of this compound

Animal ModelDosageRoute of AdministrationEffectReference
NZB/W F1 mice (SLE model)40.0 mg/kgSubcutaneous (s.c.), onceSuppressed autoantibody production, splenomegaly, and renal dysfunction[7]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on IRF5 phosphorylation and downstream signaling.

Cell Culture and Treatment

Objective: To prepare and treat primary immune cells with this compound and a TLR agonist.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or mouse splenocytes

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • R-848 (TLR7/8 agonist)

  • DMSO (vehicle control)

Protocol:

  • Isolate PBMCs from healthy human donors or splenocytes from mice.

  • Culture the cells in complete RPMI-1640 medium at a density of 1 x 10⁶ cells/mL.

  • Pre-treat the cells with this compound at the desired concentrations (e.g., 1 µM for human PBMCs, 3 µM for mouse splenocytes) or an equivalent volume of DMSO for 30 minutes at 37°C.[11]

  • Stimulate the cells with a TLR agonist, such as 3 µM R-848, for the specified duration (e.g., 60 minutes for phosphorylation analysis, 24 hours for cytokine analysis).[11]

  • Harvest the cells for downstream analysis.

Analysis of IRF5 Phosphorylation by Capillary-Based Immunoassay (e.g., Simple Western)

Objective: To quantify the levels of phosphorylated and total IRF5 in cell lysates.

Materials:

  • Cell lysates from treated cells

  • Primary antibodies: anti-phospho-IRF5 (specific to the phosphorylation site of interest, e.g., Ser462), anti-total IRF5, and anti-GAPDH (loading control)

  • Capillary-based immunoassay system and reagents

Protocol:

  • Lyse the harvested cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare the samples for the capillary-based immunoassay according to the manufacturer's instructions.

  • Load the cell lysates and antibodies into the system.

  • Run the assay to separate proteins by size and detect the target proteins.

  • Analyze the data to determine the relative levels of phosphorylated IRF5, normalized to total IRF5 and the loading control.[11]

Measurement of Cytokine Production by ELISA

Objective: To measure the concentration of type I IFNs in the culture supernatant.

Materials:

  • Culture supernatants from treated cells

  • ELISA kits for IFN-α and IFN-β

  • Microplate reader

Protocol:

  • Collect the culture supernatants after the 24-hour stimulation period.

  • Perform the ELISA for IFN-α and IFN-β according to the manufacturer's protocol.[11]

  • Read the absorbance on a microplate reader.

  • Calculate the concentration of each cytokine based on a standard curve.

Experimental_Workflow cluster_preparation Cell Preparation & Treatment cluster_analysis Downstream Analysis Cell_Isolation Isolate PBMCs or Splenocytes Pre-treatment Pre-treat with this compound or DMSO (30 min) Cell_Isolation->Pre-treatment Stimulation Stimulate with R-848 Pre-treatment->Stimulation Harvest_Lysates Harvest Cell Lysates (60 min stimulation) Stimulation->Harvest_Lysates Harvest_Supernatants Harvest Supernatants (24 hr stimulation) Stimulation->Harvest_Supernatants Phospho_Analysis IRF5 Phosphorylation (Capillary Immunoassay) Cytokine_Analysis Cytokine Production (ELISA) Harvest_Lysates->Phospho_Analysis Harvest_Supernatants->Cytokine_Analysis

Figure 3. General experimental workflow for evaluating this compound activity.

Conclusion

This compound represents a promising therapeutic strategy for diseases driven by IRF5 hyperactivation. Its ability to selectively inhibit IRF5 phosphorylation without significantly affecting NF-κB signaling highlights its potential for a more targeted immunomodulatory approach. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of targeting the IRF5 pathway. Further studies are warranted to elucidate the detailed molecular interactions of this compound and to optimize its pharmacological properties for clinical development.[9]

References

YE6144: A Prototypical Inhibitor of IRF5 for the Potential Treatment of Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Preclinical Development of YE6144

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, a novel small-molecule inhibitor of Interferon Regulatory Factor 5 (IRF5). All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using the DOT language.

Introduction

Interferon Regulatory Factor 5 (IRF5) is a key transcription factor in the innate immune system, playing a crucial role in the downstream signaling of Toll-like receptors (TLRs), particularly TLR7 and TLR9.[1] Dysregulation and hyperactivation of IRF5 have been strongly implicated in the pathogenesis of autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE).[2][3] This has positioned IRF5 as a compelling therapeutic target for the development of novel immunomodulatory agents.[2][3] this compound is a prototypical small-molecule inhibitor of IRF5 that has demonstrated promising preclinical activity in cellular and animal models of autoimmunity.[4][5]

Discovery and Development

This compound was identified through a high-throughput screening (HTS) campaign of approximately 100,000 compounds aimed at discovering selective inhibitors of IRF5 transcriptional activity.[4] Following the initial screening, a hit compound was further optimized through the analysis of its analogs, leading to the identification of this compound.[4]

cluster_0 Discovery Phase cluster_1 Optimization Phase Compound Library\n(~100,000 compounds) Compound Library (~100,000 compounds) High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Library\n(~100,000 compounds)->High-Throughput Screening (HTS) Screened for IRF5 transcriptional inhibition HTS HTS Hit Compound Hit Compound HTS->Hit Compound Identified Analog Synthesis & Analysis Analog Synthesis & Analysis Hit Compound->Analog Synthesis & Analysis Medicinal Chemistry This compound This compound Analog Synthesis & Analysis->this compound Optimized Lead cluster_pathway TLR7/9 Signaling Pathway TLR7_9 TLR7 / TLR9 MyD88 MyD88 TLR7_9->MyD88 IRAK_TRAF6 IRAK / TRAF6 Complex MyD88->IRAK_TRAF6 IKKbeta IKKβ IRAK_TRAF6->IKKbeta IRF5_inactive IRF5 (inactive) IKKbeta->IRF5_inactive Phosphorylation IRF5_active p-IRF5 (active) IRF5_inactive->IRF5_active Nuclear_Translocation Nuclear Translocation IRF5_active->Nuclear_Translocation Type_I_IFN Type I IFN Gene Expression (Ifnb1, Ifna) Nuclear_Translocation->Type_I_IFN This compound This compound This compound->IKKbeta Inhibits cluster_workflow IRF5 Phosphorylation Assay Workflow start Isolate Human PBMCs or Mouse Splenocytes pretreatment Pre-treat with this compound (1µM or 3µM) or DMSO for 30 min start->pretreatment stimulation Stimulate with R-848 (3µM) for 60 min pretreatment->stimulation lysis Cell Lysis stimulation->lysis analysis Capillary-based Immunoassay (Western Blot) lysis->analysis detection Detect p-IRF5, Total IRF5, and GAPDH analysis->detection end Data Analysis detection->end

References

In-Depth Technical Guide to YE6144: A Prototypical IRF5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YE6144 is a potent and selective small molecule inhibitor of Interferon Regulatory Factor 5 (IRF5), a key transcription factor implicated in the pathogenesis of autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE). By specifically targeting the phosphorylation of IRF5, this compound effectively blocks its activation and subsequent downstream signaling, leading to the suppression of pro-inflammatory cytokines, including type I interferons (IFNs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound, serving as a valuable resource for researchers in immunology and drug development.

Chemical Structure and Properties

This compound is chemically defined as (S,E)-N1-(6-Fluoro-3-(2-(6-morpholinopyridazin-3-yl)vinyl)-1H-indazol-5-yl)butane-1,2-diamine hydrochloride.[1][2] Its structure is characterized by a fluoro-indazolyl core linked to a morpholinopyridazinyl vinyl group and a butanediamine side chain.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (S,E)-N1-(6-Fluoro-3-(2-(6-morpholinopyridazin-3-yl)vinyl)-1H-indazol-5-yl)butane-1,2-diamine hydrochloride[1]
CAS Number 3065657-02-2[1][3]
Molecular Formula C21H27ClFN7O[1][3]
Molecular Weight 447.94 g/mol [1][3]
Appearance Solid[4]
SMILES CC--INVALID-LINK--N.[H]Cl[4]

Table 2: Solubility of this compound

SolventConcentrationConditionsReference
DMSO (in vitro) 55 mg/mL (122.78 mM)Sonication is recommended.[3]
DMSO (in vitro) 70 mg/mL (156.27 mM)Ultrasonic and warming to 60°C.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (in vivo) 10 mg/mL (22.32 mM)Sonication is recommended. Solvents should be added sequentially.[3]
10% DMSO + 90% (20% SBE-β-CD in saline) (in vivo) ≥ 10 mg/mL (22.32 mM)Clear solution.
10% DMSO + 90% Corn Oil (in vivo) ≥ 10 mg/mL (22.32 mM)Clear solution.

Table 3: Storage and Stability of this compound

FormStorage TemperatureDurationReference
Solid Powder -20°C3 years[3]
In Solvent -80°C1 year[3]

Mechanism of Action and Signaling Pathway

This compound is a prototypical inhibitor of IRF5, a transcription factor that plays a critical role in the innate immune response.[4][5] The primary mechanism of action of this compound is the selective suppression of IRF5 activity by inhibiting its phosphorylation.[3][4][5] This post-translational modification is a crucial step for the activation, dimerization, and nuclear translocation of IRF5, which are all necessary for its function as a transcriptional activator of target genes.

The signaling pathway affected by this compound is primarily the Toll-like receptor (TLR) pathway, particularly TLR7 and TLR9 which are implicated in the pathogenesis of SLE. Upon stimulation by their respective ligands (e.g., single-stranded RNA for TLR7 and CpG DNA for TLR9), TLRs initiate a signaling cascade that leads to the activation of kinases responsible for IRF5 phosphorylation. By inhibiting this phosphorylation step, this compound effectively blocks the downstream production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[4][6]

YE6144_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_Ligands TLR7/9 Ligands (e.g., R-848, CpG DNA) TLR7_9 TLR7/9 TLR_Ligands->TLR7_9 MyD88 MyD88 TLR7_9->MyD88 Upstream_Kinases Upstream Kinases (e.g., IKKβ) MyD88->Upstream_Kinases IRF5_inactive Inactive IRF5 Upstream_Kinases->IRF5_inactive Phosphorylation IRF5_active Active p-IRF5 (Dimer) IRF5_inactive->IRF5_active Dimerization Type_I_IFN_Genes Type I IFN Genes (Ifnb1, Ifna) IRF5_active->Type_I_IFN_Genes Nuclear Translocation & Transcription This compound This compound This compound->Upstream_Kinases Inhibition Type_I_IFN_Production Type I IFN Production (IFN-β, IFN-α) Type_I_IFN_Genes->Type_I_IFN_Production

Figure 1: Proposed signaling pathway of this compound action.

In Vitro and In Vivo Efficacy

In Vitro Studies

This compound has demonstrated potent inhibitory activity in various in vitro assays.

Table 4: In Vitro Activity of this compound

AssayCell TypeTreatmentResultReference
IRF5 Phosphorylation Human Peripheral Blood Mononuclear Cells (PBMCs)1 or 3 µM this compound for 30 minInhibition of IRF5 phosphorylation.[4]
IRF5 Phosphorylation Mouse Splenocytes1 or 3 µM this compound for 30 minInhibition of IRF5 phosphorylation.[4]
Type I IFN Production Human PBMCs stimulated with R-8480-10 µM this compound for 30 minIC50 of approximately 0.09 µM.[3][4]
Type I IFN Gene Induction Mouse Splenocytes stimulated with TLR7 or TLR9 ligandsPretreatment with this compoundRemarkable weakening of Ifnb1 and Ifna gene induction.[4]
In Vivo Studies

The efficacy of this compound has been evaluated in a mouse model of systemic lupus erythematosus (SLE).

Table 5: In Vivo Activity of this compound in a Mouse Model of SLE

Animal ModelDosage and AdministrationKey FindingsReference
NZB/W F1 mice40.0 mg/kg, subcutaneous injection, onceSuppressed the exacerbation of autoantibody production. Suppressed splenomegaly and renal dysfunction.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature.

Inhibition of IRF5 Phosphorylation in Human PBMCs and Mouse Splenocytes

experimental_workflow_phosphorylation Cell_Isolation Isolate Human PBMCs or Mouse Splenocytes Pretreatment Pre-treat with this compound (1 or 3 µM) or DMSO for 30 min Cell_Isolation->Pretreatment Stimulation Stimulate with R-848 (TLR7 agonist) Pretreatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Western_Blot Western Blot Analysis (Phos-tag SDS-PAGE) Lysis->Western_Blot Detection Detect p-IRF5 and Total IRF5 Western_Blot->Detection

Figure 2: Workflow for IRF5 phosphorylation assay.
  • Cell Preparation: Isolate human PBMCs from healthy donors or splenocytes from mice.

  • Pre-incubation: Pre-treat the cells with this compound (1 or 3 µM) or DMSO (vehicle control) for 30 minutes.

  • Stimulation: Stimulate the cells with a TLR7 agonist, such as R-848, to induce IRF5 phosphorylation.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: Separate the protein lysates using Phos-tag SDS-PAGE, which allows for the separation of phosphorylated proteins from their non-phosphorylated counterparts. Transfer the proteins to a membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for total IRF5. The phosphorylated form of IRF5 will appear as a band with reduced mobility compared to the non-phosphorylated form.

Measurement of Type I IFN Production by ELISA
  • Cell Culture: Plate human PBMCs and pre-treat with varying concentrations of this compound (0-10 µM) or DMSO for 30 minutes.

  • Stimulation: Stimulate the cells with R-848 for 24 hours to induce the production and secretion of type I IFNs.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) using commercially available kits specific for human IFN-α and IFN-β to quantify the concentration of these cytokines in the supernatants.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of type I IFN production.

In Vivo Mouse Model of Systemic Lupus Erythematosus
  • Animal Model: Utilize NZB/W F1 mice, a well-established model that spontaneously develops an autoimmune disease resembling human SLE.

  • Treatment: Administer a single subcutaneous injection of this compound (40.0 mg/kg) or vehicle control.

  • Monitoring: Monitor disease progression by measuring parameters such as:

    • Autoantibody titers: Collect serum periodically and measure the levels of anti-dsDNA antibodies by ELISA.

    • Splenomegaly: Measure spleen weight at the end of the study.

    • Renal dysfunction: Assess kidney function by measuring proteinuria.

  • Data Analysis: Compare the disease parameters between the this compound-treated group and the control group to evaluate the therapeutic efficacy of the compound.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of autoimmune diseases driven by IRF5 hyperactivation. Its well-defined mechanism of action, potent in vitro and in vivo efficacy, and the availability of detailed experimental protocols make it a valuable tool for further research and development in the field of immunology and drug discovery. The data summarized in this guide provide a solid foundation for scientists and researchers to explore the full therapeutic potential of targeting the IRF5 signaling pathway.

References

YE6144 Target Selectivity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YE6144 is a prototypical small molecule inhibitor of Interferon Regulatory Factor 5 (IRF5), a key transcription factor in the innate immune system.[1][2][3] IRF5 activation is implicated in the pathogenesis of autoimmune diseases, such as systemic lupus erythematosus (SLE), making it a compelling therapeutic target.[4] this compound exerts its inhibitory effect by selectively suppressing the phosphorylation of IRF5, a critical step for its activation and subsequent nuclear translocation.[1][2][4] This document provides a comprehensive overview of the target selectivity profile of this compound, based on publicly available data.

Core Mechanism of Action

This compound selectively inhibits the phosphorylation of IRF5.[1][4] This post-translational modification is essential for IRF5's function as a transcription factor that drives the expression of pro-inflammatory cytokines, including type I interferons (IFNs).[5] By preventing IRF5 phosphorylation, this compound effectively blocks its downstream signaling cascade.

Quantitative Inhibitory Profile

The primary target of this compound is the IRF5 pathway. The following table summarizes the known quantitative inhibitory data for this compound.

Target Pathway/ProcessAssay SystemReadoutIC50Reference
Type I Interferon ProductionR-848 stimulated human Peripheral Blood Mononuclear Cells (PBMCs)IFN-α and IFN-β levels~0.09 µM[1][4][6]
IRF5 PhosphorylationR-848 stimulated human PBMCsPhospho-IRF5 levels1 µM (concentration for inhibition)[1][7]
IRF5 PhosphorylationR-848 stimulated mouse splenocytesPhospho-IRF5 levels3 µM (concentration for inhibition)[1][7]

Target Selectivity

A crucial aspect of a therapeutic inhibitor is its selectivity for the intended target over other related proteins, which helps to minimize off-target effects.

Selectivity against NF-κB Pathway

The activation of IRF5 and the transcription factor NF-κB can share common upstream signaling components, including the kinase IKKβ in the Toll-like receptor (TLR)-MyD88 pathway.[4][8] However, studies have demonstrated that this compound is highly selective for the IRF5 pathway over the NF-κB pathway. In human monocytes and plasmacytoid dendritic cells (pDCs), this compound substantially inhibits the nuclear translocation of IRF5 but has only a marginal inhibitory effect on the nuclear translocation of the NF-κB p65 subunit.[4] This suggests that this compound acts on a component of the signaling pathway that is specific to IRF5 activation or that it directly interferes with the IRF5 phosphorylation event in a manner that does not affect IKKβ's activity towards its other substrates like IκBα.

Kinome-wide Selectivity

As of the latest available information, a comprehensive, quantitative kinome-wide selectivity profile for this compound has not been publicly disclosed. Such a profile, typically generated through large-scale kinase panel screening, would provide detailed insights into the specificity of this compound against a broad range of kinases. The absence of this data means that the full off-target profile of this compound remains to be characterized.

Signaling Pathway

The following diagram illustrates the signaling pathway leading to IRF5 activation and the point of inhibition by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR7_8 TLR7/8 MyD88 MyD88 TLR7_8->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IKKbeta IKKβ IRAK4->IKKbeta IRF5_inactive IRF5 (inactive) IKKbeta->IRF5_inactive Phosphorylation NFkB_pathway NF-κB Pathway Activation IKKbeta->NFkB_pathway IRF5_p p-IRF5 (active) IRF5_inactive->IRF5_p IRF5_dimer p-IRF5 Dimer IRF5_p->IRF5_dimer Dimerization & Nuclear Translocation This compound This compound This compound->IRF5_p Inhibits Gene_expression Type I IFN Gene Expression IRF5_dimer->Gene_expression

This compound inhibits IRF5 phosphorylation in the TLR7/8 signaling pathway.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the activity of this compound.

IRF5 Phosphorylation Assay (Capillary-Based Immunoassay)

This assay is used to directly measure the inhibitory effect of this compound on the phosphorylation of IRF5.

1. Cell Culture and Treatment:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or mouse splenocytes are cultured in appropriate media.

  • Cells are pre-treated with this compound at desired concentrations (e.g., 1-3 µM) or vehicle (DMSO) for 30 minutes.[1][4]

  • Cells are then stimulated with a TLR7/8 agonist, such as R-848 (e.g., 3 µM), for 60 minutes to induce IRF5 phosphorylation.[4]

2. Cell Lysis:

  • After stimulation, cells are harvested and washed with cold PBS.

  • Cell pellets are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

3. Capillary-Based Immunoassay (e.g., Wes™ Simple Western):

  • Cell lysates are loaded into the capillaries of the automated western blotting system.

  • Proteins are separated by size through a stacking and separation matrix.

  • The separated proteins are immunoprobed with a primary antibody specific for phosphorylated IRF5 (p-IRF5).

  • A horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate are used for detection.

  • Antibodies against total IRF5 and a housekeeping protein (e.g., GAPDH) are used for normalization and as a loading control.[4]

  • The signal is quantified to determine the relative levels of p-IRF5 in this compound-treated versus control cells.

G A Cell Culture (PBMCs or Splenocytes) B Pre-treatment with this compound or DMSO (30 min) A->B C Stimulation with R-848 (60 min) B->C D Cell Lysis C->D E Capillary-Based Immunoassay D->E F Data Analysis: Quantify p-IRF5 / Total IRF5 E->F

Workflow for the IRF5 Phosphorylation Assay.
Type I Interferon Production Assay (ELISA)

This assay quantifies the functional consequence of IRF5 inhibition by measuring the production of type I interferons.

1. Cell Culture and Treatment:

  • Human PBMCs are cultured in a 96-well plate.

  • Cells are pre-treated with a dose range of this compound (e.g., 0.03-10 µM) or vehicle (DMSO) for 30 minutes.[4]

  • Cells are then stimulated with R-848 (e.g., 3 µM) for 24 hours to induce the production and secretion of type I IFNs.[4]

2. Supernatant Collection:

  • After the 24-hour incubation, the culture plates are centrifuged to pellet the cells.

  • The culture supernatant, containing the secreted cytokines, is carefully collected.

3. ELISA (Enzyme-Linked Immunosorbent Assay):

  • The concentrations of IFN-α and IFN-β in the culture supernatants are measured using commercially available ELISA kits.

  • The assay is performed according to the manufacturer's instructions. Briefly, the supernatant is added to microplate wells pre-coated with a capture antibody specific for the target cytokine.

  • A detection antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate that produces a colorimetric signal.

  • The intensity of the color is proportional to the concentration of the cytokine in the sample.

  • A standard curve is generated using recombinant cytokine standards to determine the absolute concentration of IFN-α and IFN-β in the samples.

4. Data Analysis:

  • The percentage of inhibition of type I IFN production is calculated for each concentration of this compound relative to the vehicle-treated control.

  • The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.[4]

Conclusion

This compound is a selective inhibitor of IRF5 phosphorylation, leading to the suppression of type I interferon production with an IC50 of approximately 0.09 µM. Its selectivity for the IRF5 pathway over the closely related NF-κB pathway is a key feature. While the detailed kinome-wide selectivity profile of this compound is not publicly available, the existing data strongly support its role as a valuable research tool for studying the physiological and pathological functions of IRF5 and as a prototypical molecule for the development of novel therapeutics for autoimmune diseases. Further characterization of its off-target activities will be crucial for its potential clinical translation.

References

YE6144: A Prototypical Inhibitor of IRF5 and its Role in Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule YE6144, a prototypical inhibitor of Interferon Regulatory Factor 5 (IRF5). It details its mechanism of action, its effects on innate immune signaling pathways, and summarizes key experimental data and protocols for its use in research settings. This document is intended for researchers, scientists, and professionals involved in drug development with an interest in innate immunity and autoimmune diseases.

Introduction to this compound and its Target: IRF5

Interferon Regulatory Factor 5 (IRF5) is a critical transcription factor that plays a pivotal role in the innate immune system.[1][2] It is a key mediator downstream of Toll-like receptors (TLRs), particularly the endolysosomal TLRs 7, 8, and 9, which are responsible for recognizing viral and bacterial nucleic acids.[3] Upon activation, IRF5 translocates to the nucleus and drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[1][2][3] While essential for host defense against pathogens, dysregulated IRF5 activity is strongly associated with the pathogenesis of autoimmune diseases such as Systemic Lupus Erythematosus (SLE) and rheumatoid arthritis.[1][2][4]

This compound is a small-molecule compound that has been identified as a selective inhibitor of IRF5.[5][6] Its primary mechanism of action is the inhibition of IRF5 phosphorylation, a critical step for its activation and subsequent nuclear translocation.[5][6][7] By selectively targeting IRF5, this compound presents a promising therapeutic strategy for modulating aberrant innate immune responses in autoimmune and inflammatory disorders.[1][2]

Mechanism of Action of this compound

This compound exerts its inhibitory effects on the innate immune system by specifically targeting the activation of IRF5. The key mechanistic steps are outlined below:

  • Inhibition of IRF5 Phosphorylation: this compound selectively suppresses the phosphorylation of IRF5.[5][6][7] This post-translational modification is essential for the activation of IRF5.

  • Blockade of Nuclear Translocation: By preventing phosphorylation, this compound effectively blocks the nuclear translocation of IRF5 in immune cells such as monocytes and plasmacytoid dendritic cells (pDCs).[7][8]

  • Selective Inhibition: While IRF5 and NF-κB share an upstream kinase, IKKβ, in the TLR-MyD88 signaling pathway, this compound demonstrates selectivity for IRF5.[7] The nuclear translocation of NF-κB is only marginally affected by this compound treatment.[1][7]

The signaling pathway illustrating the action of this compound is depicted in the following diagram:

YE6144_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell (Monocyte / pDC) cluster_endosome Endosome TLR_ligand TLR7/9 Ligands (e.g., R-848, CpG) TLR TLR7 / TLR9 MyD88 MyD88 TLR->MyD88 IKK_complex IKK Complex (including IKKβ) MyD88->IKK_complex IRF5_inactive Inactive IRF5 IKK_complex->IRF5_inactive Phosphorylation NFkB_inactive IκB-NF-κB IKK_complex->NFkB_inactive Phosphorylation IRF5_active Phosphorylated IRF5 (Active) IRF5_inactive->IRF5_active nucleus Nucleus IRF5_active->nucleus Nuclear Translocation NFkB_active Active NF-κB NFkB_inactive->NFkB_active NFkB_active->nucleus Nuclear Translocation cytokine_genes Type I IFN & Cytokine Genes nucleus->cytokine_genes Transcription This compound This compound This compound->IRF5_inactive Inhibits Phosphorylation

This compound inhibits IRF5 phosphorylation, blocking its activation and nuclear translocation.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified in various in vitro and in vivo experimental systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

ParameterCell TypeStimulusThis compound ConcentrationResultReference
IC50 of Type I IFN Production Human PBMCsR-848~0.09 µMDose-dependent decrease in IFN-β and IFN-α production.[7][8][7],[8]
IRF5 Phosphorylation Inhibition Human PBMCsR-848 (3 µM)1 µMInhibition of IRF5 phosphorylation.[5][7][9][5],[7],[9]
IRF5 Phosphorylation Inhibition Mouse SplenocytesR-848 (3 µM)3 µMInhibition of IRF5 phosphorylation.[5][7][9][5],[7],[9]
Type I IFN Gene Expression Mouse SplenocytesTLR7/9 Ligands3 µMWeakened induction of Ifnb1 and Ifna genes.[7][9][7],[9]
IRF5 Nuclear Translocation Human Monocytes & pDCsR-848 (3 µM)1 µMSubstantial inhibition of IRF5 nuclear translocation.[7][7]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageAdministrationKey OutcomesReference
NZB/W F1 Mouse Model of SLE 40.0 mg/kgSubcutaneous injection, onceSuppressed exacerbation of autoantibody production, splenomegaly, and renal dysfunction.[5][9][5],[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key experimental protocols used to characterize the activity of this compound.

This protocol is designed to assess the direct inhibitory effect of this compound on IRF5 phosphorylation in primary immune cells.

  • Cell Culture:

    • Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

    • Mouse splenocytes are isolated from wild-type mice.

  • Pre-treatment with this compound:

    • Cells are pre-treated with this compound (e.g., 1 µM for human PBMCs, 3 µM for mouse splenocytes) or vehicle (DMSO) for 30 minutes.[4][7]

  • Stimulation:

    • Cells are stimulated with a TLR7 agonist, such as R-848 (e.g., 3 µM), for 60 minutes to induce IRF5 phosphorylation.[4][7]

  • Analysis:

    • Cell lysates are collected and analyzed by capillary-based immunoassay or Western blot using antibodies against phospho-IRF5 and total IRF5.[4][7] GAPDH is used as a loading control.[4][7]

exp_workflow_phosphorylation start Isolate Human PBMCs or Mouse Splenocytes pretreat Pre-treat with this compound (or DMSO vehicle) for 30 min start->pretreat stimulate Stimulate with R-848 (TLR7 agonist) for 60 min pretreat->stimulate lyse Lyse Cells stimulate->lyse analyze Analyze p-IRF5 & Total IRF5 (Capillary Immunoassay / Western Blot) lyse->analyze

Workflow for assessing this compound's effect on IRF5 phosphorylation.

This protocol quantifies the downstream functional consequence of IRF5 inhibition by measuring the production of type I interferons.

  • Cell Culture and Pre-treatment:

    • Human PBMCs are cultured and pre-treated with a dose range of this compound (e.g., 0.03–10 µM) or vehicle (DMSO) for 30 minutes.[4][7]

  • Stimulation:

    • Cells are stimulated with R-848 (e.g., 3 µM) for 24 hours.[4][7]

  • Analysis:

    • Culture supernatants are collected.

    • The concentrations of IFN-β and IFN-α are measured by ELISA.[4][7]

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[7]

This protocol evaluates the effect of this compound on the transcription of type I interferon genes.

  • Cell Culture and Pre-treatment:

    • Mouse splenocytes are pre-treated with this compound (e.g., 3 µM) or vehicle (DMSO) for 30 minutes.[7][9]

  • Stimulation:

    • Cells are stimulated with various TLR ligands such as poly(U) (TLR7), R-848 (TLR7), CpG-A (TLR9), or CpG-B (TLR9) for a specified period.[7]

  • Analysis:

    • Total RNA is isolated from the cells.

    • The expression levels of Ifnb1 and Ifna are quantified by RT-qPCR.[4]

Conclusion

This compound is a valuable research tool for studying the role of IRF5 in innate immunity. Its selective inhibition of IRF5 phosphorylation provides a specific means to probe the downstream consequences of this signaling pathway. The data summarized in this guide highlight the potential of targeting IRF5 as a therapeutic strategy for autoimmune diseases characterized by IRF5 hyperactivation. The detailed experimental protocols provide a foundation for further investigation into the biological effects of this compound and the broader role of IRF5 in health and disease.

References

Whitepaper: YE6144, a Prototypical IRF5 Inhibitor, and its Impact on Type I Interferon Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The type I interferon (IFN) signaling pathway is a cornerstone of the innate immune response, crucial for host defense against pathogens. However, its dysregulation is implicated in the pathogenesis of autoimmune diseases, such as systemic lupus erythematosus (SLE). Interferon Regulatory Factor 5 (IRF5) has emerged as a critical transcription factor mediating the production of pro-inflammatory cytokines and type I IFNs downstream of Toll-like receptor (TLR) signaling. This document provides a technical overview of YE6144, a small-molecule inhibitor that selectively targets IRF5. We detail its mechanism of action, present its quantitative effects on type I IFN production, outline key experimental protocols for its evaluation, and visualize the relevant biological pathways and workflows.

The Role of IRF5 in Type I Interferon Signaling

Type I interferons (IFN-α and IFN-β) are potent cytokines that initiate a powerful antiviral and immunomodulatory state. Their production is triggered when pattern recognition receptors (PRRs), such as endosomal Toll-like receptors (TLR7, TLR8, TLR9) or the cytosolic DNA sensor cGAS, detect pathogen-associated molecular patterns (PAMPs).

Upon activation, these PRRs initiate distinct but converging signaling cascades. The TLR-MyD88 pathway, in particular, heavily relies on the activation of specific kinases that phosphorylate latent transcription factors.[1] Among these, IRF5 is pivotal for producing pro-inflammatory cytokines and type I IFNs.[1][2] In contrast, the cGAS-STING pathway primarily activates IRF3 to drive IFN-β transcription.[3][4] Activated IRF5 forms homodimers, translocates to the nucleus, and binds to the promoters of target genes, including IFNA and IFNB.[1][2] Given its central role, especially in TLR-driven inflammation, IRF5 has become a promising therapeutic target for autoimmune diseases characterized by an overactive type I IFN signature.[1][5]

Type_I_IFN_Production_Pathways cluster_TLR TLR-MyD88 Pathway cluster_nucleus Nucleus TLR TLR7 / TLR9 MyD88 MyD88 TLR->MyD88 IKK_complex IKK Complex MyD88->IKK_complex IRF5 IRF5 IKK_complex->IRF5 Phosphorylation pIRF5 p-IRF5 IFN_Genes Type I IFN Genes (IFNA, IFNB) pIRF5->IFN_Genes Dimerizes & Translocates This compound This compound This compound->IKK_complex Inhibits cGAS cGAS (senses cytosolic DNA) STING STING cGAS->STING cGAMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 pIRF3->IFN_Genes Dimerizes & Translocates IFN_protein Type I IFN (IFN-α, IFN-β) IFN_Genes->IFN_protein Transcription & Translation

Caption: Upstream pathways leading to Type I IFN production.

Once produced, type I IFNs bind to the heterodimeric IFN-α/β receptor (IFNAR) on cell surfaces. This engagement activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[6] Receptor-associated kinases JAK1 and TYK2 phosphorylate STAT1 and STAT2, which then associate with IRF9 to form the IFN-stimulated gene factor 3 (ISGF3) complex.[6] ISGF3 translocates to the nucleus, binds to IFN-stimulated response elements (ISREs) in gene promoters, and drives the expression of hundreds of IFN-stimulated genes (ISGs) that establish the antiviral and inflammatory state.[6]

Downstream_IFN_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN Type I IFN IFNAR IFNAR1 / IFNAR2 Receptor Complex IFN->IFNAR JAKs JAK1 / TYK2 IFNAR->JAKs Activation STATs STAT1 / STAT2 JAKs->STATs Phosphorylation pSTATs p-STAT1 / p-STAT2 ISGF3 ISGF3 Complex pSTATs->ISGF3 Binds IRF9 IRF9 IRF9->ISGF3 Binds ISRE ISRE ISGF3->ISRE Translocates & Binds ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Drives Transcription

Caption: The canonical downstream Type I IFN signaling pathway.

This compound: A Selective Inhibitor of IRF5 Phosphorylation

This compound is a prototypical small-molecule inhibitor of IRF5.[7][8] Its primary mechanism of action is the selective suppression of IRF5 activity by inhibiting its phosphorylation.[1][9] This action prevents the downstream dimerization and nuclear translocation of IRF5, thereby blocking the transcription of its target genes, including type I IFNs.[1][9] Studies have shown that this compound substantially inhibits IRF5 nuclear translocation in monocytes and plasmacytoid dendritic cells (pDCs).[9] Importantly, it has demonstrated selectivity, as the activation of NF-κB, which shares upstream kinases with IRF5, was only marginally inhibited in monocytes and was unchanged in pDCs following treatment.[1][9]

Quantitative Data Presentation

The efficacy of this compound has been quantified in several key in vitro and in vivo experiments. The data below are compiled from studies using human peripheral blood mononuclear cells (PBMCs), mouse splenocytes, and a mouse model of SLE.

Table 1: In Vitro Efficacy of this compound
ParameterCell TypeStimulantValueEffectCitation
IC₅₀ Human HC PBMCsR-848 (3 µM)~0.09 µMInhibition of IFN-α and IFN-β production[5][7][9][10]
Effective Conc. Human HC PBMCsR-848 (3 µM)1 µMInhibition of IRF5 phosphorylation[7][9][10][11]
Effective Conc. Mouse WT SplenocytesR-848 (3 µM)3 µMInhibition of IRF5 phosphorylation[7][9][10][11]
Effective Conc. Mouse WT SplenocytesVarious3 µMWeakened induction of Ifnb1 and Ifna genes[9][10]
Table 2: In Vivo Administration of this compound
ParameterAnimal ModelDosageAdministrationEffectCitation
Dosage NZB/W F1 Mouse (SLE model)40.0 mg/kgSubcutaneous (s.c.), onceSuppressed autoantibody production, splenomegaly, and renal dysfunction[7][10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize the activity of this compound.

Protocol 1: Inhibition of IRF5 Phosphorylation in PBMCs

This protocol is adapted from studies measuring the direct inhibitory effect of this compound on its target.[9][11]

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Pre-treatment: Seed the PBMCs and pre-treat with this compound (e.g., at 1 µM) or a vehicle control (DMSO) for 30 minutes.

  • Stimulation: Stimulate the cells with a TLR7/8 agonist, such as R-848 (e.g., at 3 µM), for 60 minutes to induce IRF5 phosphorylation.

  • Lysis: Lyse the cells and collect the total protein.

  • Analysis: Analyze cell lysates via a capillary-based immunoassay (e.g., Wes) or standard Western Blot. Use antibodies against phospho-IRF5, total IRF5, and a loading control like GAPDH.

Protocol 2: Measurement of Type I IFN Production by ELISA

This protocol quantifies the functional downstream consequence of IRF5 inhibition.[9][11]

  • Cell Culture and Treatment: Isolate and culture human PBMCs as described above. Pre-treat cells with a dose range of this compound (e.g., 0.03–10 µM) or DMSO vehicle for 30 minutes.

  • Stimulation: Stimulate the cells with R-848 (3 µM) for 24 hours.

  • Supernatant Collection: Centrifuge the plates and collect the culture supernatants.

  • ELISA: Measure the concentration of IFN-α and IFN-β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Plot the IFN concentration against the logarithmic concentration of this compound. Use a four-parameter log-logistic model to calculate the IC₅₀ value.

Protocol 3: Analysis of Type I IFN Gene Expression by RT-qPCR

This protocol assesses the effect of this compound at the transcriptional level in mouse cells.[9][11]

  • Cell Isolation: Prepare splenocytes from wild-type mice.

  • Treatment and Stimulation: Pre-treat splenocytes with this compound (3 µM) or DMSO for 30 minutes. Stimulate the cells with TLR7 ligands (e.g., R-848, poly(U)) or TLR9 ligands (e.g., CpG-A/B ODNs) for a specified period (e.g., 4-8 hours).

  • RNA Isolation: Isolate total RNA from the splenocytes using a suitable kit.

  • RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) using specific primers for mouse Ifnb1, Ifna (pan-subtype), and a housekeeping gene (e.g., Actb).

  • Analysis: Calculate the relative expression of target genes using the ΔΔCt method.

Experimental_Workflow cluster_collection Sample Collection cluster_analysis Downstream Analysis start Start: Isolate Human PBMCs or Mouse Splenocytes pretreatment Pre-treatment (30 min) - this compound (various conc.) - DMSO (Vehicle Control) start->pretreatment stimulation Stimulation - TLR Agonist (e.g., R-848) - Time: 30 min to 24h pretreatment->stimulation supernatant Culture Supernatant (for secreted proteins) stimulation->supernatant cells Cell Pellet (for protein/RNA) stimulation->cells elisa ELISA (Measure IFN-α/β Protein) supernatant->elisa western Western Blot / Wes (Measure p-IRF5) cells->western Lysis qpcr RT-qPCR (Measure Ifna/Ifnb mRNA) cells->qpcr RNA Isolation

Caption: General experimental workflow for assessing this compound activity.

Conclusion and Future Directions

This compound serves as a potent and selective inhibitor of IRF5, effectively reducing the production of type I interferons by blocking the phosphorylation of its target. With an in vitro IC₅₀ of approximately 0.09 µM for IFN inhibition and demonstrated efficacy in a preclinical model of lupus, this compound validates IRF5 as a druggable target for autoimmune diseases.[7][9]

Further research should aim to elucidate the precise kinase(s) inhibited by this compound that are responsible for IRF5 phosphorylation. While its selectivity against NF-κB activation is promising, comprehensive kinome screening and off-target profiling are necessary steps for clinical development. Optimizing the compound's structure could further improve its potency and pharmacokinetic properties, paving the way for novel therapeutics designed to quell the aberrant type I interferon signature that drives autoimmunity.[9]

References

YE6144: A Technical Guide to a Novel IRF5 Inhibitor in Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interferon Regulatory Factor 5 (IRF5) has emerged as a critical node in the inflammatory signaling pathways that drive a number of autoimmune diseases. Its role in the production of type I interferons (IFNs) and other pro-inflammatory cytokines makes it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of YE6144, a novel small-molecule inhibitor of IRF5, for researchers and drug development professionals. We will explore its mechanism of action, summarize key preclinical data, provide detailed experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Introduction to IRF5 in Autoimmunity

Interferon Regulatory Factor 5 (IRF5) is a transcription factor that plays a pivotal role in the innate immune response.[1][2] Dysregulation of IRF5 activity is strongly associated with the pathogenesis of several autoimmune diseases, including Systemic Lupus Erythematosus (SLE), Rheumatoid Arthritis (RA), and Sjögren's Syndrome.[3] IRF5 is a key mediator downstream of Toll-like receptor (TLR) signaling, particularly TLR7 and TLR9, which are often implicated in the recognition of self-nucleic acids in autoimmune conditions. Upon activation, IRF5 translocates to the nucleus and drives the transcription of genes encoding type I IFNs (IFN-α/β) and a range of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α).[3][4] This cascade of inflammatory mediators contributes to the chronic inflammation and tissue damage characteristic of autoimmune diseases.

This compound: A Selective IRF5 Inhibitor

This compound is a small-molecule compound identified as a selective inhibitor of IRF5.[5][6][7] Its primary mechanism of action is the inhibition of IRF5 phosphorylation, a critical step for its activation and subsequent nuclear translocation.[5][6] By preventing IRF5 phosphorylation, this compound effectively blocks its ability to initiate the transcription of downstream inflammatory genes.[5][8] A key advantage of this compound is its selectivity for IRF5, with minimal effects on the activation of other transcription factors such as NF-κB, which is also involved in inflammatory responses.[3][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

ParameterCell TypeStimulantIC50 ValueReference
Type I IFN (IFN-β and IFN-α) ProductionHuman Peripheral Blood Mononuclear Cells (PBMCs)R-848 (TLR7/8 agonist)0.09 µM[5][6][8]

Table 2: In Vivo Efficacy of this compound in a Murine SLE Model (NZB/W F1 mice)

Outcome MeasureTreatmentResultReference
Anti-dsDNA autoantibody productionThis compoundSignificant suppression[2][9]
SplenomegalyThis compoundSignificant suppression[2][9]
Renal Dysfunction (Proteinuria)This compoundSignificant suppression[2][9]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the IRF5 signaling pathway and the point of intervention for this compound.

IRF5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Immune Cell (e.g., Monocyte, pDC) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_agonist TLR7/9 Agonist (e.g., R-848, CpG) TLR TLR7/9 TLR_agonist->TLR Binding MyD88 MyD88 TLR->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Activation IKKbeta IKKβ IRAK4->IKKbeta Activation IRF5_inactive Inactive IRF5 IKKbeta->IRF5_inactive Phosphorylation NFkB_pathway NF-κB Pathway IKKbeta->NFkB_pathway IRF5_active Phosphorylated (Active) IRF5 This compound This compound This compound->IKKbeta Inhibition DNA DNA IRF5_active->DNA Nuclear Translocation Transcription Gene Transcription DNA->Transcription Cytokines Type I IFNs Pro-inflammatory Cytokines Transcription->Cytokines

Figure 1: IRF5 Signaling Pathway and this compound Mechanism of Action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound.

In Vitro Inhibition of Type I Interferon Production

This protocol details the assessment of this compound's ability to inhibit the production of type I interferons in human peripheral blood mononuclear cells (PBMCs).

In_Vitro_Workflow start Isolate Human PBMCs from Healthy Donors pretreat Pre-treat PBMCs with this compound (various concentrations) or DMSO (vehicle) for 30 minutes start->pretreat stimulate Stimulate PBMCs with R-848 (TLR7/8 agonist) for 24 hours pretreat->stimulate collect Collect Cell Culture Supernatants stimulate->collect elisa Measure IFN-α and IFN-β levels using ELISA collect->elisa analyze Calculate IC50 Value elisa->analyze

Figure 2: Experimental Workflow for In Vitro Inhibition Assay.

Protocol Steps:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the isolated PBMCs in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).

  • Pre-treatment: Pre-treat the PBMCs with varying concentrations of this compound or a vehicle control (DMSO) for 30 minutes at 37°C.[9][10]

  • Stimulation: Stimulate the pre-treated cells with a TLR7/8 agonist, such as R-848 (3 µM), for 24 hours to induce type I interferon production.[9][10]

  • Supernatant Collection: After the incubation period, centrifuge the cell cultures and collect the supernatants.

  • ELISA: Quantify the concentrations of IFN-α and IFN-β in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9][10]

  • Data Analysis: Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) of this compound.[11]

Assessment of IRF5 Phosphorylation and Nuclear Translocation

This protocol describes the methods to evaluate the direct effect of this compound on IRF5 activation.

Protocol Steps:

  • Cell Treatment: Pre-treat human PBMCs or mouse splenocytes with this compound (e.g., 1-3 µM) or DMSO for 30 minutes, followed by stimulation with R-848 (3 µM) for 60 minutes.[9][10]

  • Cell Lysis and Western Blotting (for Phosphorylation):

    • Lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated IRF5 (p-IRF5) and total IRF5.

    • Use a loading control, such as GAPDH, to ensure equal protein loading.

    • Detect the protein bands using a suitable secondary antibody and chemiluminescence.

  • Immunofluorescence and Microscopy (for Nuclear Translocation):

    • After treatment, fix and permeabilize the cells.

    • Stain the cells with an antibody against IRF5 and a nuclear counterstain (e.g., DAPI).

    • Visualize the subcellular localization of IRF5 using fluorescence microscopy.

    • Quantify the nuclear translocation of IRF5 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

In Vivo Efficacy in a Murine Model of SLE

This protocol outlines the general procedure for evaluating the therapeutic potential of this compound in the NZB/W F1 mouse model of SLE.

In_Vivo_Workflow start Induce or Utilize Spontaneous SLE Model (NZB/W F1 mice) treatment Administer this compound or Vehicle (DMSO) to Mice (e.g., subcutaneous injection) start->treatment monitoring Monitor Disease Progression: - Serum Anti-dsDNA IgG levels (ELISA) - Proteinuria - Body Weight treatment->monitoring endpoint Endpoint Analysis: - Spleen Weight (Splenomegaly) - Kidney Histopathology monitoring->endpoint analysis Compare Disease Parameters between this compound and Vehicle Groups endpoint->analysis

Figure 3: Experimental Workflow for In Vivo Efficacy Study.

Protocol Steps:

  • Animal Model: Use female NZB/W F1 mice, which spontaneously develop an autoimmune disease that closely resembles human SLE.

  • Treatment Regimen: Begin treatment with this compound or a vehicle control before or after the onset of disease, depending on the study design. Administration can be via subcutaneous injection or other appropriate routes.[2][9]

  • Monitoring of Disease Progression:

    • Autoantibody Levels: Collect blood samples periodically and measure the levels of serum anti-double-stranded DNA (dsDNA) IgG antibodies using ELISA.[9]

    • Renal Function: Monitor for proteinuria regularly as an indicator of kidney damage.

  • Endpoint Analysis:

    • Splenomegaly: At the end of the study, euthanize the mice and weigh their spleens to assess splenomegaly.[2][9]

    • Histopathology: Collect kidneys for histopathological analysis to evaluate the extent of glomerulonephritis.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of autoimmune diseases by selectively targeting the IRF5 signaling pathway. The preclinical data demonstrate its potent in vitro activity and in vivo efficacy in a relevant disease model. The detailed protocols provided in this guide are intended to facilitate further research into this compound and other IRF5 inhibitors. Future studies should focus on elucidating the precise molecular interactions between this compound and IRF5, exploring its efficacy in other autoimmune disease models, and ultimately translating these promising preclinical findings into clinical development.

References

The Selective IRF5 Inhibitor YE6144: A Technical Guide to its Interaction with TLR7/9 Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule YE6144 and its mechanism of action in the context of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9) signaling pathways. This document details the molecular interactions, summarizes key quantitative data, and provides comprehensive experimental protocols for studying the effects of this compound.

Executive Summary

This compound is a potent and selective inhibitor of Interferon Regulatory Factor 5 (IRF5), a key transcription factor in the innate immune system.[1][2] IRF5 is a critical mediator of the downstream signaling cascades initiated by the activation of endosomal Toll-like receptors, particularly TLR7 and TLR9. These receptors play a crucial role in the recognition of pathogen-associated molecular patterns (PAMPs), such as single-stranded RNA (ssRNA) and unmethylated CpG DNA, respectively. Dysregulation of these pathways is implicated in the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE).[3] this compound exerts its inhibitory effect by specifically blocking the phosphorylation of IRF5, a critical step for its activation, dimerization, and nuclear translocation.[1][2][3] This selective inhibition of IRF5 activation leads to a significant reduction in the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.

TLR7 and TLR9 Signaling Pathways and the Role of this compound

The activation of TLR7 and TLR9 by their respective ligands initiates a well-defined signaling cascade that culminates in the production of type I interferons and other inflammatory mediators. This compound intervenes at a critical downstream juncture of these pathways.

TLR7 Signaling Pathway

TLR7, located in the endosomal compartment, recognizes viral single-stranded RNA and synthetic imidazoquinoline compounds like R848. Ligand binding to TLR7 triggers its dimerization and the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88). This initiates the assembly of the "Myddosome," a multi-protein signaling complex. The core of the Myddosome consists of MyD88, IL-1 receptor-associated kinase 4 (IRAK4), and IRAK1.

Within the Myddosome, IRAK4 autophosphorylates and then phosphorylates IRAK1, leading to its activation. The activated IRAK1, along with TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase, dissociates from the complex. TRAF6 subsequently activates TGF-β-activated kinase 1 (TAK1), which in turn phosphorylates and activates the inhibitor of nuclear factor kappa-B kinase beta (IKKβ). IKKβ is the kinase responsible for the direct phosphorylation of IRF5. This phosphorylation event is the direct target of this compound's inhibitory action. Phosphorylated IRF5 then forms homodimers, translocates to the nucleus, and drives the transcription of type I interferon genes (IFNA and IFNB1).

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruitment R848 R848 / ssRNA R848->TLR7 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Activation IKKbeta IKKβ TAK1->IKKbeta Phosphorylation IRF5_inactive IRF5 (inactive) IKKbeta->IRF5_inactive Phosphorylation IRF5_p p-IRF5 IRF5_inactive->IRF5_p IRF5_dimer p-IRF5 Dimer IRF5_p->IRF5_dimer Dimerization IRF5_dimer_nuc p-IRF5 Dimer IRF5_dimer->IRF5_dimer_nuc Nuclear Translocation This compound This compound This compound->IKKbeta Inhibition DNA DNA (ISRE) IRF5_dimer_nuc->DNA Binding Type_I_IFN Type I IFN (IFN-α, IFN-β) Transcription DNA->Type_I_IFN Gene Expression

Figure 1: TLR7 Signaling Pathway and this compound Inhibition.
TLR9 Signaling Pathway

Similar to TLR7, TLR9 is also an endosomal receptor that recognizes unmethylated CpG motifs present in bacterial and viral DNA. The binding of CpG DNA to TLR9 initiates a signaling cascade that is largely analogous to that of TLR7. It also utilizes the MyD88-dependent pathway, leading to the formation of the Myddosome complex, and subsequent activation of IRAK4, IRAK1, TRAF6, TAK1, and IKKβ. Consequently, IKKβ phosphorylates IRF5, which then dimerizes, translocates to the nucleus, and induces the transcription of type I interferon genes. This compound effectively inhibits IRF5 phosphorylation in this pathway as well, thereby blocking the downstream production of type I IFNs.

TLR9_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 Recruitment CpG_DNA CpG DNA CpG_DNA->TLR9 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Activation IKKbeta IKKβ TAK1->IKKbeta Phosphorylation IRF5_inactive IRF5 (inactive) IKKbeta->IRF5_inactive Phosphorylation IRF5_p p-IRF5 IRF5_inactive->IRF5_p IRF5_dimer p-IRF5 Dimer IRF5_p->IRF5_dimer Dimerization IRF5_dimer_nuc p-IRF5 Dimer IRF5_dimer->IRF5_dimer_nuc Nuclear Translocation This compound This compound This compound->IKKbeta Inhibition DNA DNA (ISRE) IRF5_dimer_nuc->DNA Binding Type_I_IFN Type I IFN (IFN-α, IFN-β) Transcription DNA->Type_I_IFN Gene Expression

Figure 2: TLR9 Signaling Pathway and this compound Inhibition.

Quantitative Data

The inhibitory activity of this compound has been quantified in cell-based assays. The following table summarizes the key findings.

ParameterCell TypeStimulus (Receptor)Measured EffectValueReference
IC50 Human PBMCsR-848 (TLR7)Inhibition of Type I IFN (IFN-α/β) production~0.09 µM[1][2]
Qualitative Inhibition Mouse SplenocytesCpG-A ODN, CpG-B ODN (TLR9)Remarkable weakening of Ifna and Ifnb1 gene induction-[4]

Note: A specific IC50 value for this compound in the context of TLR9 stimulation is not currently available in the public domain. However, qualitative data strongly support its inhibitory role in this pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Inhibition of IRF5 Phosphorylation in Human PBMCs and Mouse Splenocytes

This protocol describes a method to assess the direct inhibitory effect of this compound on IRF5 phosphorylation.

4.1.1 Materials

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or mouse splenocytes

  • This compound

  • DMSO (vehicle control)

  • R-848 (TLR7 agonist)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lysis buffer

  • Antibodies for capillary-based immunoassay or Western blot: anti-phospho-IRF5, anti-total-IRF5, anti-GAPDH (loading control)

4.1.2 Workflow

exp_workflow_phosphorylation start Isolate Human PBMCs or Mouse Splenocytes pretreatment Pre-treat cells with this compound (e.g., 1-3 µM) or DMSO for 30 min start->pretreatment stimulation Stimulate with R-848 (e.g., 3 µM) for 60 min pretreatment->stimulation lysis Lyse cells stimulation->lysis analysis Analyze lysates by Capillary-based Immunoassay or Western Blot lysis->analysis end Quantify p-IRF5 / total IRF5 analysis->end

Figure 3: Workflow for IRF5 Phosphorylation Assay.

4.1.3 Detailed Procedure

  • Isolate human PBMCs using a density gradient centrifugation method or prepare a single-cell suspension of mouse splenocytes.

  • Plate the cells at a suitable density in a multi-well plate.

  • Pre-treat the cells with this compound (e.g., 1 µM for human PBMCs, 3 µM for mouse splenocytes) or an equivalent volume of DMSO for 30 minutes at 37°C.[5]

  • Stimulate the cells with R-848 (e.g., 3 µM) for 60 minutes at 37°C.[5]

  • After stimulation, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates.

  • Analyze the lysates for phosphorylated IRF5 and total IRF5 levels using a capillary-based immunoassay or standard Western blotting procedures with specific antibodies. Use GAPDH as a loading control.

Measurement of Type I Interferon Production

This protocol outlines the measurement of IFN-α and IFN-β secretion from cells following TLR stimulation and treatment with this compound.

4.2.1 Materials

  • Human PBMCs or mouse splenocytes

  • This compound

  • DMSO

  • TLR7 agonists: R-848, poly(U)

  • TLR9 agonists: CpG-A ODN, CpG-B ODN

  • Cell culture medium

  • ELISA kits for human/mouse IFN-α and IFN-β

  • For gene expression analysis: RNA extraction kit, reverse transcriptase, qPCR master mix, and primers for Ifna and Ifnb1.

4.2.2 Workflow for Cytokine Measurement (ELISA)

exp_workflow_elisa start Isolate and plate cells pretreatment Pre-treat cells with a dose range of this compound or DMSO for 30 min start->pretreatment stimulation Stimulate with TLR agonist (e.g., R-848) for 24 hours pretreatment->stimulation supernatant Collect cell culture supernatants stimulation->supernatant elisa Perform ELISA for IFN-α and IFN-β supernatant->elisa end Determine cytokine concentrations and calculate IC50 elisa->end

Figure 4: Workflow for Type I IFN Measurement by ELISA.

4.2.3 Detailed Procedure (ELISA)

  • Isolate and plate human PBMCs as described previously.

  • Pre-treat the cells with a range of this compound concentrations (e.g., 0.03-10 µM) or DMSO for 30 minutes.[5]

  • Stimulate the cells with a TLR agonist, for example, 3 µM R-848, for 24 hours.[5]

  • After the incubation period, centrifuge the plates and collect the cell culture supernatants.

  • Measure the concentrations of IFN-α and IFN-β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Plot the dose-response curve and calculate the IC50 value for this compound.

4.2.4 Detailed Procedure (RT-qPCR for Gene Expression)

  • Isolate and plate mouse splenocytes.

  • Pre-treat the cells with this compound (e.g., 3 µM) or DMSO for 30 minutes.

  • Stimulate the cells with TLR7 ligands (e.g., 2 µg/ml poly(U) or 3 µM R-848) or TLR9 ligands (e.g., 1 µM CpG-A ODN or 0.15 µM CpG-B ODN) for a specified period (e.g., 4-8 hours).[5]

  • Harvest the cells and extract total RNA using a suitable kit.

  • Perform reverse transcription to synthesize cDNA.

  • Analyze the expression of Ifna and Ifnb1 genes by quantitative PCR (qPCR) using specific primers. Normalize the expression to a housekeeping gene.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate that selectively targets the TLR7 and TLR9 signaling pathways by inhibiting IRF5 phosphorylation. This guide provides a comprehensive overview of its mechanism of action, quantitative activity, and detailed experimental protocols to facilitate further research into its role in immunology and drug development. The provided diagrams and methodologies offer a solid foundation for scientists investigating innate immunity and the development of novel anti-inflammatory and autoimmune disease therapies.

References

Methodological & Application

YE6144: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Prototypical Inhibitor of Interferon Regulatory Factor 5 (IRF5) for Research in Autoimmunity, Inflammation, and Oncology

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of YE6144, a selective inhibitor of Interferon Regulatory Factor 5 (IRF5), in cell culture applications. This document outlines the mechanism of action, provides detailed protocols for its use, and summarizes key quantitative data for experimental planning.

This compound is a potent small molecule that selectively suppresses the activity of IRF5 by inhibiting its phosphorylation.[1][2][3][4] This targeted action makes it a valuable tool for investigating the role of the IRF5 signaling pathway in various physiological and pathological processes, including autoimmune diseases like systemic lupus erythematosus (SLE), inflammatory responses, and cancer.[5][6][7]

Mechanism of Action

This compound exerts its inhibitory effect by preventing the phosphorylation of IRF5.[1][2][5] IRF5 is a key transcription factor in the innate immune system, activated downstream of Toll-like receptors (TLRs) such as TLR7, TLR8, and TLR9.[5][8] Upon activation, IRF5 translocates to the nucleus and induces the expression of pro-inflammatory cytokines and type I interferons (IFNs).[5][6] By blocking IRF5 phosphorylation, this compound effectively inhibits these downstream events, leading to a reduction in the production of inflammatory mediators.[5][6] Notably, this compound has been shown to have minimal effect on the activation of NF-κB, another key transcription factor in inflammatory signaling, highlighting its selectivity for the IRF5 pathway.[5][6]

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory activities of this compound in various in vitro settings. This data can serve as a starting point for designing experiments with different cell types and desired outcomes.

Cell Type Concentration Incubation Time Effect Reference
Human Peripheral Blood Mononuclear Cells (PBMCs)1 µM30 minInhibition of IRF5 phosphorylation[1][9]
Mouse Splenocytes3 µM30 minInhibition of IRF5 phosphorylation[1][9]
Human Healthy Control PBMCs0.03 - 10 µM30 min pretreatment, 24h stimulationDose-dependent decrease in IFN-β and IFN-α production[5][10]
Parameter Value Cell Type Assay Conditions Reference
IC50 (Type I IFN Production)~0.09 µMHuman Healthy Control PBMCsStimulated with 3 µM R-848 for 24 hours[2][5]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound within the TLR7/8/9 signaling pathway.

YE6144_Mechanism_of_Action cluster_extracellular Extracellular cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_ligand TLR7/8/9 Ligand (e.g., R-848) TLR TLR7/8/9 TLR_ligand->TLR MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IKKbeta IKKβ IRAK4->IKKbeta IRF5_inactive IRF5 (Inactive) IKKbeta->IRF5_inactive Phosphorylation NFkB_pathway NF-κB Pathway IKKbeta->NFkB_pathway IRF5_active p-IRF5 (Active) IRF5_inactive->IRF5_active Gene_expression Type I IFN & Pro-inflammatory Cytokine Gene Expression IRF5_active->Gene_expression Nuclear Translocation This compound This compound This compound->IKKbeta Inhibits

Caption: Mechanism of this compound in the TLR signaling pathway.

Experimental Protocols

Stock Solution Preparation
  • Reconstitution of Lyophilized Powder : this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO.[11] For example, to prepare a 10 mM stock solution, dissolve 4.48 mg of this compound (MW: 447.94 g/mol ) in 1 mL of DMSO.

  • Solubility : this compound is soluble in DMSO at concentrations up to 70 mg/mL with the aid of ultrasonication and warming to 60°C.[9]

  • Storage : Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

General Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of this compound in cell culture.

Experimental_Workflow start Start cell_culture Seed cells in appropriate culture plates start->cell_culture pretreatment Pre-treat cells with this compound or vehicle control (DMSO) cell_culture->pretreatment stimulation Stimulate cells with a TLR ligand (e.g., R-848) pretreatment->stimulation incubation Incubate for the desired time period stimulation->incubation analysis Perform downstream analysis incubation->analysis western_blot Western Blot (p-IRF5, total IRF5) analysis->western_blot rt_pcr RT-qPCR (IFN genes, cytokine genes) analysis->rt_pcr elisa ELISA (IFN-α/β, IL-6, TNF-α) analysis->elisa end End western_blot->end rt_pcr->end elisa->end

Caption: General workflow for in vitro studies with this compound.

Protocol 1: Inhibition of IRF5 Phosphorylation in Human PBMCs

This protocol describes how to assess the inhibitory effect of this compound on IRF5 phosphorylation in human Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

  • Human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • R-848 (TLR7/8 agonist)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Antibodies: anti-phospho-IRF5, anti-total-IRF5, anti-GAPDH (loading control)

  • Western blotting equipment and reagents

Procedure:

  • Cell Seeding : Seed human PBMCs in a 6-well plate at a density of 2 x 10^6 cells/well in complete RPMI-1640 medium.

  • Pre-treatment : Pre-treat the cells with 1 µM this compound or an equivalent volume of DMSO (vehicle control) for 30 minutes at 37°C in a CO2 incubator.[5][10]

  • Stimulation : Stimulate the cells with 3 µM R-848 for 60 minutes.[5][10]

  • Cell Lysis :

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells by adding 100 µL of ice-cold lysis buffer to each well.

    • Incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting :

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-IRF5, total IRF5, and GAPDH overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Measurement of Type I Interferon Production by ELISA

This protocol details the measurement of IFN-α and IFN-β production from human PBMCs treated with this compound.

Materials:

  • Human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • R-848 (TLR7/8 agonist)

  • Human IFN-α and IFN-β ELISA kits

Procedure:

  • Cell Seeding : Seed human PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.

  • Pre-treatment : Pre-treat the cells with a range of this compound concentrations (e.g., 0.03, 0.1, 0.3, 1, 3, 10 µM) or DMSO (vehicle control) for 30 minutes at 37°C in a CO2 incubator.[5][10]

  • Stimulation : Stimulate the cells with 3 µM R-848.[5][10]

  • Incubation : Incubate the plate for 24 hours at 37°C in a CO2 incubator.[5][10]

  • Supernatant Collection : Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the culture supernatants.

  • ELISA :

    • Perform the ELISA for human IFN-α and IFN-β according to the manufacturer's instructions.

    • Briefly, add the collected supernatants and standards to the antibody-coated wells.

    • Incubate, wash, and add the detection antibody.

    • Incubate, wash, and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis : Calculate the concentration of IFN-α and IFN-β in each sample based on the standard curve. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

Conclusion

This compound is a valuable research tool for dissecting the role of IRF5 in various biological processes. Its selectivity and potency make it an ideal candidate for in vitro studies aimed at understanding the downstream consequences of IRF5 inhibition. The protocols and data provided in these application notes offer a solid foundation for incorporating this compound into your research endeavors. As with any inhibitor, it is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental conditions.

References

Application Notes and Protocols for YE6144 in Human PBMC Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing YE6144, a selective inhibitor of Interferon Regulatory Factor 5 (IRF5), in human peripheral blood mononuclear cell (PBMC) assays. This document includes an overview of this compound's mechanism of action, detailed experimental protocols, and expected outcomes based on available data.

Introduction to this compound

This compound is a small-molecule compound that selectively inhibits the activity of IRF5 by preventing its phosphorylation.[1][2][3] IRF5 is a key transcription factor in the innate immune system, playing a crucial role in the production of pro-inflammatory cytokines and type I interferons (IFNs) in response to the activation of Toll-like receptors (TLRs), particularly TLR7, TLR8, and TLR9.[2][4] Dysregulated IRF5 activity is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE).[2][3][4] this compound offers a targeted approach to modulate these inflammatory pathways. In human PBMCs, this compound has been shown to suppress the production of IFN-α, IFN-β, IL-6, and TNF in a dose-dependent manner.[4]

Mechanism of Action

This compound specifically targets the phosphorylation of IRF5.[1][4] Upon stimulation of TLRs (e.g., by viral components or nucleic acids), a signaling cascade is initiated that leads to the phosphorylation and subsequent activation of IRF5. Activated IRF5 then translocates to the nucleus, where it binds to DNA and promotes the transcription of target genes, including those for type I IFNs and other inflammatory cytokines. This compound intervenes in this process by inhibiting the phosphorylation step, thereby preventing IRF5 activation and nuclear translocation.[2][3][4] Notably, this compound has been observed to have minimal impact on the activation of NF-κB, another key transcription factor in inflammatory signaling, highlighting its selectivity for the IRF5 pathway.[2][3][4]

Signaling Pathway of IRF5 Inhibition by this compound

experimental_workflow cluster_setup Assay Setup cluster_treatment Treatment and Stimulation cluster_analysis Analysis isolate_pbmcs Isolate/Thaw Human PBMCs plate_cells Plate PBMCs (1-2x10^6 cells/mL) isolate_pbmcs->plate_cells pretreat Pre-treat with this compound (30 min) plate_cells->pretreat prepare_reagents Prepare this compound dilutions and R-848 prepare_reagents->pretreat stimulate Stimulate with R-848 (24 hours) prepare_reagents->stimulate pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant elisa Measure Cytokines (IFN-α, IFN-β) by ELISA collect_supernatant->elisa data_analysis Data Analysis (IC50 calculation) elisa->data_analysis

References

Application Notes and Protocols for YE6144 in Lupus Nephritis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease where the immune system mistakenly attacks the body's own tissues, leading to widespread inflammation and damage. A frequent and severe complication of SLE is lupus nephritis (LN), characterized by kidney inflammation that can progress to end-stage renal disease. Interferon regulatory factor 5 (IRF5) has been identified as a key transcription factor in the pathogenesis of SLE and LN. Its activation is linked to the production of pro-inflammatory cytokines and type I interferons (IFNs), which are crucial mediators of the autoimmune response.[1][2] Dysregulated IRF5 activation is observed in both SLE patients and mouse models of the disease.[1][2][3]

YE6144 is a novel small-molecule inhibitor of IRF5.[3] It selectively suppresses the activity of IRF5 by inhibiting its phosphorylation and subsequent translocation to the nucleus.[3] This mechanism of action effectively reduces the production of pathogenic type I IFNs and other inflammatory mediators, making this compound a promising therapeutic candidate for autoimmune diseases like lupus nephritis.[3][4] Preclinical studies in the NZB/W F1 mouse model, a spontaneous model of lupus-like disease that develops severe lupus nephritis, have demonstrated the therapeutic potential of this compound in attenuating disease progression.[1][3][5][6][7]

These application notes provide a comprehensive overview of the use of this compound for studying lupus nephritis, including its mechanism of action, protocols for in vivo studies, and a summary of key preclinical findings.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by targeting the activation of IRF5. In the context of lupus nephritis, the binding of autoantibodies to self-antigens forms immune complexes that can activate Toll-like receptors (TLRs), particularly TLR7 and TLR9. This activation triggers a signaling cascade that leads to the phosphorylation of IRF5. Once phosphorylated, IRF5 forms dimers and translocates from the cytoplasm to the nucleus, where it binds to specific DNA sequences and induces the transcription of genes encoding for type I interferons (e.g., IFN-α, IFN-β) and other pro-inflammatory cytokines.[3]

This compound directly interferes with this process by inhibiting the phosphorylation of IRF5.[3] By preventing this critical activation step, this compound effectively blocks the nuclear translocation of IRF5 and the subsequent transcription of its target genes.[3] This leads to a significant reduction in the production of type I IFNs and other inflammatory cytokines that drive the pathogenesis of lupus nephritis.[3][4]

YE6144_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR TLR7/9 IRF5_inactive Inactive IRF5 TLR->IRF5_inactive Phosphorylation Cascade IRF5_active Phosphorylated IRF5 (Dimer) IRF5_inactive->IRF5_active Phosphorylation DNA DNA (ISRE) IRF5_active->DNA Translocates & Binds This compound This compound This compound->IRF5_inactive Inhibits Transcription Transcription of Type I IFNs & Pro-inflammatory Cytokines DNA->Transcription Initiates ImmuneComplexes Immune Complexes ImmuneComplexes->TLR Activates In_Vivo_Workflow Start Start: NZB/W F1 Mice (31-34 weeks old) Treatment Daily Administration: - this compound Group - Vehicle (DMSO) Group Start->Treatment Monitoring Weekly/Bi-weekly Monitoring: - Proteinuria - Serum Creatinine - Anti-dsDNA IgG Treatment->Monitoring Endpoint Endpoint Analysis: - Spleen Weight - Kidney Histology - Immunofluorescence Monitoring->Endpoint

References

Application Notes and Protocols for the Combined Use of YE6144 and Bortezomib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the investigational use of YE6144 in combination with bortezomib. This compound is a selective inhibitor of Interferon Regulatory Factor 5 (IRF5), a key transcription factor in inflammatory and autoimmune responses.[1][2][3] Bortezomib is a proteasome inhibitor widely used in the treatment of multiple myeloma and other hematological malignancies.[4][5] The combination of these two agents presents a novel therapeutic strategy, potentially leveraging synergistic effects through the modulation of distinct but interconnected cellular pathways.

Recent preclinical evidence suggests a rationale for combining IRF5 inhibition with proteasome inhibition. IRF5 protein levels are regulated by the ubiquitin-proteasome system, where it is targeted for degradation.[1] Inhibition of the proteasome by bortezomib may lead to an accumulation of cellular IRF5. The subsequent inhibition of this accumulated and activated IRF5 by this compound could result in a more potent downstream effect. While direct studies on the synergistic anti-cancer effects of this compound and bortezomib are emerging, a study in a mouse model of systemic lupus erythematosus (SLE) has demonstrated the use of this compound in combination with bortezomib (referred to as BZ) to maintain disease remission.[6]

These notes are intended to provide a starting point for researchers to explore the therapeutic potential of this combination in relevant disease models.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterCell TypeConcentration/DoseDurationEffectReference
IRF5 Phosphorylation InhibitionHuman PBMCs1 µM30 minInhibition of IRF5 phosphorylation[1][7]
IRF5 Phosphorylation InhibitionMouse Splenocytes3 µM30 minInhibition of IRF5 phosphorylation[1][7]
Type I IFN Production Inhibition (IC50)Human PBMCs~0.09 µM30 min pre-treatmentInhibition of R-848-stimulated IFN-β and IFN-α production[8]
Inhibition of Type I IFN Gene InductionMouse Splenocytes3 µM30 min pre-treatmentWeakened induction of Ifnb1 and Ifna stimulated by TLR7/9 ligands[7][8]
Table 2: In Vitro Activity of Bortezomib
ParameterCell LineConcentrationDurationEffectReference
Cell Viability (IC50)Feline Injection Site SarcomaNot specified48 hoursDose-dependent decrease in cell viability[9]
Apoptosis InductionFeline Injection Site Sarcoma20 and 40 nM24, 48, 72 hoursInduction of apoptosis[9]
Cell Growth InhibitionHuman Multiple Myeloma (U266)~10 µM48 hoursInhibition of cell growth[10]
Synergistic Cytotoxicity (with LBH589)RPMI8226 MM cells12, 16, 20 nM48 hoursSynergistic cytotoxicity[11]
Synergistic Cytotoxicity (with Etoposide)PC-3 (Prostate Cancer)40 nMNot specifiedSynergistic effects[4]

Signaling Pathways

The combination of this compound and bortezomib targets two critical cellular pathways: the IRF5-mediated inflammatory signaling and the ubiquitin-proteasome system.

This compound-Mediated Inhibition of the IRF5 Pathway

This compound selectively inhibits the phosphorylation of IRF5, a crucial step for its activation and nuclear translocation.[1][2][8] Activated IRF5 plays a significant role in the transcription of pro-inflammatory cytokines and type I interferons.[3][12] By blocking IRF5 phosphorylation, this compound effectively dampens these inflammatory responses.

YE6144_Pathway TLR TLR7/8/9 MyD88 MyD88 TLR->MyD88 IKK_complex IKK Complex MyD88->IKK_complex IRF5_inactive IRF5 (inactive) IKK_complex->IRF5_inactive Phosphorylation IRF5_active p-IRF5 (active) IRF5_inactive->IRF5_active Nucleus Nucleus IRF5_active->Nucleus Translocation Gene_expression Pro-inflammatory Gene Transcription (e.g., Type I IFN, IL-6, TNF-α) Nucleus->Gene_expression Upregulation This compound This compound This compound->IKK_complex Inhibits

Caption: this compound inhibits IRF5-mediated signaling.
Bortezomib-Mediated Inhibition of the Proteasome Pathway

Bortezomib is a reversible inhibitor of the 26S proteasome, a cellular complex responsible for the degradation of ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of proteins that regulate cell cycle progression and apoptosis, ultimately inducing cell death in cancer cells.[4][13] One of the key pathways affected is the NF-κB pathway, where bortezomib prevents the degradation of the inhibitor of κB (IκB), thereby keeping NF-κB in an inactive state in the cytoplasm.[13][5]

Bortezomib_Pathway Ub_Protein Ubiquitinated Proteins (e.g., IκB, p53, pro-apoptotic factors) Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation Accumulation Protein Accumulation Proteasome->Accumulation Apoptosis Apoptosis Accumulation->Apoptosis Bortezomib Bortezomib Bortezomib->Proteasome Inhibits

Caption: Bortezomib inhibits the proteasome pathway.
Proposed Synergistic Mechanism

The combination of this compound and bortezomib may exert synergistic effects by targeting the interplay between the IRF5 and proteasome pathways. IRF5 is known to be degraded by the proteasome.[1] By inhibiting the proteasome, bortezomib could lead to an accumulation of IRF5. The subsequent inhibition of this elevated IRF5 by this compound could lead to a more profound suppression of pro-survival and pro-inflammatory signaling.

Synergy_Pathway cluster_proteasome Proteasome Pathway cluster_irf5 IRF5 Pathway IRF5 IRF5 Proteasome 26S Proteasome IRF5->Proteasome Degradation IRF5_accumulated Accumulated IRF5 Proteasome->IRF5_accumulated Leads to Bortezomib Bortezomib Bortezomib->Proteasome IRF5_active p-IRF5 (active) IRF5_accumulated->IRF5_active Phosphorylation Downstream Pro-survival & Pro-inflammatory Signaling IRF5_active->Downstream This compound This compound This compound->IRF5_active Inhibits Synergy Synergistic Anti-Tumor Effect Downstream->Synergy

Caption: Proposed synergistic mechanism of this compound and bortezomib.

Experimental Protocols

The following protocols are suggested starting points for in vitro and in vivo studies. Optimization may be required depending on the specific cell lines or animal models used.

In Vitro Protocol: Cell Viability and Synergy Assessment

This protocol outlines a method to assess the cytotoxic effects of this compound and bortezomib, alone and in combination, and to determine if their interaction is synergistic.

Materials:

  • Cancer cell line of interest (e.g., multiple myeloma cell lines like MM.1S, U266, or RPMI-8226)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Bortezomib (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Drug Preparation: Prepare serial dilutions of this compound and bortezomib in complete medium. For combination treatments, prepare a matrix of concentrations of both drugs.

  • Treatment: Add 100 µL of the drug solutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug. For combination treatments, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Drugs Prepare Drug Dilutions Seed_Cells->Prepare_Drugs Treat_Cells Treat Cells with This compound, Bortezomib, or Combination Prepare_Drugs->Treat_Cells Incubate Incubate 48-72 hours Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Read_Plate Read Plate Viability_Assay->Read_Plate Analyze_Data Analyze Data (IC50, CI) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for cell viability and synergy assessment.
In Vivo Protocol: Murine Xenograft Model

This protocol is a suggested guideline for evaluating the in vivo efficacy of the this compound and bortezomib combination in a murine xenograft model of cancer.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID-γ)

  • Cancer cell line of interest (e.g., MM.1S)

  • This compound formulation for subcutaneous injection

  • Bortezomib formulation for intraperitoneal injection

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation: Subcutaneously inject 5-10 x 10^6 cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, this compound alone, Bortezomib alone, this compound + Bortezomib).

  • Drug Administration:

    • This compound: Based on a previous study, a subcutaneous dose of 40 mg/kg can be used as a starting point.[7] The dosing schedule from the lupus model was once daily.[6]

    • Bortezomib: A common in vivo dose is 1 mg/kg administered intraperitoneally, twice weekly.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Xenograft_Workflow Start Start Inoculation Tumor Cell Inoculation Start->Inoculation Monitoring_1 Monitor Tumor Growth Inoculation->Monitoring_1 Randomization Randomize Mice into Treatment Groups Monitoring_1->Randomization Treatment Administer this compound and/or Bortezomib Randomization->Treatment Monitoring_2 Monitor Tumor Volume & Body Weight Treatment->Monitoring_2 Endpoint Study Endpoint: Euthanize & Excise Tumors Monitoring_2->Endpoint Analysis Tumor Analysis Endpoint->Analysis End End Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: YE6144 Solubility and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and formulation of YE6144, a prototypical inhibitor of interferon regulatory factor 5 (IRF5).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] Solubility in DMSO has been reported to be between 55 mg/mL and 125 mg/mL.[2][3] To achieve complete dissolution, warming the solution to 60°C and using sonication is recommended.[1][3]

Q2: How should I store the this compound stock solution?

A2: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months.[1][4] For shorter-term storage, -20°C for up to 1 month is acceptable.[1][4] Ensure the vials are sealed tightly to prevent moisture absorption.[1][4]

Q3: Can I prepare an aqueous stock solution of this compound?

A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. For in vitro experiments requiring aqueous dilutions, it is best to first prepare a high-concentration stock in DMSO and then dilute it into the aqueous experimental medium.

Q4: What are the recommended working concentrations for in vitro experiments?

A4: For in vitro assays, this compound has been shown to be effective at concentrations ranging from 1 µM to 10 µM for inhibiting IRF5 phosphorylation and type I interferon production in human peripheral blood mononuclear cells (PBMCs) and mouse splenocytes.[1][4] The IC50 for the inhibition of type I IFN production in human PBMCs is approximately 0.09 µM.[1][4][5]

Q5: What is a suitable formulation for in vivo animal studies?

A5: Several vehicle formulations have been successfully used for in vivo administration of this compound, achieving a concentration of at least 10 mg/mL.[1][4] These typically involve a combination of solvents to ensure solubility and bioavailability. A common approach is to first dissolve this compound in a small amount of DMSO and then dilute it with other excipients. For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[4]

Troubleshooting Guide

Issue 1: My this compound powder is not dissolving in DMSO at room temperature.

  • Solution: Gently warm the solution to 60°C and use an ultrasonic bath to aid dissolution.[1][3] Ensure the vial is tightly capped to prevent solvent evaporation.

Issue 2: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer for an in vitro experiment.

  • Solution: This may occur if the final concentration of DMSO in the aqueous medium is too low to maintain this compound in solution. Try to keep the final DMSO concentration consistent across your experiments and ensure it is below a level that affects your cells (typically <0.5%). If precipitation persists, consider lowering the final concentration of this compound.

Issue 3: The formulated in vivo solution appears cloudy or has visible particles.

  • Solution: Ensure that each solvent is added sequentially and the solution is mixed thoroughly after each addition.[2] If precipitation or phase separation occurs, heating and/or sonication can be used to help dissolve the compound.[4] Always visually inspect the solution for clarity before administration.

Issue 4: I am seeing inconsistent results in my in vivo experiments.

  • Solution: Inconsistent results can arise from improper formulation or administration. Always prepare the formulation fresh for each experiment.[4] Ensure the compound is fully dissolved and the solution is homogenous before administration. For subcutaneous injections, vary the injection site to avoid local irritation or accumulation of the compound.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationMethodReference
DMSO55 mg/mL (122.78 mM)Sonication is recommended.[2]
DMSO70 mg/mL (156.27 mM)Ultrasonic and warming and heat to 60°C.[1]
DMSO125 mg/mL (279.06 mM)Ultrasonic and warming and heat to 60°C.[3]

Table 2: In Vivo Formulations for this compound

Formulation CompositionAchieved ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 10 mg/mL (22.32 mM)[1][2][4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 10 mg/mL (22.32 mM)[1][4]
10% DMSO, 90% Corn Oil≥ 10 mg/mL (22.32 mM)[1][4]
10% DMSO in PBSNot specified, used for 40 mg/kg s.c. administration[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM solution, use 0.4479 mg of this compound (Molecular Weight: 447.94).

  • Add the appropriate volume of DMSO to the powder.

  • If the compound does not dissolve completely at room temperature, gently warm the vial in a 60°C water bath for 5-10 minutes.

  • Further aid dissolution by placing the vial in an ultrasonic bath for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use vials and store at -80°C.

Protocol 2: Formulation for In Vivo Subcutaneous Administration (PEG300-based)

This protocol is based on a commonly cited formulation.[1][2][4]

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • To prepare 1 mL of the final formulation, start with the required volume of the DMSO stock solution. For a final concentration of 10 mg/mL, this would be 100 µL.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again until a homogenous solution is formed.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • The final solution should be clear. If any precipitation is observed, gentle warming and sonication may be used. Use the formulation on the same day it is prepared.

Visualizations

YE6144_Signaling_Pathway TLR7_TLR9 TLR7 / TLR9 Ligands MyD88 MyD88 TLR7_TLR9->MyD88 IKKbeta IKKβ MyD88->IKKbeta IRF5_inactive IRF5 (inactive) IKKbeta->IRF5_inactive Phosphorylation NFkB_pathway NF-κB Pathway IKKbeta->NFkB_pathway IRF5_active p-IRF5 (active) (Dimerization & Nuclear Translocation) IRF5_inactive->IRF5_active Type_I_IFN Type I IFN Genes (Ifnb1, Ifna) IRF5_active->Type_I_IFN Transcription This compound This compound This compound->IKKbeta Inhibits Phosphorylation of IRF5

Caption: Signaling pathway showing this compound inhibition of IRF5 phosphorylation.

formulation_workflow cluster_stock Stock Solution Preparation cluster_invivo In Vivo Formulation (Example) weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Warm (60°C) & Sonicate add_dmso->dissolve check_clarity_stock Check for Clarity dissolve->check_clarity_stock aliquot Aliquot & Store at -80°C check_clarity_stock->aliquot start_invivo Start with DMSO Stock add_peg Add PEG300 & Mix start_invivo->add_peg add_tween Add Tween-80 & Mix add_peg->add_tween add_saline Add Saline & Mix add_tween->add_saline check_clarity_invivo Check for Clarity add_saline->check_clarity_invivo administer Administer Freshly check_clarity_invivo->administer troubleshooting_logic cluster_solutions issue Solubility Issue? stock_prep Stock Preparation issue->stock_prep invivo_prep In Vivo Formulation issue->invivo_prep invitro_dilution In Vitro Dilution issue->invitro_dilution solution_heat Warm to 60°C & Sonicate stock_prep->solution_heat solution_mix Ensure Sequential Mixing & Homogeneity invivo_prep->solution_mix solution_dmso Check Final DMSO Concentration invitro_dilution->solution_dmso

References

Technical Support Center: YE6144

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of YE6144 in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?

A1: For optimal stability, this compound stock solutions prepared in DMSO should be stored under the following conditions:

  • Long-term storage (up to 6 months): -80°C.[1]

  • Short-term storage (up to 1 month): -20°C.[1]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[1] Vials should be sealed tightly to protect from moisture.[1]

Q2: What is the solubility of this compound in DMSO?

A2: this compound has a high solubility in DMSO. Concentrations of up to 70 mg/mL (156.27 mM) can be achieved. To aid dissolution, especially at higher concentrations, techniques such as gentle warming (up to 60°C) and sonication can be employed.

Q3: Can I store this compound in aqueous solutions?

A3: It is generally not recommended to store this compound in aqueous solutions for extended periods. Many small molecules, including kinase inhibitors, can be less stable in aqueous buffers. For cellular assays, it is best to make fresh dilutions from a DMSO stock into your aqueous culture medium immediately before use.

Q4: How does water content in DMSO affect the stability of this compound?

A4: The presence of water in DMSO can significantly accelerate the degradation of many small molecules.[2] It is crucial to use anhydrous or high-purity DMSO for the preparation of stock solutions to minimize water-mediated hydrolysis.

Q5: Are there any known degradation pathways for this compound in DMSO?

A5: While specific degradation pathways for this compound in DMSO are not publicly documented, small molecules in DMSO can degrade via several mechanisms, including hydrolysis (if water is present), oxidation, or reaction with impurities in the solvent. To mitigate these risks, it is essential to use high-purity, anhydrous DMSO and store stock solutions properly. Regular stability testing is recommended for long-term studies.

Troubleshooting Guide

Issue: My this compound has precipitated out of my DMSO stock solution.

  • Possible Cause 1: Low Temperature. DMSO freezes at 18.5°C (65.3°F). If your laboratory is cool, the DMSO may have partially frozen, causing the compound to precipitate.

    • Solution: Gently warm the vial in a water bath (not exceeding 60°C) and vortex or sonicate until the precipitate redissolves.

  • Possible Cause 2: Supersaturated Solution. You may have prepared a concentration that is at the limit of its solubility and it has crashed out over time.

    • Solution: Try to redissolve the compound by gentle warming and sonication. If this fails, you may need to prepare a new stock solution at a slightly lower concentration.

  • Possible Cause 3: Water Contamination. Accidental introduction of water into your DMSO stock can lower the solubility of your compound.

    • Solution: Ensure you are using anhydrous DMSO and sterile, dry pipette tips and vials when preparing and handling your stock solution.

Issue: My this compound precipitates when I dilute it into my aqueous cell culture medium.

  • Possible Cause: Poor Aqueous Solubility. This is a common issue for many compounds that are highly soluble in DMSO but have low solubility in aqueous solutions.

    • Solution 1: Increase Final DMSO Concentration. While it is ideal to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced cellular toxicity, some cell lines can tolerate slightly higher concentrations (up to 1%). Check the tolerance of your specific cell line.

    • Solution 2: Use a Surfactant or Co-solvent. For in vivo studies, formulations often include co-solvents like PEG300 and surfactants like Tween-80 to improve solubility.[1] For in vitro work, the addition of a small amount of a biocompatible surfactant may help.

    • Solution 3: Prepare a More Dilute Stock Solution. If you are performing a large dilution (e.g., 1:1000), the rapid change in solvent polarity can cause precipitation. Making an intermediate dilution in a mixed solvent system (e.g., DMSO/PBS) before the final dilution into your media may help.

Data Presentation

The stability of a compound in DMSO is critical for the reproducibility of experimental results. While specific long-term stability data for this compound is not publicly available, the following table provides representative data from a study on the stability of a diverse set of small molecules in DMSO at different storage conditions. This illustrates the importance of proper storage.

Table 1: Representative Stability of Small Molecules in DMSO Over Time

Storage Condition1 Month (% Purity)3 Months (% Purity)6 Months (% Purity)12 Months (% Purity)
-80°C >99%>99%>98%>97%
-20°C >98%>95%>90%~85%
4°C ~95%~88%~75%<60%
Room Temperature ~92%~83%~65%~52%

Data is generalized from studies on the stability of various small molecules in DMSO and should be used as a guideline. Actual stability of this compound may vary.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 447.94 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 4.48 mg of this compound (10 mmol/L * 1 L/1000 mL * 447.94 g/mol * 1000 mg/g = 4.4794 mg/mL).

  • Weigh the this compound: Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator or gently warm the solution in a water bath (not exceeding 60°C) to aid dissolution.

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Assessing the Stability of this compound in DMSO by HPLC-MS

This protocol provides a general framework for monitoring the stability of your this compound stock solution over time.

Materials:

  • This compound/DMSO stock solution

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • HPLC column (e.g., C18)

  • HPLC-MS system

Procedure:

  • Initial Analysis (T=0):

    • Immediately after preparing your this compound/DMSO stock solution, take a small aliquot.

    • Prepare a dilute sample for injection by diluting the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your mass spectrometer.

    • Inject the sample onto the HPLC-MS system and acquire the chromatogram and mass spectrum.

    • Record the peak area of the parent this compound peak. This will serve as your baseline (100% purity).

  • Incubation:

    • Store your aliquoted stock solutions at the desired temperature conditions (e.g., -20°C and 4°C).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

    • Prepare and analyze the sample by HPLC-MS using the same method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the this compound parent peak at each time point to the initial (T=0) peak area.

    • Calculate the percentage of this compound remaining: (% Remaining) = (Peak Area at Time X / Peak Area at Time 0) * 100.

    • Monitor for the appearance of new peaks in the chromatogram, which may indicate degradation products.

Mandatory Visualizations

This compound Mechanism of Action: Inhibition of the IRF5 Signaling Pathway

IRF5_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_Ligand TLR Ligand (e.g., R848) TLR Toll-like Receptor (TLR7/8) TLR_Ligand->TLR Binds to MyD88 MyD88 TLR->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates TRAF6 TRAF6 IRAK4->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates IRF5_inactive Inactive IRF5 (Monomer) IKK_complex->IRF5_inactive Phosphorylates IRF5_active Active IRF5 (Dimer) IRF5_inactive->IRF5_active Dimerization IRF5_dimer_nuc IRF5 Dimer IRF5_active->IRF5_dimer_nuc Nuclear Translocation This compound This compound This compound->IKK_complex Inhibits DNA DNA (Promoter Region) IRF5_dimer_nuc->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: this compound inhibits the phosphorylation of IRF5, preventing its activation and downstream signaling.

Experimental Workflow: Assessing this compound Stability in DMSO

Stability_Workflow start Start: Prepare this compound/DMSO Stock Solution t0_analysis T=0 Analysis: - Dilute aliquot - Inject into HPLC-MS - Record initial peak area start->t0_analysis storage Store Aliquots at Different Temperatures (-80°C, -20°C, 4°C) start->storage data_analysis Data Analysis: - Compare peak areas to T=0 - Calculate % purity remaining - Identify degradation products t0_analysis->data_analysis timepoint Retrieve Aliquots at Specified Time Points (e.g., 1, 4, 12 weeks) storage->timepoint tx_analysis Time-Point Analysis: - Dilute aliquot - Inject into HPLC-MS timepoint->tx_analysis tx_analysis->data_analysis end End: Stability Profile Determined data_analysis->end

Caption: Workflow for determining the stability of this compound in DMSO using HPLC-MS.

Troubleshooting Logic: this compound Precipitation

Precipitation_Troubleshooting cluster_stock In DMSO Stock cluster_aqueous In Aqueous Media start Precipitation Observed check_location Where did precipitation occur? start->check_location check_temp Is the lab temperature below 18.5°C? check_location->check_temp Stock Solution increase_dmso Can final DMSO % be increased? check_location->increase_dmso Aqueous Media warm_sonicate Gently warm and sonicate check_temp->warm_sonicate Yes check_concentration Is concentration too high? check_temp->check_concentration No remake_lower_conc Remake at a lower concentration check_concentration->remake_lower_conc Yes check_water Possible water contamination? check_concentration->check_water No use_anhydrous Use fresh anhydrous DMSO check_water->use_anhydrous Yes adjust_dmso Adjust final DMSO concentration increase_dmso->adjust_dmso Yes use_cosolvent Consider co-solvents or surfactants increase_dmso->use_cosolvent No intermediate_dilution Try intermediate dilution step use_cosolvent->intermediate_dilution

Caption: A logical guide to troubleshooting precipitation issues with this compound solutions.

References

Technical Support Center: Optimizing YE6144 Concentration In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YE6144, a selective inhibitor of Interferon Regulatory Factor 5 (IRF5) phosphorylation.[1][2] This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during in vitro experiments with this compound.

Q1: What is the mechanism of action of this compound?

This compound is a prototypical small molecule inhibitor of Interferon Regulatory Factor 5 (IRF5).[1][2] It selectively suppresses IRF5 activity by inhibiting its phosphorylation, a critical step in its activation.[1][2] This leads to the downstream inhibition of type I interferon (IFN) production.[2][3]

Q2: My this compound is not dissolving properly. What should I do?

This compound is soluble in DMSO. For in vitro stock solutions, a concentration of 70 mg/mL (156.27 mM) in DMSO can be achieved with the help of ultrasonication and warming to 60°C.[2] If you observe precipitation or phase separation during preparation, heating and/or sonication can aid dissolution.[2] It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.

Q3: I'm observing precipitation of this compound in my cell culture medium. How can I prevent this?

Precipitation in aqueous-based cell culture media can occur if the final DMSO concentration is too high or if the compound's solubility limit in the media is exceeded. Here are some troubleshooting steps:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your culture medium, as higher concentrations can be toxic to cells and cause compound precipitation.

  • Optimize the working concentration: Start with the recommended effective concentrations (see Table 1) and perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cell type and experimental conditions.

  • Prepare fresh dilutions: Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of diluted solutions.[1]

  • Consider the media composition: Certain components in complex cell culture media can sometimes interact with small molecules, leading to precipitation.[4][5] If the problem persists, you might consider using a simpler, serum-free medium for the duration of the treatment, if experimentally feasible.

Q4: I am seeing unexpected cytotoxicity in my experiments. What could be the cause?

Unexpected cytotoxicity can stem from several factors:

  • High DMSO concentration: As mentioned, ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.5%). Remember to include a vehicle control (DMSO alone) in your experiments to assess the effect of the solvent on cell viability.

  • Compound concentration: While this compound is designed to be a selective inhibitor, high concentrations of any small molecule can lead to off-target effects and cytotoxicity. It is crucial to determine the optimal concentration range for your specific cell line using a cytotoxicity assay.

  • Cell line sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors. What is non-toxic for one cell line may be cytotoxic for another.

  • Contamination: Ensure your cell cultures are free from contamination (e.g., mycoplasma), which can affect cell health and response to treatments.

Q5: What is the recommended working concentration for this compound in vitro?

The optimal concentration of this compound will depend on the cell type and the specific experimental endpoint. Based on published data, here are some effective concentrations to use as a starting point:

Cell TypeApplicationEffective Concentration RangeIC50Reference
Human PBMCsInhibition of IRF5 phosphorylation1 µM-[2]
Mouse SplenocytesInhibition of IRF5 phosphorylation3 µM-[2]
Human PBMCsInhibition of type I IFN production0.03 - 10 µM~0.09 µM[2][3]
Mouse SplenocytesWeakening of type I IFN gene induction3 µM-[2]

Q6: Does this compound have any known off-target effects?

This compound has been shown to be a selective inhibitor of IRF5. Studies have demonstrated that it only marginally inhibits the nuclear translocation of NF-κB, which shares an upstream kinase (IKKβ) with IRF5 in the TLR-MyD88 pathway.[3] This suggests a degree of selectivity for IRF5 over the NF-κB pathway.[3][6] However, as with any small molecule inhibitor, it is always recommended to perform appropriate controls and consider the possibility of off-target effects, especially at higher concentrations.

Experimental Protocols

Here are detailed methodologies for key experiments to help you optimize your use of this compound.

Protocol 1: Dose-Response Experiment for Inhibition of Type I IFN Production

This protocol is designed to determine the IC50 of this compound for the inhibition of type I Interferon (e.g., IFN-α or IFN-β) production in response to a TLR agonist.

Materials:

  • This compound

  • Anhydrous DMSO

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or other suitable cell line

  • Complete cell culture medium

  • TLR agonist (e.g., R848)

  • 96-well cell culture plates

  • ELISA kit for human IFN-α or IFN-β

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C.[1]

  • Cell Seeding: Seed your cells (e.g., human PBMCs) in a 96-well plate at a predetermined optimal density in complete culture medium.

  • Prepare Serial Dilutions of this compound:

    • Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM).

    • Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Pre-treatment with this compound: Add the diluted this compound and controls to the appropriate wells of the cell plate. Incubate for 30 minutes.[3][7]

  • Stimulation: Add the TLR agonist (e.g., 3 µM R848) to all wells except the no-treatment control.[3][7]

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.[3][7]

  • Collect Supernatants: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.

  • ELISA: Measure the concentration of IFN-α or IFN-β in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.[8][9][10][11][12]

  • Data Analysis: Plot the concentration of IFN-α/β against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your chosen cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare this compound Dilutions: Prepare a range of this compound concentrations in complete culture medium, as described in Protocol 1. Include vehicle and no-treatment controls.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilize Formazan Crystals: Carefully remove the medium and add the solubilization solution to dissolve the purple formazan crystals.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the cytotoxic concentration.

Protocol 3: Western Blot for IRF5 Phosphorylation

This protocol allows for the direct measurement of this compound's inhibitory effect on IRF5 phosphorylation.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell line known to express IRF5 (e.g., human PBMCs, mouse splenocytes)

  • Complete cell culture medium

  • TLR agonist (e.g., R848)

  • Lysis buffer containing phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-IRF5 and anti-total-IRF5

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with this compound (e.g., 1-3 µM) or vehicle (DMSO) for 30 minutes, followed by stimulation with a TLR agonist (e.g., 3 µM R848) for 60 minutes.[3][7]

  • Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IRF5 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IRF5.

Visualizing Key Processes

The following diagrams illustrate the IRF5 signaling pathway, a general workflow for optimizing this compound concentration, and a troubleshooting decision tree.

IRF5_Signaling_Pathway TLR TLR7/8 MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKKbeta IKKβ TAK1->IKKbeta IRF5_inactive IRF5 (inactive) IKKbeta->IRF5_inactive Phosphorylation IRF5_p p-IRF5 IRF5_inactive->IRF5_p Dimerization Dimerization IRF5_p->Dimerization Nucleus Nucleus Dimerization->Nucleus Nuclear Translocation Type_I_IFN Type I IFN Genes (e.g., IFN-α, IFN-β) Nucleus->Type_I_IFN Transcription This compound This compound This compound->IKKbeta Inhibition

Caption: Simplified IRF5 signaling pathway and the inhibitory action of this compound.

YE6144_Optimization_Workflow Start Start: Obtain this compound Prep_Stock Prepare Concentrated Stock in DMSO Start->Prep_Stock Cytotoxicity_Assay Determine Cytotoxicity Profile (e.g., MTT Assay) Prep_Stock->Cytotoxicity_Assay Dose_Response Perform Dose-Response Experiment (e.g., ELISA for IFN-α/β) Cytotoxicity_Assay->Dose_Response Determine_Optimal_Conc Determine Optimal Working Concentration Dose_Response->Determine_Optimal_Conc Functional_Assay Perform Functional Assay (e.g., Western Blot for p-IRF5) Determine_Optimal_Conc->Functional_Assay Use non-toxic concentration range Analyze_Data Analyze and Interpret Data Functional_Assay->Analyze_Data End End: Optimized Protocol Analyze_Data->End Troubleshooting_Tree Problem Problem Encountered Precipitation Precipitation in Media? Problem->Precipitation Yes Cytotoxicity Unexpected Cytotoxicity? Problem->Cytotoxicity No Sol_Precip Check DMSO final concentration. Use fresh dilutions. Consider media composition. Precipitation->Sol_Precip No_Effect No Inhibitory Effect? Cytotoxicity->No_Effect No Sol_Cyto Verify DMSO toxicity (vehicle control). Perform cytotoxicity assay. Check for contamination. Cytotoxicity->Sol_Cyto Yes Sol_No_Effect Confirm compound activity. Check stimulation efficiency. Verify assay sensitivity. No_Effect->Sol_No_Effect Yes

References

Technical Support Center: YE6144 Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting guidance for conducting dose-response curve analysis using the IRF5 inhibitor, YE6144.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective small-molecule inhibitor of Interferon Regulatory Factor 5 (IRF5).[1][2] It functions by specifically inhibiting the phosphorylation of IRF5.[1][2][3] This action prevents the nuclear translocation of IRF5, thereby suppressing its transcriptional activity and the subsequent expression of downstream target genes like type I interferons (IFN-α and IFN-β).[3][4]

Q2: Does this compound affect other signaling pathways?

A2: Studies have shown that this compound selectively suppresses IRF5 activity with minimal impact on the activation of NF-κB, another key transcription factor in the same upstream TLR-MyD88 pathway.[3][4] This selectivity makes it a valuable tool for studying IRF5-specific functions.

Q3: What is the recommended solvent and storage condition for this compound?

A3: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution.[1] It is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture.[1] For in vivo studies, working solutions should be prepared fresh on the day of use.[1]

Q4: What is the reported IC₅₀ value for this compound?

A4: In human peripheral blood mononuclear cells (PBMCs) stimulated with the TLR7 ligand R-848, this compound inhibits the production of type I IFNs with a half-maximal inhibitory concentration (IC₅₀) of approximately 0.09 µM.[1][3]

Data Presentation

Table 1: In Vitro Efficacy of this compound
Cell TypeStimulantAssayEndpointEffective Concentration / IC₅₀Reference
Human PBMCsR-848 (3 µM)ELISAType I IFN Production~0.09 µM (IC₅₀)[1][3]
Human PBMCsR-848 (3 µM)Capillary-based ImmunoassayIRF5 Phosphorylation Inhibition1 µM[3][5]
Mouse SplenocytesR-848 (3 µM)Capillary-based ImmunoassayIRF5 Phosphorylation Inhibition3 µM[3][5]
Mouse SplenocytesR-848, poly(U), CpG-A, CpG-BRT-qPCRType I IFN Gene Expression1-3 µM (pretreatment)[3][5]
Table 2: Recommended this compound Solution Preparation
Use CaseStock SolutionVehicle ComponentsFinal ConcentrationNotes
In Vitro Dissolved in DMSOCell Culture MediumVariable (e.g., 0.03-10 µM)Ensure final DMSO concentration is non-toxic to cells (typically <0.5%).
In Vivo (s.c.) 100 mg/mL in DMSOPEG300, Tween-80, Saline10 mg/mLPrepare fresh. Heat or sonication may be needed for dissolution.[1]
In Vivo (s.c.) 100 mg/mL in DMSOCorn oil10 mg/mLUse caution if dosing period exceeds half a month.[1]

Visualized Signaling Pathway and Workflows

YE6144_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7/8/9 MyD88 MyD88 TLR7->MyD88 Ligand Binding IKKbeta IKKβ MyD88->IKKbeta IRF5_inactive IRF5 (Inactive) IKKbeta->IRF5_inactive Phosphorylation NFkB_pathway NF-κB Pathway IKKbeta->NFkB_pathway Activates IRF5_p p-IRF5 IRF5_inactive->IRF5_p IRF5_dimer p-IRF5 Dimer IRF5_p->IRF5_dimer Nuclear Translocation Gene Type I IFN Genes (IFNA, IFNB1) IRF5_dimer->Gene Binds Promoter This compound This compound This compound->IKKbeta INHIBITS

Caption: this compound inhibits IRF5 phosphorylation, a key step in the TLR signaling pathway.

Dose_Response_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. Seed Cells in 96-well plate B 2. Prepare this compound Serial Dilutions C 3. Pre-treat cells with this compound (e.g., 30 min) A->C B->C D 4. Add Stimulant (e.g., R-848) C->D E 5. Incubate (e.g., 24 hours) D->E F 6. Perform Viability/ Endpoint Assay (e.g., ELISA) E->F G 7. Read Plate (Spectrophotometer) F->G H 8. Plot Dose-Response Curve & Calculate IC₅₀ G->H

Caption: Standard experimental workflow for a this compound dose-response assay.

Experimental Protocols

Protocol: Determining the IC₅₀ of this compound on Type I IFN Production in PBMCs

This protocol outlines a method to measure the dose-dependent inhibition of type I interferon production by this compound in human PBMCs.

1. Cell Preparation and Seeding: a. Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). b. Resuspend cells in complete RPMI-1640 medium. c. Seed cells into a 96-well flat-bottom plate at a density of 2 x 10⁵ cells/well. d. Allow cells to rest for 2-4 hours in a 37°C, 5% CO₂ incubator.

2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.03 µM to 10 µM. Also, prepare a vehicle control (DMSO at the highest concentration used). c. Carefully remove the medium from the rested cells and add 100 µL of the diluted this compound or vehicle control to the appropriate wells. d. Pre-treat the cells by incubating for 30 minutes at 37°C.[5]

3. Cell Stimulation: a. Prepare a stock of a TLR7/8 agonist like R-848. b. Add the stimulant to each well (except for the unstimulated control) to achieve a final concentration of 3 µM.[5] c. Incubate the plate for 24 hours at 37°C, 5% CO₂.[5]

4. Endpoint Analysis (ELISA): a. After incubation, centrifuge the plate and carefully collect the supernatant. b. Measure the concentration of IFN-α and/or IFN-β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

5. Data Analysis: a. Subtract the background reading from all wells. b. Normalize the data by setting the vehicle-treated, stimulated wells to 100% activity and the unstimulated wells to 0%. c. Plot the percent inhibition against the logarithmic concentration of this compound. d. Use a non-linear regression model (e.g., four-parameter log-logistic curve) to fit the data and determine the IC₅₀ value.[3][5]

Troubleshooting Guide

Troubleshooting_Flowchart Start Unexpected Result in Dose-Response Curve Q1 Is there high variability between replicates? Start->Q1 A1 Check pipetting technique. Ensure uniform cell seeding. Verify plate reader performance. Q1->A1 Yes Q2 Is the dose-response curve flat (no inhibition)? Q1->Q2 No A2_1 Verify this compound stock concentration and solubility. Prepare fresh dilutions. Q2->A2_1 Yes Q3 Is the curve shifted significantly from expected IC₅₀? Q2->Q3 No A2_2 Confirm activity of cell stimulant (e.g., R-848). A2_1->A2_2 A2_3 Check cell health and passage number. A2_2->A2_3 A3_1 Verify incubation times (pretreatment and stimulation). Q3->A3_1 Yes Q4 Is there high background in unstimulated controls? Q3->Q4 No A3_2 Ensure accurate cell density. A3_1->A3_2 A3_3 Check for reagent/compound interaction with assay components. A3_2->A3_3 A4 Check for cell culture contamination. Use fresh, sterile reagents. Q4->A4 Yes

Caption: A logical guide for troubleshooting common dose-response curve issues.

Q: My dose-response curve is not sigmoidal and shows high variability between replicates. What are the likely causes?

A: High variability often points to technical errors during the experimental setup.

  • Pipetting Inaccuracy: Ensure calipers are calibrated and proper pipetting techniques are used, especially when performing serial dilutions.

  • Inconsistent Cell Seeding: An uneven distribution of cells across the plate can lead to significant well-to-well differences. Ensure the cell suspension is homogenous before and during plating.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell health. Consider avoiding the use of perimeter wells for data points or filling them with sterile PBS to maintain humidity.

Q: I am not observing any inhibition, even at the highest concentrations of this compound. What should I check?

A: A flat dose-response curve suggests a problem with the compound, the cells, or the stimulation.

  • Compound Integrity: this compound may have degraded. Ensure it was stored correctly.[1] It is advisable to prepare fresh dilutions from a reliable stock solution for each experiment. Also, confirm that the compound fully dissolved in the vehicle and did not precipitate when added to the medium.[1]

  • Cell Responsiveness: The cells may not be responding to the stimulant. Verify the activity of your stimulant (e.g., R-848). Cells that are unhealthy, of a high passage number, or contaminated may show a blunted response.[6]

  • Assay Timing: The chosen endpoint may be too early or too late. The experimental time course should be considered, as markers of activity may be present only at specific stages.[7]

Q: The IC₅₀ value I calculated is significantly different from the published value of ~0.09 µM. Why might this be?

A: Discrepancies in IC₅₀ values can arise from variations in experimental conditions.

  • Cell Type and Density: Different cell types or even different donor PBMCs can exhibit varied sensitivities. Cell density can also influence the effective concentration of the inhibitor.

  • Stimulant Concentration: The potency of an inhibitor can be affected by the concentration of the agonist it is competing with or the pathway it is inhibiting. Ensure your stimulant concentration is consistent with established protocols.

  • Assay Sensitivity: The specific assay used to measure the endpoint (e.g., a particular ELISA kit, a reporter assay) can have different dynamic ranges and sensitivities, influencing the calculated IC₅₀.

  • Experimental Conditions: Factors like temperature, pH, and incubation times must be kept consistent.[6] For example, the 30-minute pre-incubation with this compound before adding the stimulant is a critical step.[3][5]

Q: My assay shows a high signal in the negative control wells (unstimulated cells). What could be the issue?

A: High background signal can mask the effects of the compound and is often due to:

  • Cell Culture Contamination: Bacterial or fungal contamination can activate immune cells and lead to baseline cytokine production.[6] Always use sterile techniques and check cultures for contamination.

  • Reagent Issues: Some media components or serum batches can have mitogenic or activating properties. Test new batches of reagents before use in critical experiments.

  • Assay Interference: The assay reagents themselves might be interacting with the cells or media, causing a false positive signal. Run proper assay controls, including media-only and reagent-only wells.

References

potential off-target effects of YE6144

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using YE6144, a selective inhibitor of Interferon Regulatory Factor 5 (IRF5) phosphorylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a prototypical small molecule inhibitor of Interferon Regulatory Factor 5 (IRF5).[1][2][3] It selectively suppresses IRF5 activity by inhibiting its phosphorylation.[1][2][3] This inhibition prevents the nuclear translocation of IRF5, thereby blocking its function as a transcription factor for pro-inflammatory cytokines and type I interferons.[4]

Q2: What is the selectivity profile of this compound?

This compound has been shown to be highly selective for IRF5. Notably, it has minimal effects on the NF-κB signaling pathway, even though IRF5 and NF-κB can share the upstream kinase IKKβ.[4][5] In human peripheral blood mononuclear cells (PBMCs), this compound treatment only marginally inhibited the nuclear translocation of NF-κB in monocytes and had no effect in plasmacytoid dendritic cells (pDCs).[4]

Q3: Has a comprehensive kinome scan been performed on this compound?

Based on publicly available information, a comprehensive kinome-wide screening profile for this compound has not been published. The primary characterization of its selectivity has been focused on its differentiation from the NF-κB pathway.

Q4: Are there any known off-target effects of this compound?

Currently, there is no published data detailing specific off-target effects of this compound beyond the observation of its minimal impact on NF-κB signaling. One study mentioned that this compound exhibited less toxicity in vivo compared to other initial hit compounds from the same screening campaign, but detailed toxicology reports are not publicly available.[4]

Q5: What are the recommended in vitro and in vivo concentrations for this compound?

  • In Vitro: Effective concentrations for inhibiting IRF5 phosphorylation in human PBMCs and mouse splenocytes have been reported at 1 µM and 3 µM, respectively.[1][4] The IC50 for inhibiting the production of type I interferons in human PBMCs is approximately 0.09 µM.[1][4]

  • In Vivo: In a mouse model of systemic lupus erythematosus (SLE), a subcutaneous dose of 40.0 mg/kg was shown to suppress disease progression.[1][4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
No inhibition of IRF5 phosphorylation observed. Suboptimal concentration of this compound. Titrate this compound concentration. A starting point of 1-3 µM is recommended for cell-based assays.[1][4]
Incorrect timing of this compound pre-treatment. A 30-minute pre-treatment with this compound before stimulation is a common protocol.[4] Optimize pre-incubation time for your specific cell type and stimulation conditions.
Cell type or stimulation method is not dependent on IRF5. Confirm that your experimental model relies on IRF5 signaling. Use positive controls known to activate IRF5 (e.g., TLR7/8 agonists like R848).[4]
Unexpected cellular toxicity. High concentration of this compound. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell type.
Solvent (DMSO) toxicity. Ensure the final DMSO concentration in your culture medium is below a toxic level (typically <0.5%). Run a vehicle control with the same DMSO concentration.
Variability in experimental results. Inconsistent compound handling. This compound should be stored properly. For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Prepare fresh working solutions for each experiment.
Cell passage number and health. Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Observing effects on the NF-κB pathway. High concentration of this compound. While highly selective, very high concentrations might lead to off-target effects. Use the lowest effective concentration of this compound.
Cross-talk between IRF5 and NF-κB pathways. Some level of pathway cross-talk might be inherent to the biological system. To confirm this compound's selectivity, compare its effects to a known IKKβ inhibitor (e.g., TPCA-1), which should inhibit both pathways.[4]

Experimental Protocols

Assessment of IRF5 Phosphorylation Inhibition

This protocol is adapted from studies demonstrating the efficacy of this compound.[4]

  • Cell Culture: Culture human PBMCs or mouse splenocytes under standard conditions.

  • Pre-treatment: Pre-treat cells with this compound (e.g., 1 µM for PBMCs, 3 µM for splenocytes) or vehicle (DMSO) for 30 minutes.

  • Stimulation: Stimulate the cells with a TLR agonist such as R848 (e.g., 3 µM) for 60 minutes to induce IRF5 phosphorylation.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-IRF5 and total IRF5.

    • Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phospho-IRF5 to total IRF5 to determine the extent of inhibition.

Evaluation of Selectivity against NF-κB Nuclear Translocation

This protocol is based on the methodology used to demonstrate this compound's selectivity.[4]

  • Cell Culture and Treatment: Culture human PBMCs and sort for monocytes and pDCs. Pre-treat the sorted cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 30 minutes.

  • Stimulation: Stimulate the cells with R848 (e.g., 3 µM) for 30 minutes.

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Image Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

  • Data Analysis: Compare the nuclear-to-cytoplasmic fluorescence ratio between this compound-treated and vehicle-treated cells to assess the effect on NF-κB nuclear translocation.

Visualizations

IRF5_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7_8 TLR7/8 MyD88 MyD88 TLR7_8->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IKKbeta IKKβ IRAK4->IKKbeta IRF5_inactive IRF5 (inactive) IKKbeta->IRF5_inactive Phosphorylation NFkB_complex IκB-NF-κB IKKbeta->NFkB_complex Phosphorylation IRF5_p p-IRF5 IRF5_inactive->IRF5_p IRF5_dimer p-IRF5 Dimer IRF5_p->IRF5_dimer NFkB_active NF-κB NFkB_complex->NFkB_active NFkB_nuc NF-κB NFkB_active->NFkB_nuc Gene_expression Gene Expression (Type I IFN, Cytokines) IRF5_dimer->Gene_expression NFkB_nuc->Gene_expression This compound This compound This compound->IRF5_inactive Inhibits Phosphorylation

Caption: Simplified IRF5 and NF-κB signaling pathway downstream of TLR7/8 activation, indicating the inhibitory action of this compound on IRF5 phosphorylation.

Experimental_Workflow_Selectivity cluster_irf5 IRF5 Pathway Analysis cluster_nfkb NF-κB Pathway Analysis start Start: Isolate PBMCs pretreatment Pre-treat with this compound or Vehicle (DMSO) start->pretreatment stimulation Stimulate with TLR agonist (e.g., R848) pretreatment->stimulation lysis_irf5 Cell Lysis stimulation->lysis_irf5 fix_perm Fix and Permeabilize Cells stimulation->fix_perm wb Western Blot for p-IRF5 and Total IRF5 lysis_irf5->wb analysis_irf5 Quantify Inhibition of IRF5 Phosphorylation wb->analysis_irf5 if_stain Immunofluorescence for NF-κB p65 fix_perm->if_stain imaging Microscopy and Image Analysis if_stain->imaging analysis_nfkb Quantify NF-κB Nuclear Translocation imaging->analysis_nfkb

Caption: Experimental workflow to assess the on-target activity and selectivity of this compound.

References

YE6144 In Vivo Toxicity Assessment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting in vivo toxicity assessments of YE6144, a selective inhibitor of Interferon Regulatory Factor 5 (IRF5). While specific, publicly available toxicology reports are limited, this resource synthesizes available data and provides best-practice recommendations for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the known in vivo safety profile of this compound?

A1: Published preclinical studies have indicated that this compound possesses a favorable safety profile with "less toxicity in vivo" compared to other evaluated compounds.[1] In a mouse model of systemic lupus erythematosus (SLE), this compound was administered subcutaneously at a dose of 40.0 mg/kg and was effective in suppressing disease progression, including autoantibody production, splenomegaly, and renal dysfunction, without reported adverse effects at this dose.[1]

Q2: Has a Maximum Tolerated Dose (MTD) for this compound been established in common preclinical models?

A2: A definitive Maximum Tolerated Dose (MTD) for this compound has not been publicly reported in the available scientific literature. Dose-range finding studies are recommended to determine the MTD in the specific animal model and strain being used for your research.

Q3: What is the mechanism of action of this compound and how might this influence its toxicity profile?

A3: this compound is a prototypical inhibitor of Interferon Regulatory Factor 5 (IRF5).[1] It selectively suppresses IRF5 activity by inhibiting its phosphorylation.[1] Given that IRF5 is a key transcription factor in the TLR-MyD88 signaling pathway that regulates the expression of type I interferons and other pro-inflammatory cytokines, potential toxicities could be related to modulation of the immune system.[2]

Q4: What are the recommended routes of administration for in vivo studies with this compound?

A4: In the primary efficacy studies conducted in an NZB/W F1 mouse model of SLE, this compound was administered via subcutaneous injection.[1] The optimal route of administration for your specific study should be determined based on experimental goals and formulation characteristics.

Q5: What clinical signs should be monitored during an in vivo toxicity study of this compound?

A5: Comprehensive clinical observation is crucial. A modified Irwin's test or a similar functional observation battery is recommended. Key parameters to monitor include:

  • General Health: Body weight, food and water consumption, overall activity, and grooming.

  • Central Nervous System: Seizures, lethargy, hyperreactivity.

  • Neuromuscular: Ataxia, convulsions, splayed limbs.

  • Autonomic: Salivation, lacrimation, urination, defecation, piloerection.

  • Respiratory: Labored or rapid breathing.

  • Injection Site: Signs of irritation, inflammation, or necrosis at the injection site.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Weight Loss or Reduced Activity in Animals - Dose may be approaching or exceeding the MTD. - Formulation issues (e.g., precipitation, incorrect pH). - Off-target effects.- Reduce the dose for subsequent cohorts. - Re-evaluate the formulation for solubility and stability. - Conduct a thorough review of clinical observations and consider histopathological analysis of key organs.
Injection Site Reactions (e.g., swelling, redness) - High concentration of the compound. - pH or osmolality of the vehicle. - Irritating properties of the compound or vehicle.- Decrease the concentration and increase the injection volume (within acceptable limits). - Ensure the vehicle is biocompatible and buffered to a physiological pH. - Consider alternative, less irritating vehicles.
Inconsistent Results Between Animals - Improper dosing technique. - Animal-to-animal variability. - Health status of the animals.- Ensure all personnel are properly trained in the chosen route of administration. - Increase the number of animals per group to improve statistical power. - Source animals from a reputable vendor and allow for an adequate acclimatization period.
No Apparent Efficacy at Doses Reported in the Literature - Differences in the animal model or disease severity. - Degradation of the compound. - Incorrect formulation or administration.- Verify the characteristics of your animal model against the published literature. - Confirm the identity and purity of your this compound stock. - Review and validate your formulation and dosing procedures.

Experimental Protocols

In Vivo Efficacy and Safety Assessment in a Mouse Model of SLE

This protocol is adapted from the methodology described for this compound in the NZB/W F1 mouse model of systemic lupus erythematosus.[1]

1. Animal Model:

  • Female NZB/W F1 mice, a well-established model for SLE.

  • Age-matched animals should be used, typically around 31-34 weeks of age at the start of the study.

2. Compound Preparation and Administration:

  • Formulation: Prepare this compound in a suitable vehicle (e.g., DMSO). The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 100 µL).

  • Dosage: A previously reported effective dose is 40.0 mg/kg.

  • Route of Administration: Subcutaneous (s.c.) injection.

  • Dosing Frequency: Once daily.

3. Study Groups:

  • Vehicle Control Group: Animals receive the vehicle only.

  • This compound Treatment Group: Animals receive this compound at the target dose.

  • It is recommended to include a positive control group if applicable to the study design.

4. Monitoring and Endpoints:

  • Clinical Observations: Daily monitoring for signs of toxicity as detailed in the FAQs.

  • Body Weight: Measure at least twice weekly.

  • Autoantibody Levels: Collect serum periodically (e.g., every 2 weeks) to measure anti-dsDNA IgG levels by ELISA.

  • Disease Progression: Monitor for splenomegaly (spleen weight at necropsy) and renal dysfunction (e.g., proteinuria).

  • Terminal Procedures: At the end of the study, perform a complete necropsy. Collect organs (spleen, kidneys, etc.) for weight measurement and histopathological analysis.

Quantitative Data Summary

The following table summarizes the key parameters from the published in vivo study of this compound.

ParameterDetails
Compound This compound
Animal Model NZB/W F1 mice (female)
Dose 40.0 mg/kg
Route of Administration Subcutaneous (s.c.) injection
Dosing Frequency Once
Key Efficacy Outcomes - Suppressed exacerbation of autoantibody production. - Suppressed splenomegaly. - Suppressed renal dysfunction.
Reported Toxicity Less toxicity in vivo compared to other compounds. No specific adverse events were detailed at the 40.0 mg/kg dose.[1]

Visualizations

This compound Mechanism of Action: Inhibition of the IRF5 Signaling Pathway

YE6144_Mechanism_of_Action cluster_pathway TLR-MyD88 Signaling Pathway cluster_inhibition Inhibition by this compound TLR TLR7/9 MyD88 MyD88 TLR->MyD88 IKKbeta IKKβ MyD88->IKKbeta IRF5_inactive IRF5 (inactive) IKKbeta->IRF5_inactive Phosphorylation IRF5_active p-IRF5 (active) Nuclear Translocation IRF5_inactive->IRF5_active Nucleus Type I IFN & Pro-inflammatory Cytokine Gene Expression IRF5_active->Nucleus This compound This compound This compound->Inhibition Inhibition->IKKbeta Inhibits Phosphorylation

Caption: Mechanism of this compound in the IRF5 signaling pathway.

General Workflow for an In Vivo Toxicity Assessment

In_Vivo_Toxicity_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Post-Life Phase cluster_reporting Conclusion Protocol Protocol Development (Dose, Route, Schedule) Animals Animal Model Selection & Acclimatization Protocol->Animals Dosing Compound Administration Animals->Dosing Monitoring Clinical Observations & Body Weights Dosing->Monitoring Sampling Interim Blood/Urine Collection (optional) Monitoring->Sampling Necropsy Necropsy & Organ Weights Sampling->Necropsy Histo Histopathology Necropsy->Histo ClinPath Clinical Pathology Necropsy->ClinPath Report Data Analysis & Final Report Histo->Report ClinPath->Report

Caption: General workflow for conducting an in vivo toxicity study.

References

troubleshooting YE6144 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YE6144. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with the IRF5 inhibitor, this compound, particularly focusing on its precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?

A1: The recommended solvent for preparing a stock solution of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2] this compound is soluble in DMSO at a concentration of 70 mg/mL (156.27 mM) with the aid of ultrasonication and warming to 60°C.[1]

Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my cell culture media. What should I do?

A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds. Here are a few steps you can take:

  • Ensure the final DMSO concentration is low: Aim for a final DMSO concentration of 0.5% or less in your cell culture media, as higher concentrations can be toxic to cells and may also promote compound precipitation.

  • Increase the volume of media: Dilute the stock solution into a larger volume of media to lower the final concentration of this compound.

  • Pre-warm the media: Warming the cell culture media to 37°C before adding the this compound stock solution can help improve solubility.

  • Mix thoroughly and quickly: Add the stock solution dropwise to the media while vortexing or swirling to ensure rapid and uniform dispersion.

  • Use a solubilizing agent: For persistent issues, consider the use of a biocompatible solubilizing agent in your media, though this should be tested for effects on your specific cell line and experiment.

Q3: Can I store the diluted working solution of this compound in cell culture media?

A3: It is generally not recommended to store working solutions of this compound in cell culture media for extended periods. It is best to prepare the working solution fresh for each experiment to avoid potential degradation or precipitation over time. Stock solutions in DMSO are more stable and can be stored at -20°C for up to one month or -80°C for up to six months.[3]

Q4: What are the signs of this compound precipitation in my media?

A4: Precipitation can manifest as a fine, crystalline solid, a cloudy or hazy appearance in the media, or visible particles settling at the bottom of the culture vessel.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.

Initial Checks
  • Verify Stock Solution Integrity: Ensure your this compound stock solution in DMSO is fully dissolved and free of any visible precipitates. If crystals are present, gentle warming (up to 60°C) and sonication can be used to redissolve the compound.[3]

  • Check Final Concentration: High final concentrations of this compound in the media are more prone to precipitation. Confirm that your final concentration is within the reported effective range for your cell type (e.g., 1-3 µM for human PBMCs and mouse splenocytes).[1]

Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting this compound precipitation.

G start Precipitation Observed in Media check_stock Check DMSO Stock Solution (Clear? Fully Dissolved?) start->check_stock stock_issue Precipitate in Stock check_stock->stock_issue redissolve Warm (up to 60°C) and Sonicate Stock stock_issue->redissolve Yes check_dilution Review Dilution Protocol stock_issue->check_dilution No redissolve->check_stock dilution_issue High Final Concentration or High DMSO %? check_dilution->dilution_issue adjust_dilution Lower Final this compound Concentration Reduce Final DMSO % (<0.5%) dilution_issue->adjust_dilution Yes optimize_protocol Optimize Dilution Method dilution_issue->optimize_protocol No adjust_dilution->check_dilution method_issue Pre-warm media? Rapid mixing? optimize_protocol->method_issue implement_method Pre-warm Media to 37°C Add Stock Dropwise with Vortexing method_issue->implement_method No test_solubilizer Consider Media Additives (e.g., serum, BSA) method_issue->test_solubilizer Yes implement_method->test_solubilizer success Precipitation Resolved test_solubilizer->success Success fail Issue Persists: Contact Technical Support test_solubilizer->fail Failure

Caption: Troubleshooting workflow for this compound precipitation in media.

Quantitative Data Summary

Solvent/Vehicle SystemSolubilityNotes
DMSO≥ 70 mg/mL (156.27 mM)Requires ultrasonication and warming to 60°C.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 10 mg/mL (22.32 mM)For in vivo use.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 10 mg/mL (22.32 mM)For in vivo use.[3]
10% DMSO, 90% Corn Oil≥ 10 mg/mL (22.32 mM)For in vivo use.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of this compound powder and a bottle of anhydrous DMSO to room temperature.

  • Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add 0.2232 mL of DMSO to 1 mg of this compound).[1]

  • To aid dissolution, sonicate the vial in a water bath and/or warm it to 60°C until the solution is clear and all solid is dissolved.[1]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Dilution of this compound into Cell Culture Media
  • Pre-warm the required volume of your complete cell culture media (containing serum and other supplements) to 37°C in a water bath.

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Vortex the stock solution gently to ensure it is well-mixed.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your media. Ensure the final DMSO concentration remains below 0.5%.

  • While gently vortexing or swirling the pre-warmed media, add the calculated volume of the this compound stock solution dropwise.

  • Use the freshly prepared this compound-containing media immediately for your experiment.

Signaling Pathway

This compound is an inhibitor of Interferon Regulatory Factor 5 (IRF5). It acts by selectively suppressing the phosphorylation of IRF5.[2][3][4][5] This inhibition subsequently blocks downstream signaling pathways that are dependent on IRF5 activation, such as the production of type I interferons.[1][2]

The following diagram illustrates the simplified signaling pathway affected by this compound.

G TLR_activation TLR7/9 Ligand Stimulation MyD88 MyD88 Pathway TLR_activation->MyD88 IKK Upstream Kinases (e.g., IKKβ) MyD88->IKK IRF5_inactive IRF5 (inactive) IKK->IRF5_inactive Phosphorylation IRF5_active p-IRF5 (active) IRF5_inactive->IRF5_active Nuclear_translocation Nuclear Translocation IRF5_active->Nuclear_translocation Type1_IFN Type I Interferon Production (IFN-α, IFN-β) Nuclear_translocation->Type1_IFN Transcription This compound This compound This compound->IRF5_inactive Inhibits Phosphorylation

Caption: Simplified signaling pathway showing this compound inhibition of IRF5.

References

minimizing YE6144 toxicity in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: YE6144

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the investigational IRF5 inhibitor, this compound, during animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a prototypical small-molecule inhibitor of Interferon Regulatory Factor 5 (IRF5)[1][2]. Its mechanism of action involves selectively suppressing IRF5 activity by inhibiting its phosphorylation, a critical step for its activation[1][3][4]. This prevents the nuclear translocation of IRF5 and subsequent transcription of target genes involved in inflammatory responses, such as type I interferons[3][4][5].

Q2: What is the primary therapeutic target of this compound? A2: The primary therapeutic target of this compound is IRF5. Hyperactivation of IRF5 is implicated in the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE) and other chronic inflammatory conditions[5][6]. This compound has shown efficacy in suppressing disease progression in mouse models of SLE[1][3][4].

Q3: Has the in vivo toxicity of this compound been characterized? A3: Publicly available data on the specific toxicity profile of this compound is limited. However, one study noted that the selection of a this compound analog was based on it having "less toxicity in vivo" compared to other hit compounds, suggesting that toxicity is a key consideration for this class of inhibitors[3]. As with any investigational compound, a thorough toxicity evaluation is essential.

Q4: Given its mechanism, what potential toxicities should be monitored? A4: As this compound modulates immune responses by inhibiting IRF5, researchers should monitor for effects related to immunosuppression. IRF5 is crucial for initiating proinflammatory cytokine production in response to pathogens[4]. Therefore, potential toxicities could include increased susceptibility to infections. General off-target toxicities affecting major organs (liver, kidney, etc.) should also be proactively monitored through standard preclinical safety protocols.

Q5: What is a known effective dose of this compound in animal models? A5: In a mouse model of systemic lupus erythematosus (NZB/W F1 mice), a dose of 40.0 mg/kg administered via subcutaneous injection was shown to be effective in suppressing autoantibody production, splenomegaly, and renal dysfunction[1][3]. This dose can serve as a reference point for efficacy studies, but the maximum tolerated dose (MTD) and toxicity profile must be determined independently.

Troubleshooting Guides

Issue 1: Unexpected Adverse Clinical Signs Observed During Study

  • Problem: Animals treated with this compound exhibit unexpected adverse signs (e.g., lethargy, weight loss, ruffled fur, hunched posture).

  • Troubleshooting Steps:

    • Immediate Action: Record all clinical signs using a standardized scoring system (see Protocol 1). If signs are severe, consult with the institutional animal care and use committee (IACUC) and veterinary staff regarding humane endpoints.

    • Dose Verification: Re-verify the formulation and concentration of this compound to rule out a dosing error. Ensure the compound is fully solubilized and stable in the chosen vehicle.

    • Vehicle Control: Assess animals in the vehicle control group. If they show similar signs, the vehicle may be the cause.

    • Dose De-escalation: Initiate a dose-range-finding study to determine the Maximum Tolerated Dose (MTD). Reduce the dose by 30-50% in a new cohort of animals and monitor closely.

    • Pathology: At the study endpoint or if humane endpoints are reached, perform a full necropsy and collect tissues (especially liver, kidneys, spleen, and injection site) for histopathological analysis to identify target organs of toxicity.

Issue 2: High Variability in Efficacy or Toxicity Data

  • Problem: There is significant inter-animal variability in therapeutic response or toxicological outcomes at a given dose level.

  • Troubleshooting Steps:

    • Formulation & Administration: Inconsistent drug exposure is a common cause of variability.

      • Solubility: Confirm the solubility and stability of this compound in your vehicle. If it is a suspension, ensure it is homogenous before and during administration.

      • Route of Administration: For subcutaneous injections, vary the injection site to prevent local irritation and ensure consistent absorption[1]. For oral dosing, consider the impact of the fed/fasted state.

    • Animal Health: Ensure all animals are healthy and from a reliable source. Underlying subclinical infections can dramatically alter immune-modulating drug responses.

    • Pharmacokinetics (PK): If variability persists, conduct a pilot PK study to measure plasma concentrations of this compound over time. This will help determine if the variability is due to differences in drug absorption, distribution, metabolism, or excretion (ADME).

    • Metabolism: Consider that drug metabolism can be a source of toxicity and variable efficacy[7][8]. Investigate potential active or toxic metabolites if possible.

Quantitative Data Summary

Specific toxicity data for this compound is not publicly available. The table below provides a template for researchers to summarize their own dose-range-finding study results, using the known effective dose as a reference.

ParameterVehicle Control10 mg/kg this compound (s.c.)40 mg/kg this compound (s.c.)[1]100 mg/kg this compound (s.c.)
Efficacy
Anti-dsDNA IgG (relative)1.0User DataSuppressed exacerbation[3]User Data
SplenomegalyPresentUser DataSuppressed[3]User Data
Toxicity
Study Mortality (%)0%User DataUser DataUser Data
Max. Body Weight Loss (%)< 2%User DataUser DataUser Data
Serum ALT (U/L)User DataUser DataUser DataUser Data
Serum Creatinine (mg/dL)User DataUser DataUser DataUser Data
Injection Site ReactionsNoneUser DataUser DataUser Data

Data in italics should be replaced with experimentally determined values.

Experimental Protocols

Protocol 1: General Clinical Observation in Rodents

  • Frequency: Perform observations at least twice daily. For acute toxicity studies, increase frequency to 1, 2, 4, 8, and 24 hours post-dose.

  • Parameters to Assess:

    • General Appearance: Note the state of the fur (piloerection), posture (hunched), and general cleanliness.

    • Behavioral: Observe activity levels (lethargy, hyperactivity), arousal, and signs of pain (squinting, withdrawal).

    • Physiological: Monitor for changes in respiration (labored, rapid), salivation, lacrimation, and urination/defecation[9].

  • Body Weight: Measure body weight immediately before dosing and daily thereafter. Weight loss exceeding 15-20% of baseline is often a humane endpoint.

  • Scoring: Use a numerical scoring system (e.g., 0=normal, 1=slight, 2=moderate, 3=severe) for each parameter to allow for semi-quantitative analysis.

Protocol 2: Serum Biomarker Analysis for Organ Toxicity

  • Sample Collection: Collect blood via appropriate methods (e.g., submandibular, saphenous, or terminal cardiac puncture) into serum separator tubes.

  • Serum Separation: Allow blood to clot for 15-30 minutes at room temperature. Centrifuge at 2,000 x g for 10 minutes. Collect the supernatant (serum).

  • Biomarker Analysis: Use a certified clinical chemistry analyzer or validated ELISA kits to measure key biomarkers.

    • Hepatotoxicity: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST).

    • Nephrotoxicity: Blood urea nitrogen (BUN), Creatinine (Crea).

    • Pancreatic Toxicity: Amylase (AMY), Lipase (LIP).

    • Muscle Damage: Creatine kinase (CK).

  • Data Interpretation: Compare biomarker levels from treated groups to the vehicle control group. A significant elevation (e.g., >2-3 fold increase in aminotransferases) is indicative of organ toxicity.

Visualizations

Signaling Pathway

YE6144_Mechanism cluster_TLR TLR7/9 Activation (e.g., by nucleic acids) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus TLR TLR7/9 MyD88 MyD88 TLR->MyD88 1. Signal IKK_complex IKK Complex MyD88->IKK_complex 2. Cascade IRF5_i IRF5 (Inactive) IKK_complex->IRF5_i 3. Phosphorylation IRF5_p p-IRF5 (Active) IRF5_nuc p-IRF5 IRF5_p->IRF5_nuc 5. Translocation This compound This compound This compound->IKK_complex 4. Inhibition Transcription Transcription of Type I IFN & Pro-inflammatory Genes IRF5_nuc->Transcription 6. Gene Induction

Caption: Mechanism of this compound action in the TLR-MyD88 signaling pathway.

Experimental Workflow

Toxicity_Workflow start Start: In Vivo Study with this compound observe Daily Clinical Observations & Body Weight (Protocol 1) start->observe decision Adverse Event Observed? observe->decision no_event Continue Study Proceed to Endpoint Analysis decision->no_event No yes_event Severity Assessment (Vet Consult) decision->yes_event Yes endpoint Scheduled Endpoint: Collect Blood & Tissues no_event->endpoint verify Verify Dose Formulation & Administration Route yes_event->verify necropsy Humane Endpoint? Perform Necropsy & Histology verify->necropsy dose_reduce Initiate Dose De-escalation (e.g., MTD finding study) necropsy->dose_reduce No (Mild/Moderate) analysis Analyze Serum Biomarkers (Protocol 2) & Histopathology necropsy->analysis Yes (Severe) dose_reduce->start Restart Study with New Cohort endpoint->analysis

Caption: Troubleshooting workflow for unexpected toxicity in animal studies.

References

YE6144 experimental controls and validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for using YE6144, a selective inhibitor of Interferon Regulatory Factor 5 (IRF5). Here you will find troubleshooting guidance, frequently asked questions, experimental protocols, and key data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a specific small-molecule inhibitor of the transcription factor IRF5.[1] It selectively suppresses IRF5 activity by inhibiting its phosphorylation, a critical step for its activation and nuclear translocation.[1][2][3] This inhibitory action has been demonstrated in both human peripheral blood mononuclear cells (PBMCs) and mouse splenocytes.[3]

Q2: How does this compound affect the NF-κB signaling pathway?

A2: this compound is highly selective for IRF5. Studies have shown that it only minimally affects the nuclear translocation of NF-κB p65 in monocytes and has no effect in plasmacytoid dendritic cells (pDCs).[3][4] This selectivity is a key advantage, as IRF5 and NF-κB share the upstream kinase IKKβ in the TLR-MyD88 pathway.[3]

Q3: What are the recommended in vitro working concentrations for this compound?

A3: The effective concentration of this compound can vary depending on the cell type and experimental endpoint. For inhibiting IRF5 phosphorylation, concentrations of 1 µM in human PBMCs and 3 µM in mouse splenocytes for 30 minutes have been shown to be effective.[2][5] For inhibiting the production of type I interferons in human PBMCs, the IC50 is approximately 0.09 µM.[2][3]

Q4: What is the recommended in vivo dosage for this compound?

A4: In a mouse model of systemic lupus erythematosus (NZB/W F1 mice), a subcutaneous injection of 40.0 mg/kg of this compound has been shown to suppress the exacerbation of autoantibody production, splenomegaly, and renal dysfunction.[2][5]

Q5: How should I prepare this compound for in vivo administration?

A5: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2] A common method for preparing a clear solution for subcutaneous injection involves first dissolving this compound in a suitable stock solvent like DMSO, and then further diluting it in a vehicle such as a mixture of PEG300, Tween-80, and saline.[2] For detailed instructions, please refer to the "Experimental Protocols" section.

Troubleshooting Guide

IssuePossible CauseRecommendation
No or low inhibition of IRF5 phosphorylation Suboptimal concentration of this compound: The effective concentration can be cell-type dependent.Perform a dose-response experiment to determine the optimal concentration for your specific cell line or primary cells. Start with a range of 0.1 µM to 10 µM.
Insufficient incubation time: A 30-minute pre-incubation is a good starting point, but may need optimization.Try extending the pre-incubation time with this compound to 60 minutes before stimulation.
Degradation of this compound: Improper storage of the stock solution can lead to reduced activity.Store the stock solution at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
Inconsistent results between experiments Variability in cell stimulation: The level of IRF5 activation can vary depending on the stimulant and its concentration.Ensure consistent stimulation conditions (e.g., concentration of TLR ligands like R-848 or CpG ODNs) across all experiments.
Vehicle effects: The solvent used to dissolve this compound (e.g., DMSO) might have an effect on the cells at higher concentrations.Always include a vehicle-only control in your experiments to account for any solvent-related effects. Ensure the final DMSO concentration is consistent across all conditions and ideally below 0.1%.
Precipitation of this compound in in vivo formulation Improper mixing or solvent ratios: The order of solvent addition and mixing is crucial for maintaining solubility.Prepare the formulation by adding each solvent sequentially and ensuring complete mixing at each step. If precipitation occurs, gentle heating and/or sonication may help in dissolution.[2]
Unexpected off-target effects High concentration of this compound: While selective, very high concentrations may lead to off-target effects.Use the lowest effective concentration of this compound as determined by your dose-response experiments.
Contamination of this compound: Impurities in the compound could cause unexpected cellular responses.Ensure you are using a high-purity grade of this compound.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterCell TypeConcentrationIncubation TimeResult
IC50 (Type I IFN Production)Human HC PBMCs~0.09 µM30 minInhibition of R-848-induced IFN-β and IFN-α production.[2][3]
IRF5 Phosphorylation InhibitionHuman HC PBMCs1 µM30 minInhibition of R-848-induced IRF5 phosphorylation.[2][5]
IRF5 Phosphorylation InhibitionMouse WT Splenocytes3 µM30 minInhibition of R-848-induced IRF5 phosphorylation.[2][5]
Type I IFN Gene InductionMouse WT Splenocytes3 µM30 minWeakened induction of Ifnb1 and Ifna stimulated by TLR7 or TLR9 ligands.[2][5]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of SLE

Animal ModelDosageAdministration RouteDosing ScheduleOutcome
NZB/W F1 mice40.0 mg/kgSubcutaneous (s.c.)OnceSuppressed exacerbation of autoantibody production, splenomegaly, and renal dysfunction.[2][5]

Experimental Protocols

In Vitro Inhibition of IRF5 Phosphorylation
  • Cell Preparation:

    • Culture human PBMCs or mouse splenocytes according to standard laboratory protocols.

  • This compound Pre-treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute this compound to the desired final concentration (e.g., 1 µM for human PBMCs, 3 µM for mouse splenocytes) in cell culture medium.

    • Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C.

    • Include a vehicle control (DMSO) at the same final concentration.

  • Cell Stimulation:

    • Stimulate the cells with a TLR agonist such as R-848 (e.g., 3 µM) for 60 minutes at 37°C to induce IRF5 phosphorylation.

  • Analysis:

    • Lyse the cells and collect the protein lysates.

    • Analyze the levels of phosphorylated IRF5 (p-IRF5) and total IRF5 by Western blot or capillary-based immunoassay. Use GAPDH as a loading control.[3]

In Vivo Administration of this compound
  • Stock Solution Preparation:

    • Prepare a 100 mg/mL stock solution of this compound in DMSO.

  • Working Solution Formulation (for a 1 mL final volume):

    • Start with 100 µL of the 100 mg/mL this compound DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline and mix well to achieve the final working solution.

    • Note: This protocol yields a clear solution of ≥ 10 mg/mL.[2]

  • Administration:

    • Administer the freshly prepared this compound solution to the animals via subcutaneous injection at the desired dosage (e.g., 40.0 mg/kg).

Visualizations

YE6144_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_ligand TLR7/9 Ligands (e.g., R-848, CpG) TLR TLR7/9 TLR_ligand->TLR Binds to MyD88 MyD88 TLR->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Recruits & Activates IRF5_inactive IRF5 (inactive) IKK_complex->IRF5_inactive Phosphorylates IRF5_active p-IRF5 (active) IRF5_inactive->IRF5_active Activation IRF5_dimer p-IRF5 Dimer IRF5_active->IRF5_dimer Dimerization & Nuclear Translocation This compound This compound This compound->IKK_complex Inhibits Phosphorylation DNA DNA IRF5_dimer->DNA Binds to ISRE Gene_expression Type I IFN & Pro-inflammatory Cytokine Gene Expression DNA->Gene_expression Promotes Transcription

Caption: Signaling pathway of IRF5 activation and its inhibition by this compound.

experimental_workflow start Start: Cell Culture pretreatment Pre-treatment: This compound or Vehicle start->pretreatment 30-60 min stimulation Stimulation: TLR Ligand (e.g., R-848) pretreatment->stimulation 60 min analysis Analysis: - p-IRF5/Total IRF5 (Western Blot) - Cytokine Levels (ELISA) - Gene Expression (RT-qPCR) stimulation->analysis end End: Data Interpretation analysis->end

Caption: General in vitro experimental workflow for testing this compound efficacy.

References

Technical Support Center: Optimizing YE6144 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of YE6144, a prototypical inhibitor of Interferon Regulatory Factor 5 (IRF5), in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you design and execute successful studies and improve the in vivo efficacy of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound, presented in a question-and-answer format.

Issue 1: Suboptimal or No Efficacy Observed

  • Question: We are not observing the expected therapeutic effect of this compound in our animal model. What are the potential causes and how can we troubleshoot this?

  • Answer: Suboptimal efficacy can stem from several factors, ranging from compound formulation and administration to the experimental model itself. Here is a step-by-step guide to diagnose and resolve the issue:

    • Verify Compound Formulation and Administration:

      • Formulation Integrity: this compound has low aqueous solubility. Ensure the compound is fully dissolved in the vehicle. Precipitation can lead to inaccurate dosing. Consider using one of the recommended formulations (see Table 2). If precipitation is observed, gentle heating and/or sonication can aid dissolution. Always prepare fresh formulations for each experiment.[1]

      • Dosing Accuracy: Double-check all calculations for the dose and concentration of the formulation. Ensure the administration technique (e.g., subcutaneous injection) is consistent and accurate across all animals.

    • Confirm Target Engagement:

      • Pharmacodynamic (PD) Markers: It is crucial to confirm that this compound is reaching its target and exerting its intended biological effect. Measure the phosphorylation status of IRF5 in relevant tissues (e.g., splenocytes) or peripheral blood mononuclear cells (PBMCs) from treated animals. A significant reduction in phosphorylated IRF5 (p-IRF5) compared to vehicle-treated controls is a key indicator of target engagement.[2][3]

      • Downstream Gene Expression: Analyze the expression of IRF5 target genes, such as type I interferons (IFN-α, IFN-β) and pro-inflammatory cytokines (e.g., IL-6, TNF-α), in tissues of interest.[2][3][4] A reduction in the expression of these genes will confirm the biological activity of this compound.

    • Evaluate Pharmacokinetics (PK):

      • Bioavailability: If target engagement is not confirmed, the compound may not be reaching sufficient concentrations in the circulation or the target tissue. A pilot PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your specific animal model and strain is recommended.[5]

    • Review the Animal Model and Disease State:

      • Disease Progression: In models of systemic lupus erythematosus (SLE) like the NZB/W F1 mouse, the timing of treatment initiation is critical. The therapeutic effect of this compound has been demonstrated both before and after disease onset.[3] Ensure that the treatment window aligns with the expected disease progression in your colony.

      • Model Variability: The NZB/W F1 model can exhibit variability in disease onset and severity.[6][7] Ensure that animals are appropriately randomized into treatment groups based on baseline disease markers (e.g., proteinuria).[6]

Issue 2: High Variability in Experimental Readouts

  • Question: We are observing high inter-animal variability in our efficacy readouts (e.g., autoantibody titers, proteinuria) within the same treatment group. How can we reduce this variability?

  • Answer: High variability can obscure true treatment effects. The following steps can help minimize variability:

    • Standardize Experimental Procedures:

      • Animal Husbandry: Ensure all animals are housed under identical conditions (diet, light-dark cycle, cage density) as these factors can influence disease development.

      • Dosing and Handling: Use consistent dosing volumes and techniques. Minimize stress during animal handling as it can impact immune responses.

    • Refine the Animal Model:

      • Source and Strain: Use animals from a reputable vendor and ensure they are of the same genetic background.

      • Age and Sex Matching: Strictly match the age and sex of the animals in all experimental groups. In the NZB/W F1 model, females develop a more severe and accelerated disease.[8][9]

      • Baseline Monitoring: Before initiating treatment, monitor baseline disease parameters such as proteinuria and anti-dsDNA antibody levels to ensure homogenous groups.[6]

    • Increase Sample Size:

      • A larger number of animals per group can help to mitigate the impact of individual animal variability on the statistical power of the study.

Issue 3: Unexpected Toxicity

  • Question: We are observing unexpected toxicity (e.g., weight loss, lethargy) in our treatment group. What could be the cause?

  • Answer: Toxicity can be related to the compound itself, the vehicle, or potential off-target effects.

    • Vehicle Control: Always include a vehicle-only control group to rule out any toxicity caused by the formulation excipients.[5]

    • Dose-Ranging Study: If not already performed, conduct a maximum tolerated dose (MTD) study to determine the safe dosing range for this compound in your specific animal model.[5]

    • Investigate Off-Target Effects:

      • While this compound is reported to be a selective inhibitor of IRF5 phosphorylation with minimal impact on NF-κB activity, off-target effects can never be completely ruled out for small molecule inhibitors.[2][4]

      • If toxicity persists at doses required for efficacy, consider performing broader profiling to identify potential off-target interactions.[10][11]

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound?

    • A1: this compound is a prototypical small molecule inhibitor of Interferon Regulatory Factor 5 (IRF5). It selectively suppresses IRF5 activity by inhibiting its phosphorylation, a critical step for its activation and nuclear translocation.[1] This leads to a downstream reduction in the expression of type I interferons and other pro-inflammatory cytokines.[2][3]

  • Q2: In which in vivo models has this compound been shown to be effective?

    • A2: this compound has demonstrated efficacy in the NZB/W F1 mouse model of systemic lupus erythematosus (SLE).[3] In this model, this compound treatment suppressed the exacerbation of autoantibody production, splenomegaly, and renal dysfunction.[3]

  • Q3: What is the recommended in vivo dose and route of administration for this compound?

    • A3: A dose of 40.0 mg/kg administered via subcutaneous (s.c.) injection has been shown to be effective in suppressing the progression of SLE in the NZB/W F1 mouse model.[1] However, the optimal dose may vary depending on the specific animal model, disease severity, and experimental endpoint. A dose-response study is recommended to determine the optimal dose for your specific application.

  • Q4: How should I prepare this compound for in vivo administration?

    • A4: Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo use. Several protocols are available (see Table 2). It is recommended to prepare the working solution fresh on the day of use.[1]

  • Q5: What are the expected outcomes of successful this compound treatment in the NZB/W F1 mouse model?

    • A5: Successful treatment with this compound in the NZB/W F1 mouse model is expected to result in:

      • Reduced serum levels of anti-dsDNA IgG autoantibodies.[2]

      • Alleviation of splenomegaly (enlarged spleen).[3]

      • Suppression of renal dysfunction, as indicated by reduced proteinuria.[2][3]

      • Amelioration of glomerulonephritis.[2]

      • Decreased expression of interferon-stimulated genes (ISGs).[2]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterCell TypeStimulusValueReference
IC50 (Type I IFN production) Human PBMCsR-848~0.09 µM[2]
IRF5 Phosphorylation Inhibition Human PBMCsR-848 (3 µM)Effective at 1 µM[2]
IRF5 Phosphorylation Inhibition Mouse SplenocytesR-848 (3 µM)Effective at 3 µM[2]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in the NZB/W F1 Mouse Model of SLE

  • Animals: Female NZB/W F1 mice, aged appropriately for the desired disease stage (e.g., pre-disease or established disease).

  • Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at 40 mg/kg) based on baseline proteinuria levels. A typical group size is 8-15 mice.

  • Formulation Preparation: Prepare the this compound formulation according to one of the protocols in Table 2. Prepare the vehicle control using the same excipients without the active compound.

  • Dosing: Administer this compound or vehicle via subcutaneous injection daily or as determined by your experimental design.

  • Monitoring:

    • Monitor animal health and body weight regularly.

    • Measure proteinuria weekly using urine test strips.

    • Collect blood samples at specified intervals to measure serum anti-dsDNA IgG levels by ELISA.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect spleens and kidneys for:

    • Spleen weight measurement.

    • Histopathological analysis of the kidneys to assess glomerulonephritis.

    • Flow cytometric analysis of splenocytes to assess immune cell populations.

    • Gene expression analysis of IRF5 target genes in relevant tissues.

Protocol 2: Pharmacodynamic (PD) Assay for IRF5 Inhibition

  • Animals and Dosing: Use the same animal model and dosing regimen as in the efficacy study.

  • Tissue Collection: At a specified time point after the final dose (e.g., 2-4 hours), euthanize the animals and collect spleens or other tissues of interest.

  • Cell Isolation: Prepare single-cell suspensions from the spleens.

  • Western Blot for p-IRF5:

    • Lyse the cells and perform protein quantification.

    • Run the protein lysates on an SDS-PAGE gel and transfer to a membrane.

    • Probe the membrane with antibodies against phosphorylated IRF5 (p-IRF5) and total IRF5. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.

  • qRT-PCR for Target Gene Expression:

    • Isolate RNA from the cells or tissues.

    • Perform reverse transcription to generate cDNA.

    • Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of IRF5 target genes (e.g., Ifnb1, Ifna, Il6, Tnf). Normalize the expression to a housekeeping gene.

Visualizations

IRF5_Signaling_Pathway TLR7_9 TLR7/9 MyD88 MyD88 TLR7_9->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IRF5_inactive IRF5 (inactive) IKK_complex->IRF5_inactive Phosphorylation IRF5_active p-IRF5 (active) IRF5_inactive->IRF5_active Nucleus Nucleus IRF5_active->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (IFN-α/β, IL-6, TNF-α) Nucleus->Proinflammatory_Genes Transcription This compound This compound This compound->IRF5_inactive Inhibits Phosphorylation

Caption: Simplified signaling pathway of IRF5 activation and the inhibitory action of this compound.

Experimental_Workflow cluster_pre_study Pre-Study cluster_in_vivo_phase In Vivo Phase cluster_endpoint_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., NZB/W F1 mice) Dose_Selection Determine Dose Range (MTD study) Animal_Model->Dose_Selection Formulation Prepare this compound Formulation Dose_Selection->Formulation Randomization Randomize Animals Formulation->Randomization Dosing Administer this compound/Vehicle Randomization->Dosing Monitoring Monitor Disease Progression (e.g., proteinuria, body weight) Dosing->Monitoring Sample_Collection Collect Tissues/Blood Monitoring->Sample_Collection Efficacy_Readouts Measure Efficacy Endpoints (e.g., autoantibodies, histology) Sample_Collection->Efficacy_Readouts PD_Markers Assess PD Markers (p-IRF5, gene expression) Sample_Collection->PD_Markers

Caption: A general experimental workflow for evaluating the in vivo efficacy of this compound.

Table 2: Recommended Formulations for In Vivo Administration of this compound

ProtocolComponent 1Component 2Component 3Component 4SolubilityReference
1 10% DMSO40% PEG3005% Tween-8045% Saline≥ 10 mg/mL[1]
2 10% DMSO90% (20% SBE-β-CD in Saline)--≥ 10 mg/mL[1]
3 10% DMSO90% Corn Oil--≥ 10 mg/mL[1]

Note: For all protocols, add each solvent one by one and mix thoroughly. If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution. It is recommended to prepare fresh solutions for each use.[1]

References

Validation & Comparative

A Comparative Guide to IRF5 Inhibitors: YE6144 and Other Emerging Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Interferon Regulatory Factor 5 (IRF5) has emerged as a critical therapeutic target in a range of autoimmune and inflammatory diseases due to its central role in orchestrating pro-inflammatory responses. The development of small molecules and peptides that can effectively modulate IRF5 activity is an area of intense research. This guide provides an objective comparison of the prototypical IRF5 inhibitor, YE6144, with other notable alternatives, supported by available experimental data.

Overview of IRF5 and its Signaling Pathway

IRF5 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of various pro-inflammatory cytokines, including type I interferons (IFNs), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Its activation is a key event downstream of Toll-like receptor (TLR) signaling, particularly TLR7 and TLR8, which recognize viral single-stranded RNA. The canonical TLR7/8-mediated activation of IRF5 involves a signaling cascade initiated by the adaptor protein MyD88, followed by the recruitment and activation of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), TRAF6 (TNF Receptor-Associated Factor 6), and TAK1 (Transforming growth factor-β-Activated Kinase 1). This ultimately leads to the phosphorylation of IKKβ (Inhibitor of nuclear factor Kappa-B Kinase subunit beta), which in turn phosphorylates IRF5, triggering its dimerization and nuclear translocation.[1]

Quantitative Comparison of IRF5 Inhibitors

Direct head-to-head comparative studies of various IRF5 inhibitors are limited. The following table summarizes the available quantitative data for this compound and other selected inhibitors. It is crucial to note that the experimental assays and endpoints differ between studies, which should be considered when comparing potency.

InhibitorTypeMechanism of ActionAssayEndpointPotencyReference
This compound Small MoleculeInhibits IRF5 phosphorylationCellular Assay (human PBMCs)Inhibition of Type I IFN productionIC50: ~0.09 µM[2][3][4]
N5-1 PeptideStabilizes inactive IRF5 monomer, inhibits nuclear translocationBiochemical AssayBinding affinity to IRF5Kd: 98.8 nM[5]
HotSpot Therapeutics Inhibitor Small MoleculeAllosteric inhibitionCellular Assay (human monocytes, B cells, PBMCs)Inhibition of TNF productionIC50: 3 - 8.2 nM[6]
IRAK4 Inhibitors (e.g., PF-06426779) Small MoleculeIndirectly inhibit IRF5 by targeting upstream kinase IRAK4Cellular AssayInhibition of IRF5 nuclear translocationBlocks translocation[7][8]
IRF5-CPP5 PeptideInhibits IRF5 dimerizationBiochemical AssayInhibition of IRF5 dimerizationIC50: 15.3 - 15.4 µM[9]

Detailed Experimental Methodologies

This section outlines the general protocols for key experiments used to characterize IRF5 inhibitors.

IRF5 Dimerization Assay

This assay is designed to measure the ability of a compound to inhibit the homodimerization of IRF5, a critical step for its activation.

Protocol:

  • Cell Culture and Treatment: Human monocytic THP-1 cells are cultured and treated with the test inhibitor for a specified period (e.g., 30 minutes).

  • Stimulation: Cells are then stimulated with a TLR agonist, such as R848, to induce IRF5 activation and dimerization.

  • Cell Lysis: After stimulation, cells are lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Native-PAGE and Western Blot: The cell lysates are resolved by native polyacrylamide gel electrophoresis (PAGE) to separate protein complexes based on size and charge. The proteins are then transferred to a membrane and immunoblotted using an antibody specific for IRF5 to visualize monomeric and dimeric forms.[1][10][11][12][13]

  • Quantification: The intensity of the bands corresponding to the IRF5 dimer is quantified to determine the extent of inhibition.

IRF5 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes and quantifies the movement of IRF5 from the cytoplasm to the nucleus upon activation.

Protocol:

  • Cell Culture and Treatment: Cells (e.g., primary human monocytes or cell lines) are seeded on coverslips and treated with the inhibitor.

  • Stimulation: Cells are stimulated with a TLR agonist (e.g., R848) to induce IRF5 nuclear translocation.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.

  • Immunostaining: Cells are incubated with a primary antibody against IRF5, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA dye like DAPI.

  • Microscopy and Analysis: The subcellular localization of IRF5 is visualized using a fluorescence microscope. The degree of nuclear translocation is quantified by measuring the fluorescence intensity of IRF5 in the nucleus relative to the cytoplasm.[14][15][16][17]

Cytokine Production Assay (ELISA)

This assay measures the downstream functional consequence of IRF5 inhibition, which is the reduction in pro-inflammatory cytokine secretion.

Protocol:

  • Cell Culture and Treatment: Immune cells, such as peripheral blood mononuclear cells (PBMCs), are treated with the IRF5 inhibitor.

  • Stimulation: The cells are then stimulated with a TLR agonist to induce cytokine production.

  • Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.

  • ELISA: The concentration of a specific cytokine (e.g., IFN-α, TNF-α, IL-6) in the supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[18][19][20][21] This typically involves capturing the cytokine with a specific antibody coated on a plate, followed by detection with a biotinylated antibody and a streptavidin-HRP conjugate, and finally, the addition of a substrate to produce a colorimetric signal that is proportional to the amount of cytokine present.

Visualizing the Landscape of IRF5 Inhibition

The following diagrams illustrate the IRF5 signaling pathway and a general workflow for evaluating IRF5 inhibitors.

IRF5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_Ligand TLR7/8 Ligand (e.g., ssRNA) TLR7_8 TLR7/8 MyD88 MyD88 TLR7_8->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits TRAF6 TRAF6 IRAK4->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKKbeta IKKβ TAK1->IKKbeta activates IRF5_inactive IRF5 (inactive monomer) IKKbeta->IRF5_inactive phosphorylates IRF5_active IRF5 (active dimer) IRF5_inactive->IRF5_active dimerizes DNA DNA (ISRE) IRF5_active->DNA binds to IRF5_active->DNA IRAK4_inhibitor IRAK4 Inhibitors IRAK4_inhibitor->IRAK4 inhibits This compound This compound This compound->IKKbeta inhibits phosphorylation N5_1 N5-1 N5_1->IRF5_inactive stabilizes IRF5_CPP5 IRF5-CPP5 IRF5_CPP5->IRF5_active inhibits dimerization Cytokines Pro-inflammatory Cytokines (IFN, TNF, IL-6) DNA->Cytokines induces transcription

Caption: Canonical IRF5 signaling pathway and points of intervention by various inhibitors.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow start Start: Candidate Inhibitor biochemical_assay Biochemical Assay (e.g., Dimerization Assay) start->biochemical_assay cellular_assay Cellular Assay (e.g., Nuclear Translocation) biochemical_assay->cellular_assay Promising Candidates functional_assay Functional Assay (e.g., Cytokine Production) cellular_assay->functional_assay Confirmed Activity end End: Lead Compound functional_assay->end

Caption: General experimental workflow for the evaluation of IRF5 inhibitors.

References

A Comparative Guide: Targeting the TLR/MyD88 Pathway through IRF5 Inhibition with YE6144 versus Upstream IRAK4 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YE6144, an inhibitor of Interferon Regulatory Factor 5 (IRF5), with a class of small molecules that target the upstream kinase, Interleukin-1 Receptor-Associated Kinase 4 (IRAF4). This comparison is framed not as a direct competition for the same target, but as an evaluation of two distinct strategies for modulating the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are pivotal in a range of inflammatory and autoimmune diseases.

Introduction

The TLR/IL-1R signaling cascade plays a crucial role in the innate immune system. Its dysregulation is implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and certain cancers. A key signaling complex in this pathway is the Myddosome, which consists of the adaptor protein MyD88 and the IRAK family of kinases. IRAK4, as the master regulator in this complex, activates downstream signaling, leading to the activation of transcription factors such as NF-κB and IRF5, and subsequent production of inflammatory cytokines and type I interferons (IFNs).[1][2][3][4]

This guide will compare the pharmacological profiles of two distinct inhibitory approaches:

  • This compound: A small molecule inhibitor that targets IRF5, a key transcription factor downstream of IRAK4.[5][6][7] this compound selectively suppresses IRF5 activity by inhibiting its phosphorylation.[5][7]

  • IRAK4 Inhibitors: A class of drugs that directly target the kinase activity of IRAK4, thereby blocking the signaling cascade at a more upstream point. Several IRAK4 inhibitors are in various stages of preclinical and clinical development, including PF-06650833 (Zimlovisertib), Emavusertib (CA-4948), and ND-2158.[8][9][10][11][12]

Signaling Pathway Overview

The following diagram illustrates the points of intervention for this compound and IRAK4 inhibitors within the TLR/MyD88 signaling pathway.

TLR_Signaling_Pathway TLR/MyD88 Signaling Pathway and Inhibitor Targets cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation IRF5 IRF5 IKK_complex->IRF5 Phosphorylation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IRF5_nucleus IRF5 IRF5->IRF5_nucleus Translocation Cytokines Inflammatory Cytokines Type_I_IFN Type I IFNs Gene_Expression Gene Expression NFkB_nucleus->Gene_Expression IRF5_nucleus->Gene_Expression Gene_Expression->Cytokines Gene_Expression->Type_I_IFN IRAK4_inhibitor IRAK4 Inhibitors (e.g., PF-06650833) IRAK4_inhibitor->IRAK4 YE6144_inhibitor This compound YE6144_inhibitor->IRF5 Inhibits Phosphorylation

Caption: TLR/MyD88 signaling cascade showing the points of inhibition for IRAK4 inhibitors and this compound.

Quantitative Comparison of In Vitro Potency

The following table summarizes the available quantitative data for this compound and a selection of representative IRAK4 inhibitors. It is important to note that these values were obtained from different studies under varying experimental conditions and are therefore not directly comparable.

CompoundTargetAssay TypeIC50Reference(s)
This compound IRF5 (functional)Inhibition of Type I IFN production in human PBMCs~0.09 µM[5][13][14]
PF-06650833 (Zimlovisertib) IRAK4 KinaseBiochemical Kinase Assay0.52 nM[15]
IRAK4 (cellular)Cell-based assay0.2 nM[16]
IRAK4 (PBMC)PBMC assay2.4 nM[16]
Emavusertib (CA-4948) IRAK4 KinaseBiochemical Kinase Assay< 50 nM[17]
ND-2158 IRAK4 KinaseBiochemical Kinase AssayKᵢ = 1.3 nM[10]
Zabedosertib (BAY 1834845) IRAK4 KinaseBiochemical Kinase Assay3.55 nM[15][16]

Preclinical and In Vivo Data Summary

CompoundModelKey FindingsReference(s)
This compound NZB/W F1 mouse model of SLESuppressed autoantibody production, splenomegaly, and renal dysfunction.[5][13]
PF-06650833 (Zimlovisertib) Rat collagen-induced arthritis (CIA) modelProtected rats from CIA.[18]
Mouse models of lupus (pristane-induced and MRL/lpr)Reduced circulating autoantibody levels.[18]
ND-2158 Mouse models of collagen-induced arthritis and goutAlleviated arthritis and blocked gout formation.[10]
ABC DLBCL xenograft modelsSuppressed tumor growth as a single agent and in combination with other inhibitors.[10]
Emavusertib (CA-4948) Mouse models of B-cell NHL and AMLShowed antitumor efficacy with an acceptable toxicity profile.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to aid in the interpretation of the data and for the design of future studies.

IRAK4 Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro potency of IRAK4 inhibitors.

IRAK4_Kinase_Assay Workflow for IRAK4 Kinase Inhibition Assay reagents Prepare Reagents: - Recombinant IRAK4 enzyme - Kinase buffer - ATP (radiolabeled or for detection system) - Substrate (e.g., Myelin Basic Protein) - Test inhibitor (serial dilutions) reaction_setup Set up Kinase Reaction: - Add IRAK4, substrate, and inhibitor to wells - Pre-incubate reagents->reaction_setup initiate_reaction Initiate Reaction: - Add ATP to start the reaction reaction_setup->initiate_reaction incubation Incubate at 30°C for a defined period (e.g., 45-60 minutes) initiate_reaction->incubation stop_reaction Stop Reaction: - Add stop buffer (e.g., EDTA) incubation->stop_reaction detection Detection of Substrate Phosphorylation: - Filter binding assay (for radiolabeled ATP) - Luminescence-based assay (e.g., ADP-Glo™) - Fluorescence-based assay (e.g., LanthaScreen™) stop_reaction->detection data_analysis Data Analysis: - Plot inhibitor concentration vs. kinase activity - Calculate IC50 value using non-linear regression detection->data_analysis

References

A Comparative Guide to IRF5 Inhibition: The Small Molecule YE6144 Versus Small Peptide Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Interferon Regulatory Factor 5 (IRF5) has emerged as a critical mediator in the inflammatory response, making it a compelling therapeutic target for a range of autoimmune diseases. Two primary strategies for inhibiting IRF5 activity have garnered significant attention: the small molecule inhibitor YE6144 and rationally designed small peptide inhibitors. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers in selecting the appropriate tool for their specific needs.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and small peptide inhibitors lies in their mechanism of action. This compound acts upstream in the IRF5 activation cascade, while the current generation of small peptide inhibitors targets a crucial downstream step.

  • This compound: This small molecule selectively suppresses the activity of IRF5 by inhibiting its phosphorylation.[1][2][3] Phosphorylation is a critical post-translational modification required for IRF5 activation, dimerization, and subsequent nuclear translocation.[4] By preventing this initial activation step, this compound effectively blocks the entire downstream signaling cascade mediated by IRF5.

  • Small Peptide Inhibitors: These inhibitors are designed to disrupt the homodimerization of activated IRF5.[5][6][7] IRF5 must form dimers to translocate to the nucleus and bind to the promoter regions of its target genes.[5] The small peptides, often engineered as cell-penetrating peptides (CPPs), directly interfere with the protein-protein interaction sites essential for dimerization.[5][7] Another approach involves decoy peptides, such as IRF5D, which mimic the IRF5 dimerization domain and competitively bind to IRF5 monomers.[8][9]

Performance Data: A Quantitative Comparison

The following tables summarize the available quantitative data on the performance of this compound and representative small peptide IRF5 inhibitors. It is important to note that a direct head-to-head comparison in the same experimental systems is not yet available in the public domain.

Table 1: In Vitro Efficacy of IRF5 Inhibitors

InhibitorTypeTarget AssayCell TypeIC50 / KdCitation(s)
This compound Small MoleculeType I IFN ProductionHuman PBMCs~0.09 µM[4][10][11]
IRF5-CPP5 Cell-Penetrating PeptideIRF5 DimerizationRecombinant IRF515.3 µM (WT), 15.4 µM (S430D)[3]
IRF5D Decoy PeptideBinding to IRF5Recombinant IRF53.72 ± 0.74 x 10⁻⁶ M[8][12]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Lupus (NZB/W F1)

ParameterDosage and AdministrationKey FindingsCitation(s)
Autoantibody Production40 mg/kg, subcutaneous injectionSuppressed the exacerbation of autoantibody production[10][11]
Splenomegaly40 mg/kg, subcutaneous injectionSuppressed splenomegaly[4][11]
Renal Dysfunction40 mg/kg, subcutaneous injectionSuppressed renal dysfunction[4][11]

Experimental Methodologies

Detailed protocols are crucial for reproducing and building upon existing research. Below are summaries of key experimental procedures used to evaluate these IRF5 inhibitors.

IRF5 Signaling Pathway

The following diagram illustrates the canonical IRF5 signaling pathway, highlighting the points of intervention for both this compound and small peptide inhibitors.

IRF5_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR7/8 MyD88 MyD88 TLR->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IKKbeta IKKβ TRAF6->IKKbeta IRF5_inactive IRF5 (inactive) IKKbeta->IRF5_inactive Phosphorylation IRF5_active p-IRF5 (active) IRF5_inactive->IRF5_active IRF5_dimer p-IRF5 Dimer IRF5_active->IRF5_dimer Homodimerization IRF5_dimer_nuc p-IRF5 Dimer IRF5_dimer->IRF5_dimer_nuc Nuclear Translocation This compound This compound This compound->IKKbeta Inhibits Peptide Small Peptide Inhibitors Peptide->IRF5_active Inhibits Dimerization Gene Pro-inflammatory Gene Transcription IRF5_dimer_nuc->Gene

IRF5 signaling pathway and inhibitor targets.
Experimental Workflow: IRF5 Phosphorylation Assay

This workflow outlines the key steps in assessing IRF5 phosphorylation, a method to evaluate the efficacy of inhibitors like this compound.

Phosphorylation_Workflow start Start: Cell Culture (e.g., PBMCs, Splenocytes) pretreatment Pre-treatment with this compound or Vehicle Control start->pretreatment stimulation Stimulation with TLR agonist (e.g., R848) pretreatment->stimulation lysis Cell Lysis stimulation->lysis protein_quant Protein Quantification lysis->protein_quant sds_page SDS-PAGE with Phos-tag™ protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting with anti-IRF5 antibody transfer->immunoblot detection Detection of Phosphorylated and Total IRF5 immunoblot->detection end End: Data Analysis detection->end

Workflow for IRF5 phosphorylation analysis.

Protocol Summary: IRF5 Phosphorylation Assay This method utilizes Phos-tag™ SDS-PAGE to separate phosphorylated IRF5 isoforms.[2]

  • Cell Culture and Treatment: Human Peripheral Blood Mononuclear Cells (PBMCs) or mouse splenocytes are pre-treated with this compound or a vehicle control for 30 minutes.[4]

  • Stimulation: Cells are then stimulated with a Toll-like receptor (TLR) agonist, such as R848, for 60 minutes to induce IRF5 phosphorylation.[4]

  • Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

  • Phos-tag™ SDS-PAGE: Equal amounts of protein are separated on an SDS-polyacrylamide gel containing Phos-tag™, which specifically retards the migration of phosphorylated proteins.

  • Western Blotting: Proteins are transferred to a membrane and immunoblotted with an antibody against total IRF5.

  • Detection: The separated bands corresponding to non-phosphorylated and phosphorylated IRF5 are visualized and quantified.

Experimental Workflow: IRF5 Homodimerization Assay

This workflow details the process of a native-PAGE based assay to assess the ability of small peptide inhibitors to disrupt IRF5 dimerization.

Dimerization_Workflow start Start: THP-1 Cell Culture pretreatment Pre-treatment with IRF5-CPP or Control Peptide start->pretreatment stimulation Stimulation with R848 pretreatment->stimulation lysis Cell Lysis in Non-denaturing Buffer stimulation->lysis protein_quant Protein Quantification lysis->protein_quant native_page Native-PAGE protein_quant->native_page transfer Western Blot Transfer native_page->transfer immunoblot Immunoblotting with anti-IRF5 antibody transfer->immunoblot detection Detection of IRF5 Monomers and Dimers immunoblot->detection end End: Data Analysis detection->end

Workflow for IRF5 homodimerization assay.

Protocol Summary: IRF5 Homodimerization Assay (Native-PAGE) This technique separates protein complexes based on their native size and charge.[5][13][14]

  • Cell Culture and Treatment: THP-1 monocytes are pre-incubated with an IRF5 cell-penetrating peptide (IRF5-CPP) or a control peptide for 30-60 minutes.[5]

  • Stimulation: Cells are stimulated with R848 for 1 hour to induce IRF5 dimerization.[5]

  • Cell Lysis: Cells are lysed using a non-denaturing buffer to preserve protein complexes.

  • Native-PAGE: The cell lysates are resolved on a native polyacrylamide gel.

  • Western Blotting: Proteins are transferred to a membrane and immunoblotted with an anti-IRF5 antibody.

  • Detection: The presence and relative abundance of IRF5 monomers and dimers are detected and quantified.

Conclusion

Both this compound and small peptide inhibitors represent promising avenues for the therapeutic targeting of IRF5. This compound offers a potent, upstream inhibition of IRF5 activation with demonstrated in vivo efficacy in a preclinical model of lupus. Small peptide inhibitors provide a more targeted approach by disrupting a specific protein-protein interaction, offering high selectivity. The choice between these inhibitors will depend on the specific research question, the desired point of intervention in the IRF5 pathway, and the experimental system being utilized. Further studies directly comparing these two classes of inhibitors are warranted to fully elucidate their respective therapeutic potentials.

References

Comparative Guide to Validating YE6144's Effect on IFN-β Production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of YE6144 with other molecules involved in the modulation of Interferon-β (IFN-β) production. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of Interferon Regulatory Factor 5 (IRF5).[1][2] Its primary mechanism of action is the suppression of IRF5 activity by inhibiting its phosphorylation, a critical step for its activation and nuclear translocation.[1][3] IRF5 is a key transcription factor that regulates the expression of type I interferons, including IFN-β, and other pro-inflammatory cytokines in response to pathogenic stimuli, particularly through Toll-like receptor (TLR) signaling pathways.[4][5] By blocking IRF5 phosphorylation, this compound effectively reduces the production of type I IFNs, making it a valuable tool for studying autoimmune diseases like systemic lupus erythematosus (SLE), where IRF5 is often hyperactivated.[3][6]

Comparative Analysis of IFN-β Modulators

This compound's targeted approach on IRF5 distinguishes it from other inhibitors that act on different nodes of the IFN-β signaling pathway. Below is a comparison with Amlexanox, a dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which are kinases operating upstream of IRF3 and IRF7, key transcription factors for IFN-β induction.[7][8]

FeatureThis compoundAmlexanox (TBK1/IKKε Inhibitor)
Primary Target Interferon Regulatory Factor 5 (IRF5)[1][2]TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε)[8]
Mechanism of Action Inhibits phosphorylation of IRF5, preventing its activation and nuclear translocation.[3][9]Inhibits the kinase activity of TBK1 and IKKε, preventing the phosphorylation and activation of IRF3/7.[8][10]
Pathway Specificity Highly selective for the IRF5-mediated pathway, with minimal effects on NF-κB activation in certain cells.[3][9]Broader impact on type I IFN production as TBK1 is a central kinase for IRF3/7 activation in response to various stimuli.[11][12]
Reported Effect on IFN-β Dose-dependent decrease in IFN-β production.[3]Downregulates IFN-β-dependent gene expression.[8]
Therapeutic Indication Investigated for autoimmune diseases such as Systemic Lupus Erythematosus (SLE).[3][6]Studied for its anti-inflammatory and anti-viral properties.[8]

Quantitative Data on this compound's Efficacy

The inhibitory effect of this compound on type I IFN production has been quantified in various studies. The data below is summarized from experiments using human peripheral blood mononuclear cells (PBMCs) and mouse splenocytes.

Experimental SystemStimulusMeasurementKey FindingReference
Human HC PBMCsR-848 (TLR7/8 agonist)IFN-β and IFN-α protein levels (ELISA)IC50 of ~0.09 μM for inhibition of type I IFN production.[1][3]
Mouse SplenocytesTLR7 or TLR9 ligandsIfnb1 and Ifna gene expression (RT-qPCR)Pretreatment with this compound remarkably weakened the induction of type I IFN genes.[1][3]
Human HC PBMCs & Mouse SplenocytesR-848IRF5 Phosphorylation (Western Blot)Inhibited the phosphorylation of IRF5 at 1 μM (PBMCs) and 3 μM (splenocytes).[1][3]

Visualizing the Mechanism and Workflow

Signaling Pathway of IFN-β Production and this compound Inhibition

The following diagram illustrates the Toll-like receptor signaling pathway leading to the production of IFN-β and highlights the specific point of intervention for this compound.

IFN_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7/9 MyD88 MyD88 TLR7->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IKK_beta IKKβ IRAK4->IKK_beta IRF5 IRF5 (Inactive) IKK_beta->IRF5 Phosphorylation pIRF5 p-IRF5 (Active) pIRF5_nucleus p-IRF5 pIRF5->pIRF5_nucleus Nuclear Translocation IRF5->pIRF5 This compound This compound This compound->IKK_beta Inhibits IFNB1 IFNB1 Gene pIRF5_nucleus->IFNB1 Binds Promoter IFN_beta IFN-β mRNA IFNB1->IFN_beta Transcription

Caption: TLR signaling pathway for IFN-β production and inhibition by this compound.

Experimental Workflow for Validating this compound

This diagram outlines a typical experimental workflow to assess the impact of an inhibitor like this compound on IFN-β production in immune cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Isolation Isolate PBMCs or Splenocytes Cell_Culture Culture Cells Cell_Isolation->Cell_Culture Pretreatment Pre-treat with This compound or Vehicle Cell_Culture->Pretreatment Stimulation Stimulate with TLR Ligand (e.g., R-848) Pretreatment->Stimulation Harvest_SN Harvest Supernatant Stimulation->Harvest_SN Harvest_Cells Harvest Cells Stimulation->Harvest_Cells ELISA Measure IFN-β Protein (ELISA) Harvest_SN->ELISA RT_qPCR Measure IFNB1 mRNA (RT-qPCR) Harvest_Cells->RT_qPCR

Caption: Workflow for measuring this compound's effect on IFN-β production.

Detailed Experimental Protocols

The following protocols are generalized methods for key experiments used to validate the effect of this compound on IFN-β production.

Cell Culture and Treatment

This protocol describes the preparation and treatment of cells to study the effects of this compound.

  • Cell Isolation: Isolate primary cells, such as human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes, using standard density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Seeding: Seed the isolated cells in appropriate culture plates (e.g., 96-well or 24-well plates) at a density of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.03–10 μM) or a vehicle control (DMSO) for 30 minutes at 37°C.[3][13]

  • Stimulation: Following pre-treatment, stimulate the cells with a TLR agonist such as R-848 (e.g., 3 μM) to induce type I IFN production.[3][13]

  • Incubation: Incubate the cells for a specified period. For mRNA analysis, a shorter incubation of 4-6 hours is typical. For protein analysis in the supernatant, a longer incubation of 24 hours is common.[3]

Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β

ELISA is used to quantify the amount of secreted IFN-β protein in the cell culture supernatant.[14][15]

  • Sample Collection: After the 24-hour incubation, centrifuge the culture plates and carefully collect the supernatant.

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for human or mouse IFN-β overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add the collected supernatants and a standard curve of recombinant IFN-β to the wells and incubate for 2 hours at room temperature.

  • Detection: Wash the plate and add a biotinylated detection antibody specific for IFN-β. Incubate for 1-2 hours.

  • Signal Development: After another wash, add streptavidin-HRP conjugate and incubate for 20-30 minutes. Finally, add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of IFN-β in the samples is determined by interpolating from the standard curve.[16]

Real-Time Quantitative PCR (RT-qPCR) for Ifnb1 mRNA

RT-qPCR is used to measure the relative expression levels of the Ifnb1 gene, which codes for IFN-β.[13]

  • RNA Isolation: After the 4-6 hour incubation, harvest the cells and lyse them. Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for Ifnb1 (and a housekeeping gene like GAPDH or ACTB for normalization), and a fluorescent dye-based detection chemistry (e.g., SYBR Green).

  • Data Analysis: Run the reaction in a real-time PCR cycler. The relative expression of Ifnb1 is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated control.[3]

References

YE6144: A Comparative Analysis of Specificity for IRF5 Over NF-κB Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small molecule inhibitor YE6144, focusing on its specificity for Interferon Regulatory Factor 5 (IRF5) over Nuclear Factor-kappa B (NF-κB) activation. The information presented is supported by experimental data to aid in the evaluation of this compound for research and therapeutic development.

Introduction

Interferon Regulatory Factor 5 (IRF5) and Nuclear Factor-kappa B (NF-κB) are critical transcription factors in the innate immune system, regulating the expression of inflammatory cytokines and type I interferons.[1][2][3] Due to overlapping upstream signaling components, achieving specific inhibition of IRF5 without affecting the ubiquitous NF-κB pathway is a significant challenge.[3][4] this compound has emerged as a prototypical inhibitor of IRF5, demonstrating selective suppression of IRF5-mediated signaling.[5][6][7] This guide delves into the experimental evidence supporting the specificity of this compound.

Mechanism of Action

This compound selectively inhibits the activation of IRF5 by preventing its phosphorylation.[5][6][7] This phosphorylation is a critical step for its dimerization and subsequent translocation to the nucleus, where it initiates the transcription of target genes.[1] In contrast, this compound has been shown to have minimal impact on the activation of the NF-κB pathway.[1][4][8]

Comparative Efficacy and Specificity

The following table summarizes the quantitative data on the efficacy and specificity of this compound in comparison to other relevant inhibitors.

Compound Target(s) Reported IC50 Cell Types Key Findings Reference
This compound IRF5~0.09 µM (for Type I IFN production)Human PBMCs, Mouse SplenocytesSelectively inhibits IRF5 phosphorylation and nuclear translocation with minimal effect on NF-κB nuclear translocation.[5][6][9][10]
TPCA-1 IKKβNot specified for IRF5Not specifiedInhibits both IRF5 and NF-κB activation, making it unsuitable for IRF5-specific suppression.[8]
N5-1 IRF5Not specifiedHuman PBMCsA peptide mimetic that binds to IRF5, blocks its nuclear translocation, and selectively inhibits IRF5-mediated cytokine expression without affecting NF-κB nuclear translocation.[1][11]

Experimental Data and Protocols

The specificity of this compound has been demonstrated through a series of key experiments.

1. Inhibition of IRF5 Phosphorylation

  • Methodology: Human peripheral blood mononuclear cells (PBMCs) and mouse splenocytes were pre-treated with this compound (1 µM and 3 µM, respectively) for 30 minutes, followed by stimulation with the TLR7/8 agonist R-848 (3 µM) for 60 minutes. Cell lysates were then analyzed for phosphorylated IRF5 (p-IRF5) and total IRF5 levels using a capillary-based immunoassay.[8][12]

  • Results: this compound treatment resulted in a significant inhibition of IRF5 phosphorylation in both human and mouse immune cells.[5][8][12]

2. Selective Inhibition of IRF5 Nuclear Translocation

  • Methodology: Monocytes and plasmacytoid dendritic cells (pDCs) sorted from human PBMCs were pre-treated with this compound (1 µM) for 30 minutes and then stimulated with R-848 (3 µM) for 30 minutes. The nuclear translocation of IRF5 and the NF-κB p65 subunit was then assessed.[8][12]

  • Results: this compound substantially inhibited the nuclear translocation of IRF5 in both monocytes and pDCs.[8] In contrast, the nuclear translocation of NF-κB p65 was only marginally inhibited in monocytes and remained unchanged in pDCs, demonstrating the high specificity of this compound for the IRF5 pathway.[8]

3. Downstream Effects on Gene Expression

  • Methodology: Mouse splenocytes were pre-treated with this compound and then stimulated with various Toll-like receptor (TLR) ligands, including poly(U) (TLR7), R-848 (TLR7/8), CpG-A (TLR9), and CpG-B (TLR9). The expression of type I interferon genes, Ifnb1 and Ifna, was analyzed by RT-qPCR.[8][12] In human PBMCs, the production of IFN-α and IFN-β was measured by ELISA after stimulation with R-848 in the presence of varying concentrations of this compound.[8][12]

  • Results: Pre-treatment with this compound markedly weakened the induction of Ifnb1 and Ifna genes stimulated by TLR7 and TLR9 ligands.[8][9] Furthermore, this compound dose-dependently decreased the production of IFN-α and IFN-β in human PBMCs.[8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways and the experimental workflow used to determine the specificity of this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR TLR7/8/9 MyD88 MyD88 TLR->MyD88 IKK_complex IKK Complex MyD88->IKK_complex IRF5_inactive IRF5 (inactive) IKK_complex->IRF5_inactive Phosphorylation NFkB_complex IκB-NF-κB IKK_complex->NFkB_complex Phosphorylation IRF5_active IRF5 (active) IRF5_inactive->IRF5_active Dimerization & Translocation I_B IκB NFkB_complex->I_B Degradation NFkB_active NF-κB (active) NFkB_complex->NFkB_active NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation This compound This compound This compound->IKK_complex Inhibits IRF5 Phosphorylation Gene_expression Type I IFN & Inflammatory Genes IRF5_active->Gene_expression NFkB_nucleus->Gene_expression

Caption: IRF5 and NF-κB signaling pathways highlighting this compound's selective inhibition.

G cluster_workflow Experimental Workflow cluster_assays Assess Activation start Isolate Human PBMCs or Mouse Splenocytes pretreatment Pre-treat with this compound or Vehicle (DMSO) start->pretreatment stimulation Stimulate with TLR Ligand (e.g., R-848) pretreatment->stimulation phospho_assay Measure IRF5 Phosphorylation (Capillary Immunoassay) stimulation->phospho_assay translocation_assay Analyze Nuclear Translocation of IRF5 and NF-κB p65 stimulation->translocation_assay gene_expression_assay Quantify Type I IFN Gene Expression (RT-qPCR/ELISA) stimulation->gene_expression_assay analysis Compare this compound-treated vs. Vehicle-treated cells phospho_assay->analysis translocation_assay->analysis gene_expression_assay->analysis conclusion Determine Specificity of IRF5 Inhibition analysis->conclusion

References

Comparative Analysis of YE6144's Efficacy in Modulating Autoantibody Levels

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the investigational compound YE6144 with other alternatives in the context of its impact on autoantibody levels, a critical factor in the pathology of autoimmune diseases such as Systemic Lupus Erythematosus (SLE). The information is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental protocols to support further investigation.

Introduction to this compound

This compound is a novel small-molecule inhibitor targeting Interferon Regulatory Factor 5 (IRF5)[1][2]. IRF5 is a key transcription factor implicated in the pathogenesis of autoimmune diseases like SLE[3][4]. Its activation is linked to the production of pro-inflammatory cytokines and type I interferons (IFNs), which contribute to the generation of autoantibodies[3][4][5]. This compound selectively suppresses the activity of IRF5 by inhibiting its phosphorylation, thereby blocking its nuclear translocation and subsequent downstream signaling[1][2][3][4]. This mechanism presents a promising therapeutic strategy for autoimmune disorders characterized by IRF5 hyperactivation[1][3].

This compound: Impact on Autoantibody Production

Experimental data from preclinical studies demonstrates that this compound effectively suppresses the production of autoantibodies in murine models of SLE.

Key Findings:

  • In the NZB/W F1 mouse model of SLE, administration of this compound suppressed the exacerbation of anti-dsDNA IgG autoantibody production, both before and after the onset of the disease[1][3].

  • Treatment with this compound also led to the suppression of splenomegaly and renal dysfunction in these models, which are pathologies associated with high autoantibody titers[1][3].

  • The therapeutic effect of this compound is linked to its ability to inhibit the production of type I IFNs in human peripheral blood mononuclear cells (PBMCs) and murine splenocytes stimulated with TLR7 or TLR9 ligands[1][3].

Quantitative Data Summary:

The following table summarizes the effect of this compound on serum anti-dsDNA IgG levels in the NZB/W F1 mouse model, as reported in studies.

Treatment GroupAge at Treatment StartDuration of TreatmentOutcome on Anti-dsDNA IgG LevelsReference
This compoundBefore Disease OnsetNot SpecifiedSuppressed exacerbation of autoantibody production[3]
This compoundAfter Disease Onset10 weeksSuppressed exacerbation of autoantibody production[3]
Vehicle (DMSO)After Disease Onset10 weeksContinued increase in autoantibody levels[3]
This compound + Bortezomib (BZ)31-34 weeks10 weeksMaintained remission and prevented the flare-up of autoantibody production after BZ-induced depletion[3]
Comparative Analysis with Alternative Therapies

This compound's targeted approach to IRF5 inhibition distinguishes it from current standard-of-care and other investigational therapies for SLE.

Therapeutic Agent / ClassMechanism of ActionEffect on AutoantibodiesKey Advantages / Disadvantages
This compound IRF5 Inhibitor Directly suppresses pathways leading to autoantibody production by inhibiting IRF5 phosphorylation [1][2][3]Advantage: Highly specific target within a key autoimmune pathway. Disadvantage: Still in preclinical/early clinical development.
Glucocorticosteroids Broad anti-inflammatory and immunosuppressive effectsGeneral reduction of immune activity, leading to decreased autoantibody productionAdvantage: Potent and fast-acting. Disadvantage: Significant long-term side effects[3].
Immunosuppressants Inhibit proliferation of lymphocytes (e.g., Mycophenolate Mofetil, Azathioprine)Reduce the number of antibody-producing B cellsAdvantage: Effective in controlling disease activity. Disadvantage: Broad immunosuppression increases infection risk[3].
Anifrolumab Monoclonal antibody against type I IFN receptor (IFNAR1)Blocks signaling of type I IFNs, which are key drivers of autoantibody productionAdvantage: Approved therapy targeting a crucial pathway in SLE[3]. Disadvantage: May not address all pathogenic pathways.
IRAK4 Inhibitors Inhibit IRAK4, a kinase upstream of IRF5 and NF-κBDisrupts IRF5 nuclear translocation and transcriptional activity, reducing inflammatory cytokine production[4][6]Advantage: Targets a key node in TLR signaling. Disadvantage: May have broader effects than specific IRF5 inhibition as it can also impact NF-κB[4][6].
Astilbin Natural flavonoidReduced autoantibody production in MRL/lpr mice by decreasing activated T and B cells[7]Advantage: Natural product with potential therapeutic utility. Disadvantage: Mechanism is less specific; requires further clinical validation.

Experimental Protocols & Methodologies

Murine Model of Systemic Lupus Erythematosus (SLE)
  • Animal Model: Female NZB/W F1 mice, a well-established spontaneous model for SLE that develops autoantibodies (anti-dsDNA) and immune-complex-mediated glomerulonephritis.

  • Disease Induction: Disease develops spontaneously with age. Mice are typically monitored for proteinuria and serum autoantibody levels to determine disease onset.

  • Treatment Regimen: this compound (e.g., 40.0 mg/kg) or vehicle (DMSO) is administered, often via subcutaneous injection, starting either before or after disease onset as defined by proteinuria and autoantibody titers[2].

Measurement of Autoantibody Levels
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol Outline:

    • 96-well plates are coated with calf thymus double-stranded DNA (dsDNA).

    • Serum samples from treated and control mice are serially diluted and added to the wells.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes mouse IgG is added.

    • A substrate is added, and the resulting colorimetric change is measured using a plate reader.

    • The optical density is proportional to the concentration of anti-dsDNA IgG in the serum.

IRF5 Phosphorylation and Nuclear Translocation Assay
  • Cell Types: Human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes[1][3].

  • Stimulation: Cells are pretreated with this compound or DMSO for 30 minutes, followed by stimulation with a TLR7 agonist like R-848[3][8].

  • Phosphorylation Analysis: Cell lysates are analyzed by capillary-based immunoassay or Western blot using antibodies specific for phospho-IRF5 and total IRF5[3].

  • Nuclear Translocation Analysis: The localization of IRF5 is assessed by immunofluorescence microscopy or imaging flow cytometry, quantifying the amount of IRF5 translocated to the nucleus[3].

Visualizations: Pathways and Workflows

Signaling Pathway: IRF5 Inhibition by this compound

IRF5_Pathway cluster_TLR Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus TLR TLR7/9 MyD88 MyD88 TLR->MyD88 Ligand Binding IKK IKK Complex MyD88->IKK IRF5_inactive IRF5 (inactive) IKK->IRF5_inactive Phosphorylation IRF5_active p-IRF5 (active) (Dimerized) IRF5_inactive->IRF5_active IRF5_nucleus p-IRF5 IRF5_active->IRF5_nucleus Nuclear Translocation This compound This compound This compound->IKK Inhibits TargetGenes Type I IFN & Pro-inflammatory Genes IRF5_nucleus->TargetGenes Transcription Experimental_Workflow cluster_groups Treatment Groups start Start: NZB/W F1 Mice (Pre- or Post-Disease Onset) group1 Group 1: This compound Treatment (e.g., 40 mg/kg s.c.) start->group1 group2 Group 2: Vehicle Control (DMSO) start->group2 monitoring Weekly Monitoring: - Proteinuria - Body Weight group1->monitoring group2->monitoring endpoint Endpoint Analysis (e.g., at 10 weeks) monitoring->endpoint analysis Data Analysis: - Serum Anti-dsDNA ELISA - Kidney Histopathology - Spleen Weight endpoint->analysis

References

The Dawn of a New Era in Lupus Treatment? A Comparative Analysis of the IRF5 Inhibitor YE6144

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for a more effective and targeted therapy for Systemic Lupus Erythematosus (SLE) is a relentless pursuit. The novel small-molecule inhibitor, YE6144, has emerged as a promising candidate, targeting the interferon regulatory factor 5 (IRF5), a key node in the inflammatory cascade of lupus. This guide provides a comprehensive comparison of this compound with established and alternative lupus therapies in preclinical models, supported by experimental data and detailed methodologies.

Executive Summary

This compound distinguishes itself by directly targeting IRF5, a critical transcription factor implicated in the production of type I interferons (IFNs) and other pro-inflammatory cytokines central to lupus pathogenesis. This mechanism offers a more targeted approach compared to broader immunosuppressants. Preclinical studies in murine lupus models have demonstrated the potential of this compound to suppress autoantibody production, ameliorate kidney damage, and reduce splenomegaly. This guide will delve into the quantitative data from these studies, comparing the efficacy of this compound with other agents such as mycophenolate mofetil, belimumab, abatacept, and anifrolumab, providing a framework for understanding its therapeutic potential.

Mechanism of Action: Targeting the Core of Inflammation

This compound is a prototypical inhibitor of IRF5.[1] Its primary mechanism involves the inhibition of IRF5 phosphorylation, a critical step for its activation and nuclear translocation.[1][2] By preventing IRF5 from entering the nucleus, this compound effectively blocks its ability to initiate the transcription of target genes, including type I interferons (IFN-α and IFN-β).[2][3] This targeted intervention disrupts a key signaling pathway that is aberrantly activated in SLE.[2][4]

The signaling cascade leading to IRF5 activation and subsequent inflammation is a critical area of study in lupus research. The following diagram illustrates this pathway and the point of intervention for this compound.

IRF5 Signaling Pathway in Lupus cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR7_9 TLR7 / TLR9 MyD88 MyD88 TLR7_9->MyD88 IKKbeta IKKβ MyD88->IKKbeta IRF5_inactive IRF5 (inactive) IKKbeta->IRF5_inactive Phosphorylation IRF5_active p-IRF5 (active) Type_I_IFN_genes Type I IFN Genes (Ifna, Ifnb1) IRF5_active->Type_I_IFN_genes Nuclear Translocation This compound This compound This compound->IKKbeta Inhibition

This compound inhibits IRF5 phosphorylation, preventing its nuclear translocation.

Comparative Efficacy in Lupus Models: A Data-Driven Overview

The therapeutic potential of this compound has been evaluated in several murine models of lupus, most notably the NZB/W F1 and Lyn-deficient mice, which spontaneously develop lupus-like symptoms. The following tables summarize the key quantitative findings for this compound and provide a comparison with other lupus therapies based on available preclinical data.

Table 1: In Vitro Potency of this compound
CompoundTargetAssayIC50Source
This compound IRF5Inhibition of Type I IFN production (human PBMCs)0.09 µM[3]
Anifrolumab IFNAR1Inhibition of ISRE reporter activity0.004 - 0.3 nM
Table 2: Efficacy of this compound and Alternatives in Murine Lupus Models
TreatmentMouse ModelKey Efficacy EndpointsSource
This compound NZB/W F1- Suppressed exacerbation of autoantibody production.[3] - Suppressed splenomegaly and renal dysfunction.[3][3]
Mycophenolate Mofetil NZB/W F1- Suppressed development of albuminuria and anti-DNA antibodies. - 100% survival at 60 weeks vs. 10% in control.
Abatacept (CTLA-4Ig) NZB/W F1- Suppressed autoantibody production. - Attenuated lupus nephritis and prolonged life.
Anifrolumab (surrogate) NZB/W F1 (IFN-α accelerated)- Protected against proteinuria and renal injury. - Decreased anti-dsDNA autoantibody titers.
Belimumab Murine Lupus Models- Ameliorated disease.

Experimental Protocols: A Closer Look at the Methodology

To ensure a thorough understanding and reproducibility of the cited data, this section outlines the experimental protocols for key studies.

This compound In Vivo Efficacy Study

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a therapeutic agent in a lupus mouse model.

In Vivo Efficacy Workflow Model Lupus Mouse Model (e.g., NZB/W F1) Treatment Treatment Initiation (e.g., this compound or Vehicle) Model->Treatment Monitoring Disease Monitoring - Autoantibodies - Proteinuria - Survival Treatment->Monitoring Analysis Endpoint Analysis - Histopathology - Splenomegaly - Immune Cell Profiling Monitoring->Analysis

Workflow for assessing therapeutic efficacy in lupus mouse models.

This compound Treatment in NZB/W F1 Mice:

  • Animal Model: Female NZB/W F1 mice, a spontaneous model of lupus nephritis.

  • Treatment: this compound was administered to the mice.

  • Outcome Measures: The study assessed the impact of this compound on the production of autoantibodies, the degree of splenomegaly (enlargement of the spleen), and renal dysfunction.[3]

Mycophenolate Mofetil (MMF) Study:

  • Animal Model: Female NZB/W F1 mice.

  • Treatment: MMF administered at 200 mg/kg/day.

  • Outcome Measures: Assessed weight change, albuminuria, anti-DNA antibodies, serum IgG levels, and survival.

Abatacept (CTLA-4Ig) Study:

  • Animal Model: NZB/W F1 mice.

  • Treatment: CTLA-4Ig administered both preventatively and as a treatment.

  • Outcome Measures: Evaluated autoantibody production, lupus nephritis, and survival.

Anifrolumab (surrogate antibody) Study:

  • Animal Model: NZB/W F1 mice with lupus accelerated by an adenoviral vector overexpressing mouse IFN-α.

  • Treatment: A surrogate mouse anti-mouse IFNAR1 monoclonal antibody (5A3) was used.

  • Outcome Measures: Monitored for the development of proteinuria, renal injury, and anti-dsDNA autoantibody titers.

Signaling Pathways and Logical Relationships

The development of lupus is a complex interplay of various immune cells and signaling molecules. The following diagram illustrates the logical relationship between different therapeutic interventions and their targets within the broader context of lupus pathogenesis.

Therapeutic Targets in Lupus cluster_pathogenesis Lupus Pathogenesis cluster_therapies Therapeutic Interventions B_Cell_Activation B Cell Activation & Survival Inflammation Inflammation B_Cell_Activation->Inflammation T_Cell_Activation T Cell Co-stimulation T_Cell_Activation->Inflammation IFN_Signaling Type I IFN Signaling IFN_Signaling->Inflammation Belimumab Belimumab Belimumab->B_Cell_Activation Targets BAFF Abatacept Abatacept Abatacept->T_Cell_Activation Inhibits CD80/86-CD28 Anifrolumab Anifrolumab Anifrolumab->IFN_Signaling Blocks IFNAR1 This compound This compound This compound->IFN_Signaling Inhibits IRF5 MMF Mycophenolate Mofetil MMF->B_Cell_Activation Inhibits Lymphocyte Proliferation MMF->T_Cell_Activation Inhibits Lymphocyte Proliferation

Diverse therapeutic strategies targeting key pathways in lupus.

Conclusion and Future Directions

This compound, with its targeted inhibition of IRF5, represents a significant advancement in the potential treatment of SLE. Preclinical data from lupus models are promising, demonstrating its ability to mitigate key disease parameters. In comparison to broader immunosuppressants like mycophenolate mofetil, this compound offers a more specific mechanism of action. When compared to biologics such as belimumab, abatacept, and anifrolumab, which target specific cytokines or cell surface receptors, this compound's focus on a central intracellular signaling node provides a distinct therapeutic strategy.

Further research, including head-to-head comparative studies in relevant animal models and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound and its place in the evolving landscape of lupus treatment. The data presented in this guide underscore the importance of continued investigation into targeted therapies like this compound to provide more effective and safer options for patients battling this complex autoimmune disease.

References

A Comparative Guide to YE6144 and Anifrolumab in Systemic Lupus Erythematosus (SLE) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two investigational therapies for Systemic Lupus Erythematosus (SLE): YE6144, a preclinical small-molecule inhibitor of Interferon Regulatory Factor 5 (IRF5), and anifrolumab, a monoclonal antibody targeting the type I interferon receptor subunit 1 (IFNAR1) that has undergone extensive clinical trials. This comparison focuses on their distinct mechanisms of action, supporting experimental data, and the methodologies employed in key studies.

Executive Summary

This compound and anifrolumab represent two different approaches to modulating the immune dysregulation central to SLE pathogenesis. Anifrolumab acts upstream by blocking the receptor for all type I interferons, a key cytokine family implicated in SLE. In contrast, this compound targets a more downstream signaling node, IRF5, a transcription factor crucial for the expression of pro-inflammatory genes. The available data reflects their different stages of development: anifrolumab has a wealth of clinical trial data in human SLE patients, while this compound has demonstrated promising results in preclinical mouse models of lupus.

Mechanism of Action

This compound: Targeting IRF5-Mediated Inflammation

This compound is a small-molecule inhibitor that selectively suppresses the activity of Interferon Regulatory Factor 5 (IRF5) by inhibiting its phosphorylation.[1] IRF5 is a key transcription factor that, upon activation, translocates to the nucleus and promotes the transcription of various pro-inflammatory cytokines and type I interferons.[2] In SLE, IRF5 is known to be hyperactivated.[3] By preventing IRF5 phosphorylation, this compound blocks its activation and subsequent downstream inflammatory signaling.[1]

Anifrolumab: Broad Blockade of Type I Interferon Signaling

Anifrolumab is a fully human monoclonal antibody that binds to the type I interferon receptor subunit 1 (IFNAR1).[4][5] This binding prevents all type I interferons (including IFN-α, IFN-β, and IFN-ω) from engaging with their receptor, thereby blocking their downstream signaling.[4][5] Between 60% and 80% of adults with SLE exhibit an upregulation of the type I interferon gene signature, which correlates with disease activity.[4] Anifrolumab's mechanism offers a broad blockade of this central pathogenic pathway in a significant portion of SLE patients.

Signaling Pathway Diagrams

YE6144_Pathway cluster_TLR TLR Signaling cluster_inhibition TLR TLR7/9 MyD88 MyD88 TLR->MyD88 IKK_complex IKK Complex MyD88->IKK_complex IRF5_inactive Inactive IRF5 IKK_complex->IRF5_inactive Phosphorylation IRF5_active Active p-IRF5 Nucleus Nucleus IRF5_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription This compound This compound This compound->IKK_complex Inhibits

Caption: Signaling pathway targeted by this compound.

Anifrolumab_Pathway TypeI_IFN Type I IFNs (IFN-α, IFN-β, IFN-ω) IFNAR IFNAR1/IFNAR2 Receptor Complex TypeI_IFN->IFNAR JAK_STAT JAK/STAT Signaling IFNAR->JAK_STAT Activation ISGs Interferon-Stimulated Gene (ISG) Expression JAK_STAT->ISGs Transcription Anifrolumab Anifrolumab Anifrolumab->IFNAR Blocks Binding YE6144_Workflow start NZB/W F1 Mice (Spontaneous Lupus Model) treatment Daily Administration of this compound or Vehicle start->treatment monitoring Weekly Monitoring (Proteinuria, Body Weight) treatment->monitoring endpoint Endpoint Analysis (e.g., 10 weeks) monitoring->endpoint analysis Outcome Assessment: - Serum anti-dsDNA IgG (ELISA) - Spleen Weight - Kidney Histopathology endpoint->analysis Anifrolumab_Workflow screening Patient Screening: - Moderate-to-severe SLE - Autoantibody positive - IFN Gene Signature Test randomization Randomization (1:1 or 1:2:2) screening->randomization treatment IV Infusion Every 4 Weeks for 48 Weeks (Anifrolumab or Placebo) randomization->treatment followup 52-Week Treatment Period treatment->followup safety Safety Monitoring (Adverse Events) treatment->safety endpoint Primary Endpoint Assessment at Week 52 (SRI(4) or BICLA) followup->endpoint

References

YE6144: A Comparative Guide to a Novel Tool for Interrogating IRF5 Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Interferon Regulatory Factor 5 (IRF5) has emerged as a critical transcription factor in the innate immune system, playing a pivotal role in the inflammatory response. Its dysregulation is implicated in the pathogenesis of numerous autoimmune diseases, including systemic lupus erythematosus (SLE) and inflammatory bowel disease, making it an attractive therapeutic target. This guide provides a comprehensive comparison of YE6144, a novel small-molecule inhibitor of IRF5, with other established tools used to study IRF5 function. We present supporting experimental data, detailed protocols, and visual aids to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to IRF5 and its Signaling Pathway

IRF5 is a key mediator of pro-inflammatory gene expression downstream of Toll-like receptors (TLRs), particularly TLR7, TLR8, and TLR9.[1][2][3] Upon activation of the TLR-MyD88 pathway, IRF5 undergoes post-translational modifications, including phosphorylation and ubiquitination, which lead to its dimerization, nuclear translocation, and subsequent binding to the promoters of target genes.[1][2][3][4] This signaling cascade results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[1]

Below is a diagram illustrating the canonical IRF5 signaling pathway.

IRF5_Signaling_Pathway Canonical IRF5 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand TLR TLR Ligand->TLR Binds MyD88 MyD88 TLR->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates TRAF6 TRAF6 IRAK4->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IRF5_inactive IRF5 (inactive) TRAF6->IRF5_inactive Ubiquitinates (K63) IKK_complex IKKα/β/γ TAK1->IKK_complex Phosphorylates IKK_complex->IRF5_inactive Phosphorylates IkB IκB IKK_complex->IkB Phosphorylates IRF5_active IRF5 (active dimer) IRF5_inactive->IRF5_active Dimerizes IRF5_dimer_nuc IRF5 Dimer IRF5_active->IRF5_dimer_nuc Translocates NFkB_complex p50/p65 NFkB_active p50/p65 (active) NFkB_complex->NFkB_active Releases NFkB_nuc p50/p65 NFkB_active->NFkB_nuc Translocates Gene_Expression Pro-inflammatory Gene Expression IRF5_dimer_nuc->Gene_Expression Induces NFkB_nuc->Gene_Expression Induces

Caption: Canonical IRF5 signaling pathway initiated by TLR activation.

This compound: A Prototypical IRF5 Inhibitor

This compound is a small-molecule compound that selectively inhibits the function of IRF5.[5][6][7] Its primary mechanism of action is the suppression of IRF5 phosphorylation, a critical step for its activation and subsequent nuclear translocation.[5][6][8] This targeted inhibition allows for the specific investigation of IRF5-dependent cellular processes.

Performance Data
ParameterCell TypeStimulantEffect of this compoundIC50Reference
IRF5 PhosphorylationHuman PBMCs & Mouse SplenocytesR-848 (3 µM)Inhibition of IRF5 phosphorylationNot specified[5][8][9][10]
IRF5 Nuclear TranslocationHuman Monocytes & pDCsR-848 (3 µM)Blocked nuclear translocationNot specified[8][9]
Type I IFN ProductionHuman PBMCsR-848 (3 µM)Decreased IFN-β and IFN-α production~0.09 µM[5][9]
Autoantibody ProductionNZB/W F1 Mice (SLE model)SpontaneousSuppressed exacerbationNot specified[5][9]
Disease ProgressionNZB/W F1 Mice (SLE model)SpontaneousSuppressed splenomegaly and renal dysfunctionNot specified[5][9]

Comparison with Alternative Tools for Studying IRF5 Function

Several other methods are available to study the function of IRF5. The choice of tool depends on the specific research question, experimental system, and desired level of specificity.

Tool/MethodMechanism of ActionAdvantagesDisadvantages
This compound Small-molecule inhibitor of IRF5 phosphorylation.[5][6][8]High specificity for IRF5 over other pathways like NF-κB.[1][8][11] Reversible inhibition. Suitable for in vitro and in vivo studies.[5][9]Potential for off-target effects, although reported to be minimal.[1][8][11]
Genetic Knockdown (siRNA/shRNA) Post-transcriptional gene silencing by targeting IRF5 mRNA for degradation.[1]High specificity for IRF5. Can achieve significant reduction in protein levels.Transient effect (siRNA). Potential for off-target effects and incomplete knockdown. Delivery can be challenging, especially in vivo.
Genetic Knockout (CRISPR/Cas9) Permanent disruption of the IRF5 gene.[1]Complete and permanent loss of function. High specificity.Irreversible. Time-consuming to generate knockout cell lines or animal models. Potential for off-target mutations.
Peptide-Based Inhibitors Peptides designed to interfere with IRF5 protein-protein interactions, such as dimerization.[12]High specificity for the targeted interaction. Can be designed to be cell-permeable.May have lower stability and bioavailability compared to small molecules. Development can be complex.
Upstream Kinase Inhibitors (e.g., IKKβ inhibitors) Inhibit kinases like IKKβ that are responsible for phosphorylating and activating IRF5.[3]Can be used to study the broader signaling pathway.Lack of specificity for IRF5, as these kinases have multiple downstream targets (e.g., NF-κB).[1][11]

Experimental Protocols

In Vitro Inhibition of IRF5 Phosphorylation and Nuclear Translocation

This protocol describes the use of this compound to assess its impact on IRF5 activation in primary human cells.

experimental_workflow_in_vitro cluster_setup Cell Preparation and Treatment cluster_analysis Analysis isolate_pbmcs Isolate Human PBMCs pretreat Pre-treat with this compound (e.g., 1-3 µM) or DMSO for 30 min isolate_pbmcs->pretreat stimulate Stimulate with R-848 (e.g., 3 µM) for 30-60 min pretreat->stimulate lysis Cell Lysis stimulate->lysis imaging Immunofluorescence Microscopy or Imaging Flow Cytometry (IRF5 localization) stimulate->imaging western_blot Western Blot or Capillary Immunoassay (p-IRF5, total IRF5, GAPDH) lysis->western_blot

Caption: Workflow for in vitro analysis of IRF5 inhibition.

Methodology:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Pre-treat the cells with this compound at desired concentrations (e.g., 1 µM or 3 µM) or a vehicle control (DMSO) for 30 minutes.[10]

  • Stimulate the cells with a TLR7/8 agonist, such as R-848 (e.g., 3 µM), for 30 minutes (for nuclear translocation) or 60 minutes (for phosphorylation).[10]

  • For phosphorylation analysis, lyse the cells and analyze the lysates via Western blot or capillary-based immunoassay using antibodies against phospho-IRF5, total IRF5, and a loading control (e.g., GAPDH).[10]

  • For nuclear translocation analysis, fix and permeabilize the cells, stain with an anti-IRF5 antibody and a nuclear counterstain (e.g., DAPI), and analyze by immunofluorescence microscopy or imaging flow cytometry.

In Vivo Assessment of this compound Efficacy in a Mouse Model of SLE

This protocol outlines the use of this compound in the NZB/W F1 mouse model of systemic lupus erythematosus.

Methodology:

  • Utilize NZB/W F1 mice, a well-established model that spontaneously develops an autoimmune disease resembling human SLE.

  • Administer this compound (e.g., 40.0 mg/kg, subcutaneous injection, once daily) or a vehicle control to the mice.[5] Treatment can be initiated either before or after disease onset to assess prophylactic or therapeutic effects.

  • Monitor disease progression by regularly collecting serum samples to measure levels of autoantibodies (e.g., anti-dsDNA IgG) via ELISA.

  • At the end of the study, sacrifice the mice and assess disease-related pathology, including splenomegaly (spleen weight) and renal dysfunction (e.g., proteinuria, kidney histology).

Logical Relationship of Tools for Studying IRF5

The following diagram illustrates the points of intervention for different tools used to study IRF5 function.

logical_relationship IRF5_Gene IRF5 Gene IRF5_mRNA IRF5 mRNA IRF5_Gene->IRF5_mRNA Transcription IRF5_Protein IRF5 Protein (inactive) IRF5_mRNA->IRF5_Protein Translation IRF5_Phosphorylation IRF5 Phosphorylation IRF5_Protein->IRF5_Phosphorylation Upstream_Kinases Upstream Kinases (e.g., IKKβ) Upstream_Kinases->IRF5_Protein Activates IRF5_Dimerization IRF5 Dimerization IRF5_Phosphorylation->IRF5_Dimerization Nuclear_Translocation Nuclear Translocation IRF5_Dimerization->Nuclear_Translocation DNA_Binding DNA Binding Nuclear_Translocation->DNA_Binding Gene_Transcription Gene Transcription DNA_Binding->Gene_Transcription CRISPR_Cas9 CRISPR/Cas9 CRISPR_Cas9->IRF5_Gene Disrupts siRNA_shRNA siRNA/shRNA siRNA_shRNA->IRF5_mRNA Degrades Kinase_Inhibitors Kinase Inhibitors Kinase_Inhibitors->Upstream_Kinases Inhibits This compound This compound This compound->IRF5_Phosphorylation Inhibits Peptide_Inhibitors Peptide Inhibitors Peptide_Inhibitors->IRF5_Dimerization Inhibits

Caption: Intervention points of different tools in the IRF5 activation cascade.

Conclusion

This compound represents a valuable and specific tool for the study of IRF5 function. Its ability to selectively inhibit IRF5 phosphorylation with minimal effects on other pathways, such as NF-κB, provides a significant advantage over less specific methods like upstream kinase inhibitors. While genetic methods like CRISPR/Cas9 and siRNA offer high specificity, this compound provides the flexibility of reversible inhibition and is readily applicable for both in vitro and in vivo studies. For researchers investigating the role of IRF5 in inflammatory and autoimmune diseases, this compound is a potent and precise pharmacological tool to dissect the contributions of this critical transcription factor.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.